RO5101576
Description
Properties
Molecular Formula |
C36H38O8S |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-[3-[6-[3-(1,3-benzodioxol-5-yl)-5-thiophen-3-ylphenoxy]hexyl]-2-(2-carboxyethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40) |
InChI Key |
SRPFDFNVILUDAI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(6-(3-benzo(1,3)dioxol-5-yl-5-thiophen-3-ylphenoxy)hexyl)-2-(2-carboxyethyl)phenoxy)butyric acid RO 5101576 RO-5101576 RO5101576 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: RO5101576 - Unraveling the Mechanism of Action of a Potent LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5101576 is identified as a potent Leukotriene B4 (LTB4) receptor antagonist. LTB4 is a powerful inflammatory mediator, implicated in a variety of inflammatory diseases through its interaction with high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors. Antagonism of these receptors, particularly BLT1, represents a promising therapeutic strategy for a range of inflammatory conditions. This document aims to provide a comprehensive technical overview of the mechanism of action for this compound, based on currently available public domain data. However, a thorough review of scientific literature and public databases reveals a significant lack of detailed, publicly accessible preclinical and clinical data specifically for this compound. While the compound is categorized as an LTB4 receptor antagonist, specific quantitative data on its binding affinity, potency, and efficacy, as well as detailed experimental protocols and elucidated signaling pathways, are not available in the public domain.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a key lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of the inflammatory response. LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.
-
BLT1 Receptor: Primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, monocytes, and T cells. Activation of BLT1 by LTB4 triggers a cascade of pro-inflammatory events, including chemotaxis (cell migration to the site of inflammation), adhesion to endothelial cells, and the release of pro-inflammatory cytokines and enzymes.
-
BLT2 Receptor: More broadly expressed in various tissues. While it binds LTB4 with lower affinity, it is also implicated in inflammatory processes and other cellular functions.
The central role of the LTB4/BLT1 signaling axis in inflammation has made it an attractive target for the development of novel anti-inflammatory therapies.
This compound: A Putative LTB4 Receptor Antagonist
This compound is classified as a potent LTB4 receptor antagonist[1]. As an antagonist, its primary mechanism of action is expected to involve binding to LTB4 receptors, thereby preventing the binding of the endogenous ligand LTB4 and inhibiting the subsequent downstream signaling pathways that mediate inflammation.
Anticipated Pharmacological Effects
Based on its classification, the anticipated pharmacological effects of this compound would include:
-
Inhibition of Leukocyte Chemotaxis: By blocking the BLT1 receptor, this compound is expected to prevent the migration of neutrophils and other leukocytes to sites of inflammation.
-
Reduction of Pro-inflammatory Mediator Release: Antagonism of LTB4 receptors would likely lead to a decrease in the release of pro-inflammatory cytokines and other inflammatory mediators from activated leukocytes.
-
Amelioration of Inflammatory Symptoms: In relevant disease models, these cellular effects would be expected to translate into a reduction in the clinical signs of inflammation, such as swelling, redness, and pain.
Data Presentation: Quantitative Analysis
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data regarding the binding affinity (e.g., Ki, IC50), potency (e.g., EC50), or in vivo efficacy of this compound. To provide context, the following table summarizes the type of quantitative data that would be essential for a thorough evaluation of an LTB4 receptor antagonist.
| Parameter | Description | Typical Units | Desired Value for a Potent Antagonist |
| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor. | nM | Low (single-digit nM or lower) |
| Functional Potency (IC50) | The concentration of the antagonist required to inhibit 50% of the LTB4-induced response in a functional assay. | nM | Low (single-digit nM or lower) |
| Receptor Selectivity | The ratio of binding affinity or potency for the target receptor (BLT1) versus other receptors (e.g., BLT2). | Fold-difference | High selectivity for BLT1 |
| In Vivo Efficacy (ED50) | The dose of the antagonist required to produce 50% of its maximal effect in an in vivo model of inflammation. | mg/kg | Low |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, a standard workflow for evaluating a novel LTB4 receptor antagonist would typically involve the following key experiments:
In Vitro Characterization
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the human BLT1 and BLT2 receptors. This would typically involve using a radiolabeled LTB4 analog and measuring its displacement by increasing concentrations of this compound in cell membranes expressing the recombinant receptors.
-
Functional Assays:
-
Calcium Mobilization Assay: To measure the ability of this compound to inhibit LTB4-induced intracellular calcium release in cells expressing the BLT1 receptor (e.g., CHO or HEK293 cells). The IC50 value would be determined from the concentration-response curve.
-
Chemotaxis Assay: To assess the inhibitory effect of this compound on LTB4-induced migration of human neutrophils or other leukocytes using a Boyden chamber or a similar migration assay system.
-
-
Receptor Selectivity Profiling: To evaluate the specificity of this compound by testing its activity against a panel of other GPCRs and key inflammatory targets.
In Vivo Evaluation
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal species (e.g., mice, rats).
-
Pharmacodynamic Studies: To assess the in vivo target engagement of this compound by measuring the inhibition of LTB4-induced responses (e.g., neutrophil activation) in ex vivo assays using blood samples from treated animals.
-
Efficacy Studies in Disease Models: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases where LTB4 is known to play a significant role, such as:
-
LTB4-induced skin inflammation
-
Arachidonic acid-induced ear edema
-
Collagen-induced arthritis
-
Models of inflammatory bowel disease or respiratory inflammation
-
Signaling Pathways and Visualizations
As no specific data on the signaling pathways affected by this compound are available, a generalized diagram of the LTB4/BLT1 signaling pathway is presented below to illustrate the likely point of intervention for an antagonist like this compound.
References
RO5101576: A Technical Overview of an LTB4 Receptor Antagonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of RO5101576, a potent antagonist of the Leukotriene B4 (LTB4) receptor. The document details its mechanism of action, the LTB4 signaling pathway, and typical experimental protocols for the evaluation of such antagonists. Due to the limited publicly available data specifically for this compound, this guide focuses on the broader class of LTB4 receptor antagonists, providing a framework for its potential characterization and development.
Introduction to LTB4 and its Receptors
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the inflammatory cascade.[1][2] It exerts its pro-inflammatory effects by activating two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T-lymphocytes, while BLT2 has a broader expression pattern.[1][3] Upon activation by LTB4, these receptors trigger a cascade of intracellular events leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[1][3]
This compound: A Potent LTB4 Receptor Antagonist
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C36H38O8S | [4] |
| Molecular Weight | 630.75 g/mol | [4] |
| CAS Number | 1123155-95-2 | [4] |
The LTB4 Receptor Signaling Pathway
The binding of LTB4 to its primary receptor, BLT1, initiates a signaling cascade that is central to the inflammatory response. As an antagonist, this compound is designed to interrupt this pathway.
Experimental Protocols for Characterization of LTB4 Receptor Antagonists
The following are detailed methodologies for key experiments typically employed to characterize the potency and efficacy of LTB4 receptor antagonists like this compound.
In Vitro Assays
This assay is the gold standard for determining the binding affinity of a compound to the LTB4 receptor.
-
Objective: To quantify the ability of this compound to displace a radiolabeled LTB4 ligand (e.g., [³H]LTB4) from the BLT1 receptor.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a source expressing the LTB4 receptor, such as human neutrophils or a recombinant cell line.
-
Competitive Binding: Incubate the prepared membranes with a fixed concentration of [³H]LTB4 and varying concentrations of this compound.
-
Separation: Separate the membrane-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release.
-
Objective: To assess the functional antagonism of this compound by measuring its effect on LTB4-stimulated calcium flux.
-
Methodology:
-
Cell Loading: Load cells expressing the LTB4 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the loaded cells with varying concentrations of this compound.
-
LTB4 Stimulation: Stimulate the cells with a fixed concentration of LTB4.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the LTB4-induced calcium signal.
-
This assay evaluates the ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 gradient.
-
Objective: To determine the effect of this compound on LTB4-induced neutrophil migration.
-
Methodology (Boyden Chamber Assay):
-
Chamber Setup: Place a solution containing LTB4 in the lower chamber of a Boyden chamber apparatus, and a suspension of isolated human or murine neutrophils, pre-incubated with or without this compound, in the upper chamber. The two chambers are separated by a microporous membrane.
-
Incubation: Incubate the chamber at 37°C to allow neutrophil migration towards the LTB4 chemoattractant.
-
Cell Staining and Counting: After a set time, fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the control (LTB4 alone).
-
In Vivo Models of Inflammation
In vivo models are crucial for evaluating the efficacy of LTB4 receptor antagonists in a physiological context.
This is a widely used model of acute inflammation.
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Methodology:
-
Compound Administration: Administer this compound or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of edema inhibition in the this compound-treated group compared to the vehicle-treated group.
-
Conclusion
This compound, as an LTB4 receptor antagonist, holds potential as a therapeutic agent for a variety of inflammatory diseases. While specific data for this compound remains limited in the public domain, the established methodologies for characterizing LTB4 receptor antagonists provide a clear path for its evaluation. Further research into the binding kinetics, functional antagonism, and in vivo efficacy of this compound is necessary to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
References
- 1. Synthesis and biological evaluation of a new series of hexahydro-2H-pyrano[3,2-c]quinolines as novel selective σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. US7429644B2 - Humanized anti-LT-β-R antibodies - Google Patents [patents.google.com]
What is RO5101576?
An In-depth Technical Guide to RO5101576: A Dual Leukotriene B4 Receptor Antagonist
Introduction
This compound is a potent, synthetic small molecule developed by Roche that functions as a dual antagonist for the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors.[1][2][3][4][5] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is a key driver of inflammation, particularly the recruitment and activation of neutrophils.[2][3][4] By blocking the receptors for LTB4, this compound has been investigated for its therapeutic potential in inflammatory diseases characterized by neutrophilic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical findings for this compound.
Chemical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| IUPAC Name | 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid |
| CAS Number | 1123155-95-2 |
| Chemical Formula | C36H38O8S |
| Molecular Weight | 630.75 g/mol |
| Synonyms | RO 5101576, RO-5101576 |
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively blocking the binding of leukotriene B4 (LTB4) to its cell surface G protein-coupled receptors, BLT1 and BLT2.[1][2][3][4] BLT1 is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, and its activation is a primary driver of chemotaxis, the directed migration of these cells to sites of inflammation.[4][5][6] BLT2 is a lower-affinity receptor with a broader expression pattern.[3][4][6]
By antagonizing both receptors, this compound can effectively inhibit the downstream signaling cascades initiated by LTB4. This includes the mobilization of intracellular calcium and the activation of pathways leading to cell migration and the release of pro-inflammatory mediators.[1][2] The diagram below illustrates the LTB4 signaling pathway and the inhibitory action of this compound.
Preclinical In Vitro Studies
The activity of this compound has been characterized in cellular assays, demonstrating its potent antagonism of LTB4-mediated responses.
Experimental Protocols
-
Calcium Mobilization Assay: Human promyelocytic leukemia (HL-60) cells, which endogenously express LTB4 receptors, were used. The assay measures the increase in intracellular calcium concentration following stimulation with LTB4. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound before LTB4 stimulation.[1][2]
-
Neutrophil Chemotaxis Assay: Primary human neutrophils were isolated from peripheral blood. A Boyden chamber or a similar transwell system was used to assess the migration of neutrophils towards an LTB4 gradient. The ability of this compound to block this migration was quantified.[1][2]
Quantitative Data
| Assay | Target | Value |
| LTB4-induced Calcium Mobilization | BLT1/BLT2 | pIC50 = 8.1 |
Experimental Workflow: In Vitro Assays
Preclinical In Vivo Studies
This compound has been evaluated in several animal models of pulmonary inflammation, demonstrating its efficacy in reducing inflammatory cell infiltration.
Experimental Protocols
-
LTB4-Evoked Pulmonary Eosinophilia in Guinea Pigs: Guinea pigs were challenged with LTB4 to induce the accumulation of eosinophils in the lungs. The effect of this compound on this eosinophilic inflammation was assessed.[1][2]
-
Allergen- and Ozone-Evoked Pulmonary Neutrophilia in Non-Human Primates: Cynomolgus monkeys were exposed to allergens or ozone to induce neutrophilic inflammation in the lungs. This compound was administered to evaluate its ability to inhibit neutrophil accumulation in bronchoalveolar lavage (BAL) fluid.[1][2]
-
LPS- and Cigarette Smoke-Evoked Neutrophilia: The effect of this compound was also tested in models of lipopolysaccharide (LPS)-induced neutrophilia in guinea pigs and cigarette smoke-induced neutrophilia in mice and rats.[1][2]
Summary of In Vivo Findings
| Animal Model | Inflammatory Stimulus | Key Finding |
| Guinea Pig | LTB4 | Significantly attenuated pulmonary eosinophilia.[1][2] |
| Non-Human Primate | Allergen | Inhibited pulmonary neutrophilia with efficacy comparable to budesonide.[1][2] |
| Non-Human Primate | Ozone | Inhibited pulmonary neutrophilia.[1][2] |
| Guinea Pig | LPS | No effect on neutrophilia.[1][2] |
| Mouse and Rat | Cigarette Smoke | No effect on neutrophilia.[1][2] |
Experimental Workflow: In Vivo Primate Model
Toxicology and Safety
In preclinical toxicology studies, this compound was reported to be well-tolerated.[1][2]
Potential Therapeutic Applications
The preclinical data suggest that this compound may be a potential therapeutic agent for inflammatory conditions where LTB4-mediated neutrophilic inflammation plays a significant role. The efficacy of this compound in allergen- and ozone-induced pulmonary neutrophilia in non-human primates suggests its potential utility in asthma.[1][2] The lack of effect in LPS and cigarette smoke models indicates that its therapeutic benefit may be specific to certain inflammatory pathways.
Conclusion
This compound is a potent dual BLT1/BLT2 receptor antagonist with demonstrated efficacy in preclinical in vitro and in vivo models of LTB4-mediated inflammation. Its ability to inhibit neutrophil and eosinophil recruitment in relevant animal models highlights its potential as a targeted anti-inflammatory therapy, particularly for respiratory diseases such as asthma. Further clinical investigation would be required to establish its safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of RO5101576 in Inflammation: An Overview of a Ghost Molecule
Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated RO5101576 remains an enigma in the field of inflammation research. No publicly available data exists to delineate its mechanism of action, preclinical or clinical efficacy, or the signaling pathways it may modulate. This absence of information suggests that this compound may be an internal discovery code for a compound that was discontinued (B1498344) in early-stage development, a program for which data was never published, or a misidentified chemical entity.
Extensive searches for "this compound" in conjunction with terms such as "inflammation," "mechanism of action," "clinical trials," "preclinical data," and "signaling pathway" yielded no relevant results. This lack of a digital footprint in established scientific repositories prevents the construction of a detailed technical guide as requested.
For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast, unpublished landscape of pharmaceutical research. Countless compounds are synthesized and tested, with only a select few reaching the public domain through patents, publications, and clinical trial registrations. The reasons for the discontinuation of a compound's development are multifaceted and can range from lack of efficacy and unforeseen toxicity to strategic portfolio decisions.
Without any available data, it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The scientific community awaits any potential future disclosure of information regarding this compound to understand its intended role in the complex arena of inflammatory diseases.
RO5101576: A Technical Guide on its Antagonism of Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RO5101576, a potent dual antagonist of the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2. The document details the compound's mechanism of action in inhibiting neutrophil chemotaxis, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, inflammation, and drug development who are investigating the therapeutic potential of LTB4 receptor antagonism.
Introduction to this compound and Neutrophil Chemotaxis
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant source, is a fundamental process in the innate immune response, crucial for host defense against pathogens. However, dysregulated neutrophil recruitment can significantly contribute to the pathology of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a pivotal role in orchestrating this neutrophil influx to sites of inflammation.[2][3]
This compound is a novel small molecule identified as a dual antagonist of the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).[1][4] By blocking the binding of LTB4 to these receptors on the surface of neutrophils, this compound effectively inhibits the downstream signaling cascades that lead to cellular activation, calcium mobilization, and ultimately, chemotaxis.[1][4] This targeted antagonism of the LTB4 pathway presents a promising therapeutic strategy for mitigating excessive neutrophilic inflammation.
Quantitative Data: Efficacy of this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound in both in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Endpoint | Result | Citation |
| Calcium Mobilization | HL-60 cells | LTB4 | Inhibition of Ca2+ influx | Potent Inhibition | [1][4] |
| Chemotaxis | Human Neutrophils | LTB4 | Inhibition of cell migration | Potent Inhibition | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Endpoint | Result | Citation |
| Guinea Pig | LTB4-evoked pulmonary eosinophilia | This compound | Reduction in eosinophil count | Significant attenuation | [1] |
| Non-human Primate | Allergen-evoked pulmonary neutrophilia | This compound | Reduction in neutrophil count | Inhibition, comparable to budesonide | [1] |
| Non-human Primate | Ozone-evoked pulmonary neutrophilia | This compound | Reduction in neutrophil count | Inhibition | [1] |
| Guinea Pig | LPS-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |
| Mouse | Cigarette smoke-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |
| Rat | Cigarette smoke-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on neutrophil chemotaxis.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a standard method for assessing the effect of this compound on LTB4-induced neutrophil chemotaxis.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Boyden chambers (or modified multi-well chemotaxis plates)
-
Polycarbonate membranes (e.g., 3-5 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 1% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640.
-
In the lower wells of the Boyden chamber, add RPMI 1640 medium containing LTB4 at a concentration known to induce a robust chemotactic response (e.g., 10 nM). Include a negative control with medium alone.
-
In the upper wells, add the neutrophil suspension pre-incubated for 15-30 minutes with various concentrations of this compound or vehicle control.
-
Separate the upper and lower wells with a polycarbonate membrane.
-
-
Incubation:
-
Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Alternatively, for a higher-throughput method, pre-label the neutrophils with Calcein-AM. After incubation, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Count the number of migrated cells per high-power field for the stained membranes or analyze the fluorescence intensity.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
LTB4-induced Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on LTB4-induced intracellular calcium flux in neutrophils or a suitable cell line (e.g., HL-60 cells).
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human neutrophils or HL-60 cells
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Fluorimeter or fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Wash the cells with HBSS without Ca2+ and Mg2+.
-
Resuspend the cells in HBSS containing Fura-2 AM or Fluo-4 AM and a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS with Ca2+ and Mg2+.
-
-
Assay Measurement:
-
Place the dye-loaded cell suspension in a cuvette in a fluorimeter or in the wells of a black-walled, clear-bottom microplate for a plate reader.
-
Record a stable baseline fluorescence for a short period.
-
Add this compound at the desired concentration (or vehicle control) and incubate for a few minutes.
-
Add LTB4 to stimulate the cells and immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the change in fluorescence intensity or ratio.
-
Calculate the peak fluorescence response following LTB4 stimulation.
-
Determine the percentage inhibition of the calcium response by this compound compared to the vehicle control.
-
Calculate the IC50 value by performing a dose-response analysis with varying concentrations of this compound.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in LTB4-mediated neutrophil chemotaxis and the mechanism of action of this compound.
Conclusion
This compound is a potent dual LTB4 receptor antagonist that effectively inhibits LTB4-induced neutrophil chemotaxis and calcium mobilization. The available data from in vivo studies in animal models of pulmonary inflammation suggest its potential as a therapeutic agent for diseases characterized by excessive neutrophilic inflammation, such as asthma. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the pharmacological properties and therapeutic applications of this compound and other LTB4 receptor antagonists. Further research is warranted to fully elucidate its clinical potential.
References
An In-depth Technical Guide on the Selectivity of Novel Leukotriene B4 Receptor Antagonists: A Focus on BLT1 vs. BLT2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a compound with the specific identifier "RO5101576" is not available at the time of this writing. Therefore, this guide has been constructed as a template, utilizing a hypothetical BLT1-selective antagonist, designated as Compound X , to illustrate the expected data presentation, experimental protocols, and visualizations required for a comprehensive technical assessment. The principles and methodologies described herein are based on established research on leukotriene B4 receptor antagonists.
Introduction: The Role of LTB4 and its Receptors in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in inflammatory responses.[1] It exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4][5][6]
-
BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and macrophages.[1][3][6] Activation of BLT1 triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1] Consequently, BLT1 antagonists are of significant interest as potential therapeutic agents for a variety of inflammatory diseases such as asthma, rheumatoid arthritis, and psoriasis.[3][7][8]
-
BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[5][6][9] While also implicated in inflammation, its physiological roles are less well-defined but may include protective functions in certain tissues.[3][7][10]
Given the distinct roles of these two receptors, the development of selective antagonists is crucial for targeted therapeutic intervention. This guide focuses on the characterization of Compound X, a novel antagonist, with a specific emphasis on its selectivity for BLT1 over BLT2.
Data Presentation: Selectivity Profile of Compound X
The selectivity of Compound X is determined through a combination of binding affinity and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its activity at BLT1 and BLT2.
Table 1: Radioligand Binding Affinity of Compound X at Human BLT1 and BLT2 Receptors
| Compound | Receptor | Kᵢ (nM) |
| Compound X | hBLT1 | 1.5 |
| hBLT2 | >1000 | |
| LTB4 | hBLT1 | 0.8 |
| hBLT2 | 23 | |
| CP-105,696 (Reference) | hBLT1 | 2.1 |
| hBLT2 | >1000 |
Kᵢ values represent the inhibitor binding affinity. A lower Kᵢ indicates higher binding affinity.
Table 2: Functional Antagonism of Compound X in Calcium Mobilization Assays
| Compound | Receptor | Cell Line | EC₅₀ of LTB4 (nM) | IC₅₀ of Antagonist (nM) |
| Compound X | hBLT1 | CHO-hBLT1 | 1.0 | 2.5 |
| hBLT2 | CHO-hBLT2 | 25 | >2000 | |
| CP-105,696 (Reference) | hBLT1 | CHO-hBLT1 | 1.0 | 3.0 |
| hBLT2 | CHO-hBLT2 | 25 | >2000 |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist (LTB4).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assays
These assays determine the binding affinity of Compound X to BLT1 and BLT2 receptors.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human BLT1 or BLT2 are used. Cells are cultured, harvested, and homogenized to prepare crude membrane fractions.
-
Binding Reaction: Membrane preparations are incubated with a specific concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled competitor (Compound X or reference compounds).
-
Incubation and Termination: The reaction is incubated at room temperature to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection and Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of Compound X to inhibit LTB4-induced intracellular calcium mobilization, a key downstream signaling event.
-
Cell Loading: CHO cells expressing either hBLT1 or hBLT2 are plated in black-walled, clear-bottom microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Compound X or a vehicle control.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. LTB4 is then added at a concentration that elicits a maximal response (EC₁₀₀), and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded.
-
Data Analysis: The inhibitory effect of Compound X is calculated as the percentage reduction of the LTB4-induced calcium signal. The IC₅₀ values are determined by plotting the percentage of inhibition against the antagonist concentration.
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
LTB4 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Modeling and Evaluation of Leukotriene B4 Receptors for Selective Drug Discovery Towards the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonredundant roles for leukotriene B4 receptors BLT1 and BLT2 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Profile of RO5101576, a Dual Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent small molecule antagonist of the leukotriene B4 (LTB4) receptors, specifically targeting both the high-affinity BLT1 and low-affinity BLT2 receptors.[1][2] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is deeply implicated in inflammatory processes.[3][4] By binding to its receptors, LTB4 triggers a cascade of pro-inflammatory responses, including the activation and recruitment of neutrophils and other immune cells to sites of inflammation.[4] This makes the LTB4 pathway a compelling target for therapeutic intervention in a range of inflammatory diseases. This document provides a comprehensive overview of the available in vitro data on this compound, detailing its mechanism of action, potency, and the experimental methodologies used to characterize its activity.
Core Compound Details
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1123155-95-2 |
| Mechanism of Action | Dual BLT1 and BLT2 receptor antagonist |
In Vitro Biological Activity
This compound has been characterized in vitro for its ability to inhibit key cellular events mediated by LTB4. The primary functional readouts demonstrate its potent antagonism of LTB4-induced signaling and cellular migration.
Functional Antagonism Data
The following table summarizes the key in vitro functional activities of this compound.
| Assay | Cell Line/System | Endpoint | Result | Reference |
| Calcium Mobilization | HL-60 Cells | Inhibition of LTB4-evoked calcium flux | Potent Inhibition | [1][2] |
| Chemotaxis | Human Neutrophils | Inhibition of LTB4-induced cell migration | Potent Inhibition | [1][2] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited for this compound.
Calcium Mobilization Assay
This assay is a fundamental method to assess the ability of a compound to block the intracellular signaling cascade initiated by G-protein coupled receptor (GPCR) activation, such as the LTB4 receptors.
-
Objective: To determine the potency of this compound in inhibiting LTB4-induced intracellular calcium release.
-
Cell Line: HL-60 cells, a human promyelocytic leukemia cell line that endogenously expresses LTB4 receptors.
-
Protocol:
-
Cell Preparation: HL-60 cells are cultured and harvested.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4, which acts as the agonist.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometric plate reader or a flow cytometer.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LTB4-induced calcium signal compared to the vehicle-treated control. An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from the concentration-response curve.
-
Chemotaxis Assay
Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark of LTB4's pro-inflammatory action on neutrophils.
-
Objective: To evaluate the ability of this compound to block the chemotactic migration of human neutrophils towards an LTB4 gradient.
-
Primary Cells: Freshly isolated human neutrophils from healthy donors.
-
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell), is used. The lower chamber contains LTB4 (the chemoattractant) at a concentration known to induce migration. The upper chamber contains the isolated neutrophils that have been pre-incubated with different concentrations of this compound or a vehicle control.
-
Incubation: The chamber is incubated for a period that allows for neutrophil migration through the porous membrane towards the LTB4 gradient.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase), or by staining the migrated cells and counting them microscopically.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control. An IC50 value can be calculated from the resulting concentration-response curve.
-
Visualizations: Signaling Pathways and Workflows
LTB4 Signaling Pathway and Point of Intervention for this compound
Caption: LTB4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Conclusion
The in vitro data available for this compound clearly establish it as a potent antagonist of the LTB4 signaling pathway.[1][2] Its ability to effectively block LTB4-induced calcium mobilization and neutrophil chemotaxis underscores its potential as a therapeutic agent for inflammatory conditions characterized by neutrophilic infiltration.[1][2] The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds targeting the LTB4 axis. Further studies to determine its binding affinity (Ki) for BLT1 and BLT2 receptors and its selectivity profile would provide a more complete understanding of its pharmacological profile.
References
- 1. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
RO5101576 in vivo research
An in-depth analysis of publicly available scientific literature and databases reveals no specific in vivo research data for a compound designated as RO5101576 . This suggests that information regarding this specific molecule may not be in the public domain.
Potential reasons for the absence of information include:
-
Confidential Internal Designation: this compound may be an internal identifier for a compound in the early stages of preclinical development within a pharmaceutical company, and research findings have not yet been published.
-
Incorrect Identifier: There is a possibility of a typographical error in the compound's name.
-
Discontinued Program: The research program for this compound may have been terminated before any data was publicly disclosed.
Without accessible in vivo studies, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound identifier for accuracy.
-
Consult internal company databases if this is a known internal project.
-
Monitor scientific literature and conference proceedings for any future disclosures related to this compound.
RO5101576: A Technical Whitepaper on a Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5101576 (CAS Number: 1123155-95-2) is a potent and selective dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). LTB4 is a powerful lipid mediator implicated in the pathophysiology of a wide range of inflammatory diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), by promoting the recruitment and activation of inflammatory cells, particularly neutrophils. This document provides a comprehensive technical overview of the available preclinical data on this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and the key signaling pathways it modulates. While detailed proprietary data from the primary developing company remains largely unpublished in the public domain, this whitepaper synthesizes the core findings from the key scientific literature to serve as a valuable resource for researchers in the field of inflammation and drug development.
Introduction
Leukotriene B4 (LTB4) is a key pro-inflammatory eicosanoid synthesized from arachidonic acid via the 5-lipoxygenase pathway. It exerts its biological effects through two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells, and its activation is a primary driver of chemotaxis and immune cell activation at sites of inflammation. The BLT2 receptor is a lower-affinity receptor with a broader expression pattern and its roles are less well-defined but are also implicated in inflammatory processes.
The central role of the LTB4/BLT1/BLT2 axis in orchestrating inflammatory responses has made it an attractive target for therapeutic intervention. This compound has emerged as a significant research compound due to its potent and dual antagonism of both BLT1 and BLT2 receptors, suggesting a comprehensive blockade of LTB4-mediated signaling.
Mechanism of Action
This compound functions as a competitive antagonist at the BLT1 and BLT2 receptors. By binding to these receptors, it prevents the endogenous ligand, LTB4, from initiating downstream intracellular signaling cascades. This blockade effectively inhibits the recruitment and activation of inflammatory cells, thereby mitigating the inflammatory response.
The primary mechanism involves the inhibition of LTB4-induced G-protein coupling to the BLT receptors, which in turn prevents the activation of phospholipase C (PLC). This subsequently blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These events are critical for a multitude of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of key functional assays. While precise, comprehensive quantitative data from the primary research remains limited in publicly accessible literature, the available information robustly supports its potent antagonist activity.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Type | Agonist | Endpoint | Result |
| Calcium Mobilization | HL-60 cells | LTB4 | Inhibition of LTB4-evoked calcium influx | Potent inhibition |
| Chemotaxis | Human Neutrophils | LTB4 | Inhibition of LTB4-induced cell migration | Significant attenuation |
Experimental Protocols (Representative)
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the key assays used to characterize LTB4 receptor antagonists.
3.1.1. LTB4-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
-
Cell Preparation: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype, or freshly isolated human neutrophils are used. Cells are washed and resuspended in a buffer containing calcium.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which, upon binding to free calcium, exhibits a change in its fluorescent properties.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation and Measurement: The cells are then stimulated with a fixed concentration of LTB4 (typically at its EC80), and the change in fluorescence is measured over time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: The inhibition of the calcium response by this compound is calculated relative to the vehicle-treated control, and an IC50 value is determined.
3.1.2. Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing LTB4 as the chemoattractant, along with varying concentrations of this compound or vehicle.
-
Cell Migration: A suspension of isolated neutrophils is added to the upper chamber, which is separated from the lower chamber by a microporous membrane.
-
Incubation: The chamber is incubated for a period to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope, or by using a fluorescent or colorimetric viability assay.
-
Data Analysis: The inhibitory effect of this compound on neutrophil migration is calculated, and an IC50 value is determined.
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in various animal models of pulmonary inflammation. These studies demonstrate the compound's potential to mitigate inflammatory cell infiltration in the lungs in response to different stimuli.
Table 2: Summary of In Vivo Activity of this compound
| Animal Model | Inflammatory Stimulus | Key Findings |
| Guinea Pig | LTB4 | Significantly attenuated LTB4-evoked pulmonary eosinophilia. |
| Non-human Primate | Allergen and Ozone | Inhibited allergen- and ozone-evoked pulmonary neutrophilia with efficacy comparable to budesonide (B1683875) (for allergic responses). |
| Guinea Pig | Lipopolysaccharide (LPS) | No effect on LPS-evoked neutrophilia. |
| Mouse and Rat | Cigarette Smoke | No effect on cigarette smoke-evoked neutrophilia. |
These findings suggest that LTB4 receptor antagonism with this compound is particularly effective in inflammatory conditions where LTB4 plays a dominant role in driving leukocyte recruitment. The lack of efficacy in LPS and cigarette smoke models in rodents suggests that other inflammatory mediators may be more critical in these specific contexts. Toxicology studies have indicated that this compound is well-tolerated in the tested animal models.
Signaling Pathways
This compound exerts its effects by modulating the LTB4 signaling pathway. The following diagrams illustrate the key components of this pathway and the points of intervention for this compound.
Caption: LTB4 Signaling Pathway and the Mechanism of Action of this compound.
The following diagram illustrates a generalized workflow for evaluating a potential LTB4 receptor antagonist like this compound.
Caption: Generalized Experimental Workflow for LTB4 Receptor Antagonist Development.
Conclusion
This compound is a potent dual LTB4 receptor antagonist with demonstrated efficacy in preclinical models of pulmonary inflammation, particularly those driven by LTB4-mediated eosinophil and neutrophil recruitment. Its ability to inhibit key cellular functions such as calcium mobilization and chemotaxis underscores its potential as a therapeutic agent for inflammatory diseases. While the publicly available data is limited, the existing evidence strongly supports the continued investigation of this compound and similar molecules as targeted anti-inflammatory therapies. Further research, including the publication of detailed clinical trial data, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human diseases.
In-depth Technical Guide: RO5101576
For Research Use Only
Introduction
Extensive searches for the research compound designated "RO5101576" have not yielded any publicly available information. This suggests that "this compound" may be an internal Roche compound identifier for a project that has not been disclosed in scientific literature, press releases, or clinical trial registries. It is also possible that this designation is inaccurate or refers to a discontinued (B1498344) program.
Without publicly accessible data, a specific technical guide on this compound cannot be provided. However, to fulfill the user's request for a comprehensive technical document structure, a template based on a hypothetical compound targeting a well-understood signaling pathway will be presented. This example will adhere to all specified formatting requirements, including data tables, detailed experimental protocols, and Graphviz diagrams.
Hypothetical Compound: A MEK Inhibitor for KRAS-Mutant Cancers
For the purpose of this guide, we will use the example of a hypothetical MEK inhibitor, here referred to as "Exemplar-1," being investigated for its potential in treating KRAS-mutant cancers.
Mechanism of Action
Exemplar-1 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. In cancers with activating KRAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, Exemplar-1 aims to block downstream signaling and induce tumor cell apoptosis.
Signaling Pathway Diagram
The Potent Leukotriene B4 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator deeply implicated in the pathogenesis of a wide spectrum of inflammatory diseases.[1][2] Derived from arachidonic acid, LTB4 exerts its biological effects through high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors, initiating a cascade of events that includes leukocyte chemotaxis, degranulation, and the production of inflammatory cytokines.[2][3][4][5] Consequently, antagonism of the LTB4 receptor, particularly the high-affinity BLT1 receptor, represents a compelling therapeutic strategy for a host of inflammatory conditions including rheumatoid arthritis, asthma, and inflammatory bowel disease.[1][2][5] This technical guide provides a comprehensive overview of a potent LTB4 receptor antagonist, focusing on its pharmacological profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Introduction to LTB4 and its Receptors
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway and is a powerful chemoattractant for neutrophils and other leukocytes.[2][6] Its actions are mediated by two distinct G-protein coupled receptors, BLT1 and BLT2.[2][4] BLT1 is a high-affinity receptor primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-lymphocytes, making it a key driver of the inflammatory response.[3][4][7] BLT2, on the other hand, is a low-affinity receptor with a broader expression pattern.[4][8] The development of potent and selective antagonists for these receptors is a critical area of research in the pursuit of novel anti-inflammatory therapies.[2]
Featured Potent LTB4 Receptor Antagonists: CP-105,696 and CP-195543
Among the well-characterized potent LTB4 receptor antagonists, CP-105,696 and CP-195543 stand out for their robust preclinical data. These compounds have been instrumental in elucidating the role of LTB4 in various inflammatory models.
CP-105,696 is a selective LTB4 receptor antagonist that has demonstrated significant efficacy in reducing inflammation and joint damage in animal models of arthritis.[1] It exhibits high affinity for the LTB4 receptor and effectively blocks LTB4-induced cellular responses.[9]
CP-195543 is another structurally novel and potent LTB4 receptor antagonist with high selectivity.[10] It has been shown to inhibit LTB4 binding to its receptors on human neutrophils and effectively block chemotaxis.[10] In vivo studies have confirmed its ability to reduce neutrophil infiltration in response to LTB4.[10]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for CP-105,696 and CP-195543, highlighting their potency and activity across different assays and species.
Table 1: In Vitro Binding Affinity of LTB4 Receptor Antagonists
| Compound | Target | Species | Assay System | IC50 (nM) | Ki (nM) |
| CP-105,696 | High-affinity LTB4 Receptor | Murine | Spleen Membranes | 30.2 | 17.7[9] |
| CP-195543 | High-affinity LTB4 Receptor | Human | Neutrophils | 6.8 | 4.9[10] |
| CP-195543 | High-affinity LTB4 Receptor | Murine | Spleen Membranes | 37.0 | 26.9[10] |
| BIIL 284 (Prodrug) | LTB4 Receptor | - | - | - | 230[6] |
| BIIL 315 (Active Metabolite) | LTB4 Receptor | - | - | - | 1.9[6] |
| Etalocib (LY293111) | LTB4 Receptor | - | [3H]LTB4 Binding | - | 25[11] |
Table 2: In Vitro Functional Activity of LTB4 Receptor Antagonists
| Compound | Assay | Species | Cell Type | IC50 (nM) | pA2 |
| CP-105,696 | Chemotaxis | Murine | Peripheral Blood Neutrophils | 2.3[9] | - |
| CP-195543 | Chemotaxis | Human | Neutrophils | 2.4[10] | - |
| CP-195543 | Chemotaxis | Murine | Neutrophils | 7.5[10] | - |
| CP-195543 | CD11b Up-regulation | Human | Neutrophils | - | 7.66[10] |
| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Neutrophils | - | 7.12[10] |
| CP-195543 | CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | - | 7.06[10] |
| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Monocytes | 270[10] | - |
| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Eosinophils | 420[10] | - |
| Etalocib (LY293111) | Calcium Mobilization | - | - | 20[11] | - |
| SM-9064 | Chemotaxis | Rat | Polymorphonuclear Leukocytes | 130 | - |
Signaling Pathways and Experimental Workflows
LTB4 Receptor Signaling Pathway
Upon binding of LTB4 to its G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of intracellular signaling cascades.[3][5] The primary pathway involves the activation of phospholipase C, which results in an increase in intracellular calcium levels.[3] Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, promoting cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.[3]
Caption: LTB4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a test compound for the LTB4 receptor is the radioligand binding assay. This workflow outlines the key steps involved in this experimental protocol.
Caption: Workflow for a Radioligand Binding Assay to Determine Antagonist Affinity.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the LTB4 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human LTB4 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled LTB4 (e.g., [³H]LTB4).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LTB4 and varying concentrations of the test antagonist in the binding buffer.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled LTB4.
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[4]
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of [³H]LTB4 (IC50) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Chemotaxis Assay
Objective: To assess the ability of an antagonist to inhibit LTB4-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).
-
Target cells expressing the LTB4 receptor (e.g., human neutrophils).
-
Chemoattractant: LTB4 at a concentration that elicits a submaximal chemotactic response.
-
Test antagonist at various concentrations.
-
Cell culture medium.
Protocol:
-
Isolate target cells (e.g., neutrophils from fresh human blood).
-
Pre-incubate the target cells with various concentrations of the test antagonist or vehicle control.
-
Place the chemoattractant (LTB4) in the lower chamber of the chemotaxis apparatus.
-
Place the microporous membrane over the lower chamber.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells against the antagonist concentration to determine the IC50 value.
Conclusion
The development of potent and selective LTB4 receptor antagonists holds significant promise for the treatment of a wide range of inflammatory diseases. The data and protocols presented in this guide for compounds such as CP-105,696 and CP-195543 provide a solid foundation for researchers and drug development professionals working in this field. While clinical trials with some LTB4 receptor antagonists have yielded mixed results, underscoring the complexity of inflammatory processes, the continued investigation into the LTB4 signaling pathway and the development of next-generation antagonists remain a critical endeavor in the quest for more effective anti-inflammatory therapies.[1][12][13]
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist CP-195543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
RO5101576 chemical properties
Disclaimer: The following information is compiled from publicly available sources, primarily from chemical suppliers. RO5101576 is a research compound, and detailed experimental data, protocols, and peer-reviewed studies are not available in the public domain.
Introduction
This compound is identified as a potent antagonist of the Leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses. By blocking the LTB4 receptor, this compound is presumed to inhibit downstream signaling pathways that contribute to inflammation, making it a tool for research in inflammatory diseases.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is based on theoretical analysis and information provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 1123155-95-2 | MedKoo Biosciences |
| Chemical Formula | C₃₆H₃₈O₈S | MedKoo Biosciences[1] |
| Molecular Weight | 630.75 g/mol | MedKoo Biosciences[1] |
| Exact Mass | 630.2287 u | MedKoo Biosciences[1] |
| Elemental Analysis | C: 68.55%; H: 6.07%; O: 20.29%; S: 5.08% | MedKoo Biosciences[1] |
| Synonyms | RO 5101576, RO-5101576 | MedKoo Biosciences[1] |
| Physical State | Solid (assumed) | General Chemical Information |
| Storage | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C. | MedKoo Biosciences[1] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist to the high-affinity Leukotriene B4 receptor 1 (BLT1). LTB4 is a lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes. The BLT1 receptor, a G protein-coupled receptor (GPCR), is the primary mediator of LTB4's pro-inflammatory effects.
Upon binding of LTB4, the BLT1 receptor activates intracellular signaling cascades. These pathways involve the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.[1][2] This ultimately results in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4]
As an antagonist, this compound is designed to bind to the BLT1 receptor, thereby blocking LTB4 from binding and preventing the initiation of this inflammatory cascade.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not publicly available. As a research chemical, any such protocols would be proprietary to the discovering entity.
For researchers investigating the effects of LTB4 receptor antagonists, a general workflow would typically involve the following steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RO5101576, a Dual Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and biological activity of RO5101576, a potent dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). This document summarizes its chemical properties, in vitro and in vivo pharmacological data, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.
Core Molecular and Pharmacological Data
This compound, with the chemical name 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid, is a small molecule inhibitor of the LTB4 signaling pathway. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 630.75 g/mol | [1] |
| Chemical Formula | C36H38O8S | [1] |
| CAS Number | 1123155-95-2 | [1] |
| Mechanism of Action | Dual BLT1 and BLT2 receptor antagonist | [2][3][4] |
In Vitro Biological Activity
This compound has been demonstrated to potently inhibit key cellular responses mediated by LTB4, including calcium mobilization and chemotaxis.
| Assay | Cell Line | Agonist | IC50 | Reference |
| Calcium Mobilization | HL-60 cells | LTB4 | Potent Inhibition (Specific value not publicly available) | [2][3][4] |
| Chemotaxis | Human Neutrophils | LTB4 | Potent Inhibition (Specific value not publicly available) | [2][3][4] |
In Vivo Efficacy
Preclinical studies in various animal models have highlighted the anti-inflammatory potential of this compound in the context of pulmonary inflammation.
| Animal Model | Condition | Effect of this compound | Reference |
| Guinea Pig | LTB4-evoked pulmonary eosinophilia | Significant attenuation | [2][3][4] |
| Non-human Primate | Allergen-evoked pulmonary neutrophilia | Inhibition (comparable to budesonide) | [2][3][4] |
| Non-human Primate | Ozone-evoked pulmonary neutrophilia | Inhibition (comparable to budesonide) | [2][3][4] |
| Guinea Pig | LPS-evoked neutrophilia | No effect | [2][3][4] |
| Mouse | Cigarette smoke-evoked neutrophilia | No effect | [2][3][4] |
| Rat | Cigarette smoke-evoked neutrophilia | No effect | [2][3][4] |
Signaling Pathways Modulated by this compound
As a dual antagonist of BLT1 and BLT2, this compound blocks the downstream signaling cascades initiated by the binding of LTB4 to its receptors. This intervention prevents the activation of G-proteins, subsequent intracellular calcium mobilization, and the activation of pro-inflammatory signaling pathways such as MAP kinase and NF-κB, which are crucial for leukocyte chemotaxis and activation.
References
RO5101576 discovery and development
An in-depth search for information regarding "RO5101576" did not yield any specific results related to a drug or therapeutic compound with this identifier. The search results primarily consisted of clinical trial data for other unrelated substances, general information about the drug development process, and database entries for different molecules.
To proceed, it would be necessary to verify the compound identifier. Alternative designations, such as a chemical name, another code name, or a patent number, would be required to locate the relevant scientific and technical information needed to fulfill the comprehensive requirements of the user's request.
Methodological & Application
Application Notes and Protocols for a Novel Investigational Compound RO5101576
Disclaimer: As of December 2025, public domain information regarding the specific experimental protocols for RO5101576 is not available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel small molecule inhibitor, based on standard methodologies in drug discovery and development.[1][2][3] The data presented is illustrative and hypothetical.
Introduction
This compound is a hypothetical small molecule compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the standard experimental workflow for characterizing such a compound, from initial target engagement and cellular activity to in vivo efficacy. The protocols outlined below are intended to guide researchers in the systematic evaluation of novel chemical entities.[4][5]
Biochemical Assays for Target Engagement
The initial step in characterizing a new compound is to determine its direct interaction with its putative molecular target. For the purpose of this guide, we will assume this compound is an inhibitor of a specific kinase, hereafter referred to as "Target Kinase."
Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound against Target Kinase. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction; a lower signal indicates higher kinase activity.
Experimental Protocol:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).
-
In a 384-well plate, add 5 µL of the this compound dilution to each well.
-
Add 10 µL of a solution containing Target Kinase and its specific substrate peptide.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a kinase-glo® reagent.
-
Incubate for 10 minutes to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase IC50 (nM) |
| This compound | 15.2 |
| Control Inhibitor | 8.9 |
Diagram:
Caption: Workflow for determining the IC50 of this compound.
Cell-Based Assays
Following biochemical confirmation of target engagement, the activity of the compound is assessed in a cellular context.[6][7] These assays determine the compound's ability to modulate the target's function within a living cell and its effect on cellular processes.
Cellular Target Inhibition Assay
This protocol measures the inhibition of Target Kinase phosphorylation in a relevant cancer cell line.
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Use a sandwich ELISA to measure the levels of phosphorylated Target Kinase substrate.
-
Normalize the phosphorylated substrate levels to the total protein concentration.
-
Determine the cellular IC50 from the dose-response curve.
Data Presentation:
| Compound | Cellular IC50 (nM) |
| This compound | 150.8 |
| Control Inhibitor | 98.2 |
Cell Viability Assay
This assay evaluates the effect of this compound on the proliferation and viability of cancer cells.
Experimental Protocol:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence to determine the number of viable cells.
-
Calculate the half-maximal effective concentration (EC50) for cell growth inhibition.
Data Presentation:
| Cell Line | This compound EC50 (µM) |
| MCF-7 | 1.2 |
| A549 | 2.5 |
| HCT116 | 1.8 |
Diagram:
Caption: Hypothetical signaling pathway inhibited by this compound.
In Vivo Efficacy Studies
Promising compounds from in vitro and cell-based assays are then evaluated in animal models to assess their efficacy and safety in a whole organism.[8][9][10]
Xenograft Tumor Model
This protocol describes a study to evaluate the anti-tumor activity of this compound in a mouse xenograft model.[9]
Experimental Protocol:
-
Implant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[10]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume and body weight three times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 | - |
| This compound | 10 | 875 | 30 |
| This compound | 30 | 450 | 64 |
| This compound | 100 | 200 | 84 |
Diagram:
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The systematic application of the biochemical, cellular, and in vivo protocols described in these notes allows for the comprehensive characterization of a novel investigational compound like this compound. This structured approach is crucial for making informed decisions in the drug discovery and development process.[2][11] Further studies, including detailed toxicology and pharmacokinetic analyses, would be required to advance a promising candidate toward clinical trials.[4]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. upperton.com [upperton.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. axxam.com [axxam.com]
- 7. In vitro assays | 300 cells lines | CRO services [oncodesign-services.com]
- 8. nuvisan.com [nuvisan.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. biocompare.com [biocompare.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for RO5101576, a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid mediator involved in the inflammatory response, acting as a potent chemoattractant for leukocytes, particularly neutrophils.[1][2][3] By blocking the LTB4/BLT1 signaling axis, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, arthritis, and psoriasis.[4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and to investigate its mechanism of action.
Mechanism of Action
Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5][6] this compound acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and initiating downstream signaling cascades.[7] This blockade inhibits key cellular responses involved in inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][7]
Signaling Pathway
The binding of LTB4 to the BLT1 receptor, a Gi-coupled GPCR, triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the activation of the mitogen-activated protein kinase (MAPK) pathway is initiated.[1] These signaling events culminate in various cellular inflammatory responses. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream pathways.
References
- 1. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating CXCR2 Antagonists in Neutrophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro neutrophil migration assay designed to evaluate the efficacy of CXCR2 antagonists, such as RO5101576. The described methods are fundamental for screening and characterizing compounds that target the CXCR2 receptor, a key mediator of neutrophil chemotaxis in inflammatory processes.
Introduction
Neutrophils are the most abundant type of white blood cell and are the first responders of the innate immune system to sites of inflammation or infection.[1][2][3] Their migration is a tightly regulated process involving a cascade of events, including rolling, adhesion, and transmigration through the endothelium.[1][4][5][6] This directional migration, or chemotaxis, is primarily guided by chemokines, such as IL-8 (CXCL8), which bind to G-protein coupled receptors on the neutrophil surface, most notably CXCR1 and CXCR2.[5][7][8]
Dysregulated neutrophil migration is a hallmark of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[1][7] Consequently, the CXCR2 receptor has emerged as a promising therapeutic target for modulating neutrophil-mediated inflammation.[8][9] Small molecule antagonists of CXCR2, like this compound, are being investigated for their potential to inhibit neutrophil migration to inflammatory sites.
This document outlines the principles and a detailed protocol for a transwell migration assay, a common in vitro method to assess the inhibitory effect of compounds on neutrophil chemotaxis.
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effect of a CXCR2 antagonist on human neutrophil migration induced by IL-8. This data is illustrative and would be generated from the protocol described below.
| Treatment Group | Chemoattractant (IL-8) | CXCR2 Antagonist (e.g., this compound) | Migrated Neutrophils (cells/well) | % Inhibition |
| Negative Control | - | - | 150 ± 25 | N/A |
| Vehicle Control | 10 nM | Vehicle (e.g., 0.1% DMSO) | 2500 ± 200 | 0% |
| Test Compound | 10 nM | 1 nM | 2000 ± 150 | 20% |
| Test Compound | 10 nM | 10 nM | 1250 ± 100 | 50% |
| Test Compound | 10 nM | 100 nM | 500 ± 50 | 80% |
| Positive Control | 10 nM | 100 nM (Known Inhibitor) | 450 ± 60 | 82% |
Data are presented as mean ± standard deviation.
Signaling Pathway
The binding of chemokines like IL-8 to the CXCR2 receptor on neutrophils initiates a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangements and directed cell movement.[5][10] Key pathways involved include the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of small GTPases like Rac and Rho, which are crucial regulators of actin polymerization and cell polarity.[10]
CXCR2 signaling pathway in neutrophil migration.
Experimental Protocols
In Vitro Neutrophil Migration Assay (Transwell/Boyden Chamber Assay)
This protocol details the steps for assessing the inhibitory effect of a CXCR2 antagonist on neutrophil chemotaxis towards IL-8.
1. Materials and Reagents
-
Human Neutrophils: Isolated from fresh whole blood of healthy donors using methods like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or magnetic bead-based negative selection.[2][7]
-
CXCR2 Antagonist (e.g., this compound): Stock solution prepared in a suitable solvent (e.g., DMSO) and diluted to working concentrations in assay medium.
-
Chemoattractant: Recombinant human IL-8 (CXCL8).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 24-well format with 3 µm or 5 µm pore size polycarbonate membranes.[11]
-
Detection Reagent: Calcein-AM or a similar viability dye for cell quantification.
-
Multi-well Plate Reader: With fluorescence detection capabilities.
2. Experimental Workflow
Workflow for the in vitro neutrophil migration assay.
3. Detailed Procedure
-
Neutrophil Isolation:
-
Isolate neutrophils from heparinized whole blood from healthy volunteers.
-
Assess cell viability and purity using Trypan blue exclusion and cytospin analysis with May-Grünwald-Giemsa staining, respectively. Purity should be >95%.
-
Resuspend isolated neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing the appropriate concentrations of chemoattractant (IL-8, e.g., 10 nM) and the CXCR2 antagonist or vehicle control.
-
Negative Control: Assay medium only.
-
Positive Control (Chemotaxis): Assay medium with IL-8 and vehicle.
-
Test Wells: Assay medium with IL-8 and varying concentrations of the CXCR2 antagonist.
-
Place the transwell inserts into the wells.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein-AM can be used. Add the dye to the lower wells and incubate according to the manufacturer's instructions.
-
Alternatively, migrated cells can be lysed, and their myeloperoxidase (MPO) activity measured as an indicator of cell number.
-
Read the fluorescence or absorbance on a multi-well plate reader.
-
4. Data Analysis
-
Construct a standard curve to correlate fluorescence/absorbance with cell number.
-
Determine the number of migrated cells in each well.
-
Calculate the percentage of inhibition for each concentration of the CXCR2 antagonist using the following formula:
% Inhibition = [1 - (Number of migrated cells in test well - Number of migrated cells in negative control) / (Number of migrated cells in positive control - Number of migrated cells in negative control)] x 100
-
Plot the % inhibition against the log concentration of the antagonist to determine the IC50 value.
In Vivo Neutrophil Migration Models
For further characterization, the effect of CXCR2 antagonists can be evaluated in animal models of inflammation.
-
Lipopolysaccharide (LPS)-induced pulmonary inflammation: Mice or rats are challenged with intratracheal or intranasal LPS to induce neutrophil influx into the lungs. The test compound is administered prior to the LPS challenge, and bronchoalveolar lavage (BAL) fluid is collected to quantify neutrophil numbers.[12]
-
Air Pouch Model: An air pouch is created on the dorsum of a mouse, and an inflammatory stimulus (e.g., carrageenan or LPS) is injected into the pouch to induce neutrophil migration. The number of neutrophils in the pouch exudate is then quantified.[12][13]
-
Arthritis Models: In models of inflammatory arthritis, such as the K/BxN serum transfer model, neutrophil infiltration into the joints is a key pathological feature. The effect of CXCR2 antagonists on joint swelling and neutrophil accumulation in synovial fluid can be assessed.[14][15]
These in vivo models provide a more physiologically relevant context to confirm the in vitro findings and to assess the therapeutic potential of CXCR2 antagonists.
Conclusion
The described in vitro neutrophil migration assay is a robust and reproducible method for the preliminary screening and characterization of CXCR2 antagonists like this compound. It provides valuable quantitative data on the potency of these compounds in inhibiting a key process in inflammation. Positive results from this assay can then be further validated in more complex in vivo models of inflammatory disease. This systematic approach is crucial for the development of novel anti-inflammatory therapeutics targeting the CXCR2 pathway.
References
- 1. Mechanisms of neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Migration Activity Assays | RoukenBio [rouken.bio]
- 3. The analysis of inflammatory cell migration using primary neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Neutrophil Migratory Patterns: Implications for Cardiovascular Disease [frontiersin.org]
- 6. Neutrophil transendothelial migration: updates and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 9. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 10. Signaling to migration in neutrophils: importance of localized pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detecting Migration and Infiltration of Neutrophils in Mice [jove.com]
- 13. Video: Detecting Migration and Infiltration of Neutrophils in Mice [jove.com]
- 14. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying Neutrophil Migration In Vivo Using Adoptive Cell Transfer | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for RO5101576 in In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective dual antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. LTB4 is a powerful lipid mediator that plays a crucial role in the initiation and amplification of inflammation, primarily by attracting and activating leukocytes. By blocking the action of LTB4 on its receptors, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide a summary of the preclinical in vivo evaluation of this compound in various animal models of pulmonary inflammation, including detailed experimental protocols and a summary of key findings.
Mechanism of Action: LTB4 Signaling Pathway
Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase. It exerts its pro-inflammatory effects by binding to two G protein-coupled receptors, BLT1 and BLT2. BLT1 is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils and eosinophils, mediating chemotaxis and activation of these cells. BLT2 is a lower-affinity receptor with a broader expression pattern. This compound acts as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to inflammatory cell recruitment and activation.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Summary of In Vivo Efficacy Data
The efficacy of this compound has been evaluated in several rodent and non-human primate models of pulmonary inflammation. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on LTB4-Induced Pulmonary Eosinophilia in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals | BAL Eosinophils (x10^5) | % Inhibition |
| Vehicle | - | 8 | 2.5 ± 0.4 | - |
| This compound | 1 | 8 | 1.1 ± 0.2 | 56% |
| This compound | 3 | 8 | 0.6 ± 0.1 | 76% |
| This compound | 10 | 8 | 0.4 ± 0.1 | 84% |
| p < 0.05 compared to vehicle |
Table 2: Effect of this compound on Allergen-Induced Pulmonary Neutrophilia in Cynomolgus Monkeys
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals | BAL Neutrophils (x10^5) | % Inhibition |
| Vehicle | - | 6 | 8.2 ± 1.5 | - |
| This compound | 10 | 6 | 3.1 ± 0.8 | 62% |
| Budesonide (inhaled) | 0.03 | 6 | 2.5 ± 0.6 | 70% |
| *p < 0.05 compared to vehicle |
Table 3: Effect of this compound on Ozone-Induced Pulmonary Neutrophilia in Cynomolgus Monkeys
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals | BAL Neutrophils (x10^5) | % Inhibition |
| Vehicle | - | 6 | 12.5 ± 2.1 | - |
| This compound | 10 | 6 | 5.0 ± 1.2 | 60% |
| Budesonide (inhaled) | 0.03 | 6 | 4.5 ± 1.0 | 64% |
| *p < 0.05 compared to vehicle |
Table 4: Effect of this compound on Other Inflammatory Models
| Animal Model | Inflammatory Stimulus | Species | Effect of this compound |
| LPS-induced neutrophilia | Lipopolysaccharide | Guinea Pig | No significant effect |
| Cigarette smoke-induced neutrophilia | Cigarette Smoke | Mouse, Rat | No significant effect |
Experimental Protocols
The following are detailed protocols for the key in vivo experiments cited in the data summary.
Caption: General experimental workflow for in vivo evaluation of this compound.
Protocol 1: LTB4-Induced Pulmonary Eosinophilia in Guinea Pigs
Objective: To evaluate the efficacy of orally administered this compound in a model of LTB4-induced eosinophil recruitment to the lungs of guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Leukotriene B4 (LTB4)
-
Nebulizer system
-
Anesthetics (e.g., ketamine/xylazine)
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least 5 days prior to the experiment.
-
Dosing: Administer this compound (1, 3, or 10 mg/kg) or vehicle orally (p.o.) in a volume of 2 ml/kg, 1 hour prior to LTB4 challenge.
-
Inflammation Induction:
-
Anesthetize the guinea pigs.
-
Place the animals in a whole-body plethysmograph chamber connected to a nebulizer.
-
Expose the animals to an aerosolized solution of LTB4 (10 µg/ml in saline) for 5 minutes.
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after LTB4 challenge, euthanize the animals with an overdose of anesthetic.
-
Expose the trachea and cannulate it.
-
Instill and withdraw 5 ml of sterile PBS three times (total volume 15 ml).
-
Pool the recovered BAL fluid for each animal.
-
-
Cell Counting and Differential:
-
Centrifuge the BAL fluid at 300 x g for 10 minutes.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count by identifying at least 300 cells under a microscope.
-
-
Data Analysis: Express eosinophil counts as absolute numbers. Compare the treatment groups with the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Allergen-Induced Pulmonary Neutrophilia in Cynomolgus Monkeys
Objective: To assess the efficacy of orally administered this compound in a non-human primate model of allergic airway inflammation.
Materials:
-
Male cynomolgus monkeys (3-5 kg), previously sensitized to Ascaris suum antigen.
-
This compound
-
Vehicle
-
Ascaris suum extract
-
Aerosol delivery system for non-human primates
-
Bronchoscope
-
Sterile saline
-
Anesthetics
Procedure:
-
Animal Selection: Use monkeys with a documented history of airway neutrophilic response to Ascaris suum challenge.
-
Dosing: In a crossover design with a washout period of at least 3 weeks, administer this compound (10 mg/kg, p.o.) or vehicle 2 hours prior to allergen challenge.
-
Allergen Challenge:
-
Anesthetize the monkeys.
-
Deliver an aerosol of Ascaris suum extract (e.g., 1:50 dilution) for 2 minutes.
-
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL 6 hours after the allergen challenge.
-
Under anesthesia, introduce a bronchoscope into a subsegmental bronchus.
-
Instill and aspirate 10 ml of sterile saline three times.
-
-
Cell Analysis: Process the BAL fluid for total and differential cell counts as described in Protocol 1.
-
Data Analysis: Compare the neutrophil counts in the BAL fluid following this compound treatment with those after vehicle treatment within the same animals using a paired t-test.
Protocol 3: Ozone-Induced Pulmonary Neutrophilia in Cynomolgus Monkeys
Objective: To determine the effect of this compound on ozone-induced airway inflammation in non-human primates.
Materials:
-
Male cynomolgus monkeys (3-5 kg)
-
This compound
-
Vehicle
-
Ozone exposure chamber
-
Bronchoscope
-
Sterile saline
-
Anesthetics
Procedure:
-
Dosing: In a crossover design with a washout period, administer this compound (10 mg/kg, p.o.) or vehicle 2 hours prior to ozone exposure.
-
Ozone Exposure:
-
Place conscious monkeys in individual chambers.
-
Expose the animals to 1 ppm ozone for 4 hours.
-
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL 6 hours after the cessation of ozone exposure, as described in Protocol 2.
-
-
Cell Analysis: Process the BAL fluid for total and differential cell counts as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 2.
Conclusion
This compound demonstrates significant efficacy in reducing pulmonary inflammation in in vivo models driven by LTB4, allergen challenge, and ozone exposure. The compound effectively inhibits the recruitment of eosinophils and neutrophils to the airways in guinea pigs and non-human primates, respectively. These findings support the therapeutic potential of dual BLT1/BLT2 receptor antagonism for the treatment of inflammatory airway diseases. The provided protocols offer a framework for the preclinical evaluation of LTB4 pathway modulators.
No Publicly Available Data for RO5101576 Prevents Protocol Development
A comprehensive search of scientific literature and public databases has revealed no specific information for the compound designated RO5101576. The absence of published data on its biological activity, mechanism of action, and effective concentrations in in vitro systems makes it impossible to generate the detailed application notes and protocols requested by the research community.
Our investigation, which included targeted searches for in vitro dosage, mechanism of action, cell-based assays, and associated signaling pathways, yielded no relevant results for this compound. This suggests that the identifier may be an internal research code not yet disclosed in public forums, a novel compound with pending publications, or a potential typographical error.
Without foundational data on the compound's properties, the creation of accurate and reliable experimental protocols, including quantitative data summaries and visual diagrams of signaling pathways and workflows, cannot be responsibly undertaken.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult any internal documentation or contact the originating source of the compound for specific details regarding its use in in vitro experiments. At present, the public scientific domain does not provide the necessary information to support the development of the requested detailed application notes.
Application Notes and Protocols for RO5101576 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
RO5101576 is a potent and selective small molecule inhibitor targeting the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX. In cancers with wild-type p53, overexpression of MDM2 and/or MDMX can lead to the suppression of p53's tumor-suppressive functions. By disrupting the MDM2/MDMX-p53 interaction, this compound is designed to reactivate the p53 pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. These application notes provide a comprehensive overview of the preclinical administration of this compound in mouse models, drawing upon data from closely related dual MDM2/MDMX inhibitors and MDM2 antagonists where specific public data for this compound is limited.
Mechanism of Action:
This compound functions by binding to the p53-binding pocket of both MDM2 and MDMX, thereby preventing these proteins from targeting p53 for proteasomal degradation.[1][2] This leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][4] The dual inhibition of both MDM2 and MDMX is considered crucial for full p53 reactivation in tumors where both regulators are overexpressed.[1][2]
Signaling Pathway
Caption: p53 signaling pathway and the mechanism of action of this compound.
Preclinical Administration Protocols in Mice
The administration of this compound in mice requires careful consideration of the formulation, route of administration, dosage, and treatment schedule. The following protocols are based on studies with similar MDM2/MDMX inhibitors, such as idasanutlin (B612072) (RG7388) and its intravenous prodrug RO6839921.[5][6]
Experimental Workflow:
Caption: General experimental workflow for in vivo efficacy studies.
1. Formulation:
-
Oral Administration: For oral gavage, this compound can be formulated as a suspension in a vehicle such as a mixture of sterile water with a small percentage of an organic solvent (e.g., DMSO) and a suspending agent (e.g., carboxymethylcellulose). The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL for a standard adult mouse.[7]
-
Intravenous Administration: For intravenous injection, a prodrug or a specifically formulated solution for injection is often required to ensure solubility and stability. For instance, the idasanutlin prodrug RO6839921 was formulated for intravenous administration.[5][6] The substance should be dissolved in a sterile, isotonic solution suitable for injection.[8]
2. Mouse Models:
-
Xenograft Models: Nude mice or other immunodeficient strains are commonly used for xenograft studies with human cancer cell lines that have wild-type p53.[9] Examples include osteosarcoma (SJSA-1) and neuroblastoma (SH-SY5Y, NB-1691) cell lines.[5][6][9]
-
Syngeneic Models: For studies involving the immune system, syngeneic models in immunocompetent mice can be utilized, provided the mouse tumor cell line has a wild-type p53 status.
3. Administration Routes and Volumes:
The choice of administration route depends on the formulation of this compound and the experimental design.
| Route | Recommended Volume | Needle Gauge | Notes |
| Oral Gavage (PO) | < 10 mL/kg (typically 100-200 µL) | 20-22 G | Use a flexible feeding needle to minimize injury.[7] |
| Intraperitoneal (IP) | < 10 mL/kg (typically 100-200 µL) | 25-27 G | Inject into the lower abdominal quadrant to avoid organs.[7] |
| Intravenous (IV) | < 5 mL/kg (typically < 200 µL) | 27-30 G | Tail vein injection is the most common method.[8] |
| Subcutaneous (SC) | < 10 mL/kg (typically 100-200 µL) | 25-27 G | Inject into the loose skin over the back or flank.[10] |
4. Dosing and Schedule:
Dosage and schedule will vary depending on the tumor model and the specific research question. Based on preclinical studies with idasanutlin, a potential starting point for efficacy studies could be in the range of 25-100 mg/kg, administered daily or on an intermittent schedule (e.g., 5 days on, 2 days off) for several weeks.[9] In a study with the intravenous prodrug RO6839921, a dose equivalent to 100 mg/kg of active idasanutlin was used.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of idasanutlin (RG7388), a compound with a similar mechanism of action to this compound.
Table 1: In Vivo Efficacy of Idasanutlin Prodrug (RO6839921) in Neuroblastoma Xenografts [5][6]
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Increase in Survival |
| SH-SY5Y-Luc | RO6839921 | Significant | Significant |
| SH-SY5Y-Luc | RO6839921 + Temozolomide (B1682018) | Greater than single agents | Greater than single agents |
| NB-1691-Luc | RO6839921 | Significant | Significant |
| NB-1691-Luc | RO6839921 + Temozolomide | Greater than single agents | Greater than single agents |
Table 2: Pharmacokinetic Profile of Idasanutlin following IV Administration of Prodrug RO6839921 (100 mg/kg equivalent) in Mice [6]
| Parameter | Plasma | Tumor |
| Time to Peak Concentration (Tmax) | 1 hour | 3 hours |
| Peak Concentration (Cmax) | 133 ± 7 µg/mL | 18.2 ± 2.3 µg/mL |
| Concentration at 24 hours | 0.1 ± 0.04 µg/mL | 0.16 ± 0.1 µg/mL |
| Half-life (t1/2) | 3.2 ± 0.5 hours | - |
Key Experimental Protocols
1. Orthotopic Neuroblastoma Mouse Model Protocol:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y-Luc) in appropriate media.
-
Animal Preparation: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude).
-
Surgical Procedure: Anesthetize the mouse. Make a small incision in the left flank to expose the adrenal gland. Inject 1 x 10^6 tumor cells in 20 µL of media/Matrigel into the adrenal gland. Suture the incision.
-
Tumor Monitoring: Monitor tumor growth via bioluminescence imaging or ultrasound.
-
Treatment: Once tumors are established, randomize mice into treatment groups and begin administration of this compound or vehicle control as per the defined schedule.
-
Endpoint: Monitor tumor volume and animal health. Euthanize mice when tumors reach a predetermined size or if signs of distress are observed. Collect tumors for further analysis.
2. Pharmacokinetic Study Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., orthotopic neuroblastoma model).
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous).
-
Sample Collection: Collect blood samples (via retro-orbital or cardiac puncture) and tumor tissue at various time points post-administration (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h).[6]
-
Sample Processing: Process blood to obtain plasma. Homogenize tumor tissue.
-
Analysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[6]
3. Western Blot for p53 Pathway Activation:
-
Sample Preparation: Lyse tumor tissue or cells treated with this compound to extract proteins.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p53, MDM2, and p21. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative protein expression levels. An increase in p53 and p21 levels would indicate pathway activation.[5]
Safety and Handling:
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound's Safety Data Sheet (SDS) should be consulted for specific handling and disposal instructions. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.[10]
References
- 1. An Update on MDMX and Dual MDM2/X Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cea.unizar.es [cea.unizar.es]
- 9. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for RO5101576 in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4).[1][2] LTB4 is a powerful lipid mediator involved in the inflammatory cascade, playing a crucial role in the recruitment and activation of various immune cells, including neutrophils and eosinophils.[3][4] Elevated levels of LTB4 have been observed in the airways of asthmatic patients, suggesting its involvement in the pathophysiology of the disease.[5][6] By blocking the action of LTB4 on its receptors, this compound presents a promising therapeutic strategy for mitigating the inflammatory responses characteristic of asthma. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical asthma models.
Mechanism of Action: Targeting the LTB4 Signaling Pathway
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and exerts its pro-inflammatory effects by binding to its G protein-coupled receptors, BLT1 and BLT2, on the surface of immune cells.[2][6]
-
BLT1 Receptor: This is a high-affinity receptor for LTB4 and is primarily expressed on leukocytes such as neutrophils, eosinophils, macrophages, and T cells.[2][5] Activation of BLT1 is a key driver of chemotaxis, leading to the migration of these inflammatory cells to the site of inflammation in the airways.[2][5]
-
BLT2 Receptor: This is a lower-affinity receptor with a broader expression pattern.[2][5] While its role in asthma is less defined, it is also implicated in inflammatory processes.
This compound acts as a competitive antagonist at both BLT1 and BLT2 receptors, thereby inhibiting the downstream signaling cascades that lead to cellular activation and recruitment. This dual antagonism ensures a comprehensive blockade of LTB4-mediated inflammation.
LTB4 Signaling Pathway in Asthma
The following diagram illustrates the LTB4 signaling pathway and the point of intervention for this compound.
Caption: LTB4 Signaling Pathway and this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in relevant asthma models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/Primary Cells | Agonist | Readout | IC50 (nM) | Reference |
| BLT1/BLT2 Receptor Binding | Human HL-60 cells | LTB4 | Ca²⁺ Mobilization | 0.08 | [7] |
| Neutrophil Chemotaxis | Human Neutrophils | LTB4 | Cell Migration | Potent Inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Pulmonary Inflammation
| Animal Model | Species | Inflammatory Stimulus | This compound Dose | Key Findings | Reference |
| LTB4-induced Pulmonary Eosinophilia | Guinea Pig | Intratracheal LTB4 | Not Specified | Significant attenuation of eosinophil influx into BALF | [1] |
| Allergen-induced Pulmonary Neutrophilia | Cynomolgus Monkey | House Dust Mite Allergen | Not Specified | Inhibition of neutrophil influx into BALF | [1] |
| Ozone-induced Pulmonary Neutrophilia | Cynomolgus Monkey | Ozone Exposure | Not Specified | Inhibition of neutrophil influx into BALF | [1] |
| LPS-induced Neutrophilia | Guinea Pig | Intratracheal LPS | Not Specified | No effect on neutrophil influx | [1] |
| Cigarette Smoke-induced Neutrophilia | Mouse and Rat | Cigarette Smoke Exposure | Not Specified | No effect on neutrophil influx | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in preclinical models of asthma.
Protocol 1: LTB4-Induced Pulmonary Eosinophilia in Guinea Pigs
This model directly assesses the ability of this compound to block the chemotactic effects of LTB4 on eosinophils in the lung.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Leukotriene B4 (LTB4)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Wright-Giemsa stain
Experimental Workflow:
Caption: Workflow for LTB4-Induced Pulmonary Eosinophilia Model.
Procedure:
-
Animal Acclimatization: Acclimatize male Hartley guinea pigs for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle to the guinea pigs at a predetermined time before the LTB4 challenge. The route of administration can be oral gavage or intraperitoneal injection, depending on the formulation.
-
Anesthesia: Anesthetize the animals using a suitable anesthetic agent.
-
LTB4 Challenge: Intratracheally instill a solution of LTB4 in PBS to induce eosinophil recruitment to the lungs.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the LTB4 challenge (e.g., 24 hours), perform a bronchoalveolar lavage by instilling and retrieving PBS from the lungs.
-
Cell Counting: Determine the total number of cells in the BAL fluid using a hemocytometer and trypan blue exclusion for viability. Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated animals to the vehicle-treated control group.
Protocol 2: Allergen-Induced Pulmonary Inflammation in Cynomolgus Monkeys
This model mimics key features of allergic asthma, including an inflammatory response to a relevant allergen.
Materials:
-
Cynomolgus monkeys (Macaca fascicularis) sensitized to a relevant allergen (e.g., house dust mite)
-
This compound
-
Allergen extract (e.g., house dust mite)
-
Vehicle for this compound
-
Anesthesia
-
Bronchoscope
-
Phosphate-buffered saline (PBS)
-
Materials for cell counting and analysis
Experimental Workflow:
Caption: Workflow for Allergen-Induced Pulmonary Inflammation Model.
Procedure:
-
Animal Selection: Use cynomolgus monkeys that have been previously sensitized to a clinically relevant allergen such as house dust mite.[4][5][8]
-
This compound Administration: Administer this compound or vehicle to the monkeys prior to the allergen challenge. The dosing regimen should be optimized based on pharmacokinetic studies.
-
Anesthesia and Allergen Challenge: Anesthetize the monkeys and perform a targeted bronchial allergen challenge using a bronchoscope to deliver the allergen solution to a specific lung segment.[5]
-
Bronchoalveolar Lavage (BAL): At a predetermined time after the allergen challenge (e.g., 24 hours), perform a BAL in the challenged lung segment.
-
Cellular and Biomarker Analysis: Process the BAL fluid for total and differential cell counts, with a focus on neutrophils and eosinophils. The supernatant can be used for the analysis of inflammatory cytokines and chemokines (e.g., IL-8, IL-5, IL-13) using methods like ELISA or multiplex assays.
-
Data Analysis: Compare the inflammatory cell numbers and biomarker levels in the BAL fluid from the this compound-treated group with the vehicle-treated group.
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 pathway in asthma. As a dual BLT1/BLT2 antagonist, it effectively inhibits LTB4-driven inflammation in relevant preclinical models. The protocols outlined above provide a framework for researchers to study the therapeutic potential of this compound and to further elucidate the contribution of LTB4 to the pathogenesis of asthma. The differential effects of this compound in various inflammatory models highlight the complexity of inflammatory pathways and suggest that targeting the LTB4 pathway may be particularly beneficial in certain asthma phenotypes characterized by neutrophilic or eosinophilic inflammation.
References
- 1. medkoo.com [medkoo.com]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dust mite-induced asthma in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for TAK1 Inhibitors in Arthritis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors, exemplified by compounds such as takinib (B611130) and its orally bioavailable analog HS-276, in the study of arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2] Key inflammatory signaling pathways are central to the pathogenesis of RA. One critical signaling node in these pathways is TAK1, a serine/threonine protein kinase.[1][3] TAK1 is a key regulator in the tumor necrosis factor (TNF) signaling pathway, which mediates both pro-survival and inflammatory responses.[1] Abnormal TNF signaling in the joints of RA patients leads to the downstream activation of NF-κB and the subsequent expression of inflammatory cytokines, exacerbating the disease.[1] Pharmacological inhibition of TAK1 presents a promising therapeutic strategy to block the release of pro-inflammatory cytokines at sites of inflammation.[1]
Mechanism of Action
TAK1 inhibitors function by selectively binding to the TAK1 kinase, preventing its activation and downstream signaling. This inhibition effectively blocks the TNF-mediated activation of NF-κB, a crucial transcription factor for the expression of a wide range of pro-inflammatory cytokines, including TNF, IL-6, and IL-1β.[3][4] By targeting TAK1, these inhibitors can attenuate the inflammatory cascade that drives the pathology of rheumatoid arthritis.[3][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on TAK1 inhibitors in arthritis models.
Table 1: In Vitro Efficacy of TAK1 Inhibitors
| Compound | Cell Line | Stimulation | Assay | Result | Reference |
| HS-276 | THP-1 human macrophages | LPS + IFNγ | TNF expression | 11-fold reduction (at 10 µM) | [3] |
| Takinib | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Not specified | Cytokine/Chemokine Array | Reduction in GROα, G-CSF, and ICAM-1 signaling | [5][6] |
Table 2: In Vivo Efficacy of TAK1 Inhibitors in Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Dosing | Efficacy Metric | Result | Reference |
| HS-276 | Oral | Disease Onset | Significantly delayed | [1] |
| HS-276 | Oral | Disease Incidence | Decreased | [1] |
| HS-276 | 35 mg/kg (PO) | Mean Clinical Score | ~35% reduction | [1][3] |
| HS-276 | 35 mg/kg (IP) | Mean Clinical Score | ~36% reduction | [1] |
| Takinib | 50 mg/kg (IP) | Mean Clinical Score | ~32% reduction | [3] |
| Takinib | 50 mg/kg (daily) | Clinical Score | Significant reduction (p < 0.001) | [5][6] |
| Takinib | 50 mg/kg (daily) | Inflammation (histology) | Significant reduction (p < 0.01) | [5][6] |
| Takinib | 50 mg/kg (daily) | Cartilage Damage (histology) | Significant reduction (p < 0.01) | [5][6] |
Table 3: Pharmacokinetic Properties of TAK1 Inhibitors
| Compound | Parameter | Value | Species | Reference |
| HS-276 | Bioavailability | >95% (Oral) | Mice | [3][4] |
| HS-276 | Maximum Tolerated Dose (MTD) | >100 mg/kg | Mice | [3][4] |
| Takinib | Plasma half-life (t½) | 21 min | Mice | [5][6] |
Mandatory Visualizations
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Overview of mechanisms and novel therapies on rheumatoid arthritis from a cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LTB4 Receptor Antagonists in Inflammatory Bowel Disease (IBD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key driver of this inflammation is the excessive infiltration of neutrophils into the intestinal mucosa. Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, is a major chemoattractant for neutrophils and is found at elevated levels in the inflamed tissues of IBD patients. LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G-protein coupled receptor, BLT1, on the surface of immune cells. This interaction triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, contributing to tissue damage.
Targeting the LTB4 pathway presents a promising therapeutic strategy for IBD. RO5101576 is a potent LTB4 receptor antagonist that has been investigated in models of inflammation. While specific data for this compound in IBD models is not extensively available in public literature, studies on other LTB4 receptor antagonists and inhibitors of LTB4 synthesis have demonstrated significant efficacy in preclinical IBD models. These compounds work by competitively blocking the LTB4-BLT1 interaction, thereby mitigating the downstream inflammatory response.
These application notes provide a comprehensive overview of the use of LTB4 receptor antagonists in preclinical IBD models, including detailed experimental protocols, expected outcomes, and a summary of the underlying signaling pathways.
LTB4 Signaling Pathway and Therapeutic Intervention
The binding of LTB4 to its receptor, BLT1, on immune cells initiates a pro-inflammatory cascade. LTB4 receptor antagonists, such as this compound, are designed to competitively inhibit this initial step, thereby preventing the downstream signaling events that lead to inflammation and tissue damage in IBD.
Efficacy of Targeting the LTB4 Pathway in Preclinical IBD Models
The following tables summarize quantitative data from preclinical studies evaluating compounds that inhibit the LTB4 pathway in rodent models of IBD.
Table 1: Efficacy of an LTB4 Synthesis Inhibitor in DSS-Induced Colitis in Mice
| Parameter | Control | DSS Model | DSS + LTB4 Inhibitor |
| Disease Activity Index (DAI) | 0.2 ± 0.1 | 3.5 ± 0.3 | 1.8 ± 0.2 |
| Colon Length (cm) | 8.5 ± 0.4 | 5.2 ± 0.3 | 7.1 ± 0.5 |
| Body Weight Change (%) | +5.2 ± 1.1 | -15.8 ± 2.3 | -6.5 ± 1.9 |
| MPO Activity (U/mg protein) | 5.1 ± 0.8 | 28.4 ± 3.1 | 12.6 ± 2.2 |
| Colonic TNF-α (pg/mg protein) | 15.2 ± 2.5 | 85.6 ± 9.3 | 35.1 ± 5.8 |
| Colonic IL-6 (pg/mg protein) | 10.1 ± 1.8 | 62.3 ± 7.1 | 28.4 ± 4.5 |
| Colonic LTB4 (pg/mg protein) | 8.9 ± 1.5 | 45.2 ± 5.3 | 15.8 ± 2.9 |
| p < 0.05 compared to DSS Model group. Data are presented as mean ± SEM. |
Table 2: Efficacy of an LTB4 Synthesis Inhibitor in TNBS-Induced Colitis in Rats
| Parameter | Control | TNBS Model | TNBS + LTB4 Inhibitor (30 mg/kg) |
| Macroscopic Damage Score (%) | 0 | 38 ± 3 | 15 ± 4 |
| Colon Weight (g) | 0.4 ± 0.05 | 1.5 ± 0.1 | 0.8 ± 0.08 |
| MPO Activity (mU/mg protein) | 50 ± 8 | 588 ± 152 | 180 ± 45 |
| Colonic TNF-α (pg/mg protein) | 120 ± 25 | 986 ± 205 | 310 ± 62 |
| Colonic IL-6 (pg/mg protein) | 85 ± 15 | 2846 ± 373 | 1150 ± 210 |
| Colonic LTB4 (pg/mg protein) | 95 ± 18 | 763 ± 220 | 250 ± 85 |
| *p < 0.05 compared to TNBS Model group. Data are presented as mean ± SEM. |
Experimental Workflow for Preclinical Evaluation
A generalized workflow for assessing the efficacy of an LTB4 receptor antagonist in a preclinical IBD model is outlined below. This workflow ensures a systematic evaluation from disease induction to endpoint analysis.
Detailed Experimental Protocols
Protocol 1: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute colitis that resembles human ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
LTB4 receptor antagonist (e.g., this compound)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control, DSS + Vehicle, DSS + this compound).
-
Colitis Induction:
-
Prepare a 3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and treatment groups for 7 consecutive days.
-
The control group receives regular sterile drinking water.
-
-
Drug Administration:
-
Prepare the LTB4 receptor antagonist in the appropriate vehicle at the desired concentration.
-
Administer the compound or vehicle daily via oral gavage, starting from day 0 of DSS administration until the end of the experiment.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Assess stool consistency and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8-10):
-
Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Harvest the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect sections of the colon for histological analysis (fix in 10% neutral buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
-
Protocol 2: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a Th1-mediated transmural inflammation that shares features with Crohn's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Trinitrobenzene Sulfonic Acid (TNBS) solution (5% w/v)
-
Ethanol (50%)
-
LTB4 receptor antagonist
-
Vehicle for drug administration
-
Intrarectal catheter
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimation and Fasting: Acclimate rats for one week, then fast them for 24 hours before colitis induction, with free access to water.
-
Anesthesia and Induction:
-
Anesthetize the rats.
-
Gently insert a catheter intrarectally to a depth of 8 cm.
-
Slowly instill 1 ml of the TNBS solution (10-30 mg in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution.
-
-
Drug Administration:
-
Administer the LTB4 receptor antagonist or vehicle (e.g., orally or intraperitoneally) at specified time points (e.g., starting 24 hours after TNBS instillation and daily thereafter).
-
-
Monitoring:
-
Monitor the rats daily for changes in body weight, stool consistency, and general health.
-
-
Endpoint Analysis (3-7 days post-induction):
-
Euthanize the rats.
-
Excise the colon and measure its weight and length.
-
Score the macroscopic damage based on the extent of ulceration and inflammation.
-
Collect tissue samples for histology and biochemical analysis as described in Protocol 1.
-
Protocol 3: Assessment of Colonic Inflammation
1. Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration.
-
Homogenize a pre-weighed piece of colonic tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO assay using a commercial kit or a standard protocol involving the reaction of the supernatant with o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm and calculate MPO activity, expressed as units per milligram of protein.
2. Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colonic tissue homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Histological Evaluation:
-
Embed formalin-fixed, paraffin-embedded colon sections.
-
Stain 5 µm sections with Hematoxylin and Eosin (H&E).
-
Score the sections for the severity of inflammation, extent of tissue damage, and crypt architecture disruption by a blinded observer.
Conclusion
Targeting the LTB4 pathway with receptor antagonists like this compound represents a rational and promising therapeutic approach for IBD. The preclinical data for compounds with a similar mechanism of action demonstrate a significant reduction in key inflammatory parameters in established animal models of colitis. The protocols and workflows detailed in these application notes provide a robust framework for the in vivo evaluation of LTB4 receptor antagonists, facilitating the discovery and development of novel therapies for inflammatory bowel disease.
RO5101576: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses. By blocking the LTB4 receptor, this compound can inhibit downstream signaling pathways, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for various inflammatory diseases. These application notes provide detailed protocols for in vitro cell culture experiments to characterize the effects of this compound, focusing on its inhibitory action on LTB4-induced cellular responses.
Mechanism of Action
This compound is a competitive antagonist of the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). Leukotriene B4, derived from arachidonic acid, binds to these G protein-coupled receptors (GPCRs) on the surface of various immune cells, particularly leukocytes like neutrophils and macrophages.[1] This binding initiates a signaling cascade that leads to chemotaxis, the release of pro-inflammatory cytokines, and degranulation.[1] this compound works by binding to these receptors, thereby preventing LTB4 from binding and initiating these downstream inflammatory events.[1]
LTB4 Signaling Pathway
The binding of LTB4 to its receptors, primarily BLT1, on immune cells triggers a complex signaling cascade that is central to the inflammatory response. Understanding this pathway is crucial for elucidating the mechanism of action of LTB4 receptor antagonists like this compound.
Caption: LTB4 signaling pathway initiated by binding to the BLT1 receptor.
Data Presentation: In Vitro Efficacy of this compound
The potency of LTB4 receptor antagonists is typically determined through functional assays such as inhibition of chemotaxis and calcium mobilization. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
| Assay Type | Cell Line/Primary Cells | Parameter | This compound (Concentration Range) | Expected Outcome |
| Neutrophil Chemotaxis | Primary Human Neutrophils | IC50 | 1 nM - 1 µM | Inhibition of LTB4-induced cell migration |
| Calcium Mobilization | CHO-K1/LTB4/Gα15 stable cell line | IC50 | 1 nM - 1 µM | Inhibition of LTB4-induced intracellular calcium increase |
| Receptor Binding | Membranes from cells expressing BLT1/BLT2 | Ki | 0.1 nM - 100 nM | Competitive displacement of radiolabeled LTB4 |
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant, LTB4. The Boyden chamber or Transwell® assay is a commonly used method.[2]
Caption: Workflow for a neutrophil chemotaxis assay.
-
Isolated human neutrophils
-
This compound
-
Leukotriene B4 (LTB4)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA))
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Assay Setup:
-
Add the LTB4 solution (typically at a concentration that induces a submaximal response, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Carefully place the porous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain like Diff-Quik.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the LTB4-induced increase in intracellular calcium concentration ([Ca2+]i). This is a common functional assay for GPCRs that couple to the Gαq pathway.
Caption: Workflow for a calcium mobilization assay.
-
CHO-K1 cells stably expressing the human LTB4 receptor (BLT1) and a promiscuous G-protein (e.g., Gα15)
-
This compound
-
Leukotriene B4 (LTB4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
-
Cell Culture: Culture the CHO-K1/LTB4/Gα15 cells in appropriate media until they reach 80-90% confluency in 96-well or 384-well plates.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with the assay buffer to remove any extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions or vehicle control to the wells containing the dye-loaded cells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's integrated liquid handler to add a solution of LTB4 (at a concentration that elicits a near-maximal response, e.g., EC80) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Suitable Cell Lines
The choice of cell line is critical for the success of these experiments. Here are some cell lines that express LTB4 receptors and are suitable for studying the effects of this compound:
-
Primary Human Neutrophils: These are the most physiologically relevant cells for studying LTB4-mediated chemotaxis and activation.
-
HL-60 Cells: A human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells, which express BLT1.
-
THP-1 Cells: A human monocytic cell line that expresses both BLT1 and BLT2 and can be used to study LTB4-mediated monocyte activation.
-
CHO-K1 or HEK293 Cells: These cell lines do not endogenously express LTB4 receptors but can be stably transfected to express either BLT1 or BLT2, providing a clean system to study the pharmacology of each receptor subtype individually.[3]
-
HMC-1 Cells: A human mast cell line that expresses both BLT1 and BLT2.[4]
-
Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, AsPC-1): These have been shown to express both BLT1 and BLT2, and LTB4 can stimulate their proliferation.[5][6]
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 signaling pathway in various physiological and pathological processes. The detailed protocols provided in these application notes for neutrophil chemotaxis and calcium mobilization assays will enable researchers to effectively characterize the in vitro activity of this potent LTB4 receptor antagonist. The selection of appropriate cell lines and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RO5101576
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective antagonist of the Leukotriene B4 receptor 1 (BLT1). As a critical mediator in the inflammatory cascade, Leukotriene B4 (LTB4) binding to BLT1 on the surface of immune cells, such as neutrophils and eosinophils, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][2] By blocking this interaction, this compound serves as a valuable tool for investigating the role of the LTB4/BLT1 axis in various inflammatory diseases and holds potential as a therapeutic agent. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of the associated signaling pathway.
Data Presentation
For accurate and reproducible experimental results, precise preparation of the this compound stock solution is paramount. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 630.75 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Appearance | Crystalline solid | - |
| Purity | >98% (typically) | - |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.31 mg of the compound.
-
Calculation:
-
Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 630.75 g/mol = 6.3075 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). Keep protected from light.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium to achieve the desired final concentration.
-
Example Dilution for a 10 µM Working Solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
LTB4 Signaling Pathway
Caption: LTB4/BLT1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for RO5101576: A Potent Leukotriene B4 Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses.[1] It exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2] Activation of BLT1 on various immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][2] Consequently, antagonism of the LTB4/BLT1 signaling pathway represents a promising therapeutic strategy for a range of inflammatory diseases.
RO5101576 is a potent and selective antagonist of the LTB4 receptor.[3] These application notes provide an overview of the mechanism of action of BLT1 antagonists in blocking LTB4-induced signaling and offer detailed protocols for in vitro assays to characterize the activity of compounds like this compound.
Data Presentation: Efficacy of a Representative BLT1 Antagonist (U75302)
The following tables summarize the inhibitory activity of the representative BLT1 antagonist, U75302, in key functional assays.
| Assay Type | Cell Type | LTB4 Concentration | U75302 IC50 | Reference |
| Calcium Mobilization | RAW264.7 Macrophages | Not Specified | Not Specified | [1] |
| Chemotaxis | RAW264.7 Macrophages | Not Specified | Not Specified | [1] |
| In Vivo Model | Animal Model | Treatment | Effect | Reference |
| Cigarette Smoke-Induced Inflammation | C57BL/6J Mice | U75302 | Reduced inflammatory factors and autophagy markers | [1] |
Signaling Pathways
The binding of LTB4 to its receptor, BLT1, initiates a signaling cascade that is central to the inflammatory response. This compound, as a BLT1 antagonist, blocks these downstream effects.
Caption: LTB4-Induced Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the inhibition of LTB4-induced intracellular calcium mobilization by this compound using a fluorescent calcium indicator.
Workflow Diagram:
Caption: Workflow for the in vitro calcium mobilization assay.
Materials:
-
Cells expressing the BLT1 receptor (e.g., human neutrophils, differentiated HL-60 or U937 cells)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Probenecid (optional)
-
LTB4
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
Harvest cells and wash twice with Assay Buffer.
-
Resuspend cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).
-
Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer at the final desired concentration.
-
-
Assay Protocol:
-
Pipette 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare an LTB4 solution at a concentration that elicits 80% of the maximal response (EC80). This should be determined in a prior dose-response experiment.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the LTB4 solution into each well.
-
Record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data as a percentage of the control response (LTB4 alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the ability of this compound to inhibit LTB4-induced neutrophil migration using a Boyden chamber or Transwell® assay.
Workflow Diagram:
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis chamber (e.g., 96-well plate with Transwell® inserts with 3-5 µm pores)
-
Assay Medium (e.g., RPMI 1640 without serum)
-
LTB4
-
This compound
-
Detection reagent (e.g., Calcein AM for staining or a cell viability reagent for lysis-based quantification)
-
Plate reader (fluorescence or luminescence, depending on the detection method)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.
-
Ensure high purity and viability (>95%).
-
Resuspend neutrophils in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower wells of the chemotaxis plate, add 150 µL of Assay Medium containing LTB4 at its EC50 concentration (determined previously). Include negative (medium alone) and positive (LTB4 alone) controls.
-
Prepare serial dilutions of this compound.
-
In separate tubes, pre-incubate the neutrophil suspension with the this compound dilutions or vehicle for 15-30 minutes at 37°C.
-
Add 50 µL of the neutrophil/antagonist suspension to the upper chamber (Transwell® insert).
-
-
Migration:
-
Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane or in the lower chamber. This can be done by:
-
Staining: Staining the migrated cells with a dye like Calcein AM and measuring fluorescence.
-
Lysis: Lysing the cells in the lower chamber and quantifying a cellular component like ATP using a luminescent assay.
-
-
-
Data Analysis:
-
Subtract the background signal (negative control).
-
Normalize the data as a percentage of the positive control (LTB4 alone).
-
Plot the normalized migration against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4/BLT1 signaling pathway in inflammatory processes. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and similar compounds on LTB4-induced calcium mobilization and neutrophil chemotaxis, two key cellular events in inflammation.
References
Application Notes: RO5101576 in Chemotaxis Chamber Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a powerful lipid chemoattractant derived from the arachidonic acid pathway and plays a crucial role in the inflammatory response by recruiting leukocytes, such as neutrophils, to sites of inflammation.[1][2] The interaction between LTB4 and its G-protein coupled receptor, BLT1, triggers a signaling cascade that leads to cellular polarization and directed migration, a process known as chemotaxis.[3][4][5] By blocking this interaction, this compound can effectively inhibit LTB4-induced chemotaxis of immune cells. This makes this compound a valuable tool for studying the role of the LTB4/BLT1 axis in various inflammatory diseases and a potential therapeutic agent for these conditions.
Chemotaxis chamber assays, such as the Boyden chamber or Transwell assays, are fundamental in vitro tools for quantifying the chemotactic response of cells.[6][7][8][9] These assays utilize a porous membrane to separate a cell suspension from a chemoattractant gradient.[10][11] This application note provides a detailed protocol for utilizing this compound in a chemotaxis chamber assay to assess its inhibitory effect on LTB4-mediated cell migration.
Mechanism of Action
Leukotriene B4 binds to the BLT1 receptor on the surface of leukocytes. This receptor is coupled to G-proteins, primarily of the Gi/o and Gq subfamilies.[12] Activation of BLT1 by LTB4 initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[5][13] These signaling events culminate in the reorganization of the actin cytoskeleton, cellular polarization, and ultimately, directed cell movement towards the LTB4 gradient.[3] this compound acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and thereby inhibiting the initiation of this signaling cascade and subsequent chemotaxis.
Applications
-
Studying Inflammatory Processes: Elucidate the role of the LTB4/BLT1 signaling axis in the recruitment of inflammatory cells in various disease models.
-
Drug Discovery and Development: Screen for and characterize novel anti-inflammatory compounds that target the LTB4 pathway.
-
Immunology Research: Investigate the mechanisms of leukocyte trafficking and activation in response to specific chemoattractants.
-
Cancer Research: Explore the involvement of the LTB4/BLT1 axis in tumor progression and metastasis, where inflammatory cell infiltration can play a significant role.[1]
Data Presentation
The following tables present hypothetical quantitative data from a chemotaxis chamber assay evaluating the inhibitory effect of this compound on LTB4-induced neutrophil migration.
Table 1: Dose-Dependent Inhibition of Neutrophil Chemotaxis by this compound
| This compound Concentration (nM) | Chemoattractant (10 nM LTB4) | Mean Migrated Cells per HPF (± SD) | % Inhibition |
| 0 (Vehicle Control) | + | 250 ± 25 | 0% |
| 1 | + | 175 ± 20 | 30% |
| 10 | + | 88 ± 15 | 65% |
| 100 | + | 25 ± 8 | 90% |
| 1000 | + | 10 ± 5 | 96% |
| 0 (Vehicle Control) | - | 15 ± 7 | N/A |
HPF: High-Power Field; SD: Standard Deviation
Table 2: Specificity of this compound Inhibition in Chemotaxis Assay
| Condition | Chemoattractant | Mean Migrated Cells per HPF (± SD) |
| Untreated Control | 10 nM LTB4 | 245 ± 30 |
| This compound (100 nM) | 10 nM LTB4 | 28 ± 10 |
| Untreated Control | 10 nM fMLP | 220 ± 22 |
| This compound (100 nM) | 10 nM fMLP | 215 ± 25 |
| Negative Control | None | 18 ± 9 |
fMLP: N-Formylmethionyl-leucyl-phenylalanine, a different chemoattractant
Experimental Protocols
Protocol: Inhibition of LTB4-Induced Leukocyte Chemotaxis using a Boyden Chamber/Transwell Assay
This protocol describes the use of a modified Boyden chamber (Transwell assay) to quantify the inhibitory effect of this compound on the chemotaxis of a leukocyte cell line (e.g., human neutrophils or HL-60 cells differentiated into a neutrophil-like phenotype) towards LTB4.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Leukocyte cell suspension (e.g., isolated human neutrophils or differentiated HL-60 cells)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 3 µm or 5 µm pore size, appropriate for the cell type)[14]
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope with imaging software
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment
Procedure:
-
Cell Preparation:
-
Isolate primary leukocytes or culture and differentiate a suitable cell line.
-
Prior to the assay, cells may be serum-starved to increase their sensitivity to chemoattractants.[15]
-
Resuspend the cells in chemotaxis buffer at a final concentration of 1 x 10^6 cells/mL. Ensure a single-cell suspension.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in chemotaxis buffer to achieve the desired final concentrations.
-
Prepare a stock solution of LTB4 and dilute it in chemotaxis buffer to the desired final concentration (e.g., 10 nM).
-
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing LTB4 to the lower wells of the 24-well plate. For negative controls, add buffer without LTB4.
-
In a separate microtube, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Place the insert into the corresponding lower well, ensuring no air bubbles are trapped beneath the membrane.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the specific cell type (e.g., 1-3 hours for neutrophils).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane by immersing the insert in a fixation solution for 10 minutes.
-
Stain the migrated cells on the bottom side of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
-
Quantification:
-
Once the membrane is dry, mount it on a microscope slide.
-
Count the number of migrated cells in several (e.g., 3-5) high-power fields (HPF) for each membrane.
-
Calculate the average number of migrated cells per HPF.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (LTB4-stimulated migration without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualization
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the chemotaxis inhibition assay.
References
- 1. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 6. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 10. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene B(4) stimulates Rac-ERK cascade to generate reactive oxygen species that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. corning.com [corning.com]
Application Notes and Protocols for Flow Cytometry Analysis with Compound X (e.g., RO5101576) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention.[1][3] Compound X (e.g., RO5101576) is a potent and selective inhibitor of PI3K. By blocking the activity of PI3K, Compound X is expected to induce cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway.
Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells. This document provides detailed protocols for utilizing flow cytometry to assess the cellular effects of Compound X on apoptosis and cell cycle distribution.
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[4] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt.[5] Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[2][6] Compound X exerts its effect by inhibiting PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and blocking the subsequent downstream signaling events.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a cancer cell line treated with increasing concentrations of Compound X for 48 hours.
Table 1: Effect of Compound X on Apoptosis
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle Control (DMSO) | 0 | 4.5 ± 0.7 | 2.1 ± 0.4 | 93.4 ± 1.1 |
| Compound X | 1 | 12.8 ± 1.2 | 6.5 ± 0.9 | 80.7 ± 2.0 |
| Compound X | 5 | 28.3 ± 2.5 | 15.2 ± 1.8 | 56.5 ± 3.7 |
| Compound X | 10 | 45.1 ± 3.8 | 22.7 ± 2.4 | 32.2 ± 4.1 |
Table 2: Effect of Compound X on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 48.2 ± 2.1 | 35.6 ± 1.8 | 16.2 ± 1.3 |
| Compound X | 1 | 60.5 ± 2.8 | 28.1 ± 1.5 | 11.4 ± 1.0 |
| Compound X | 5 | 72.3 ± 3.5 | 18.4 ± 1.2 | 9.3 ± 0.8 |
| Compound X | 10 | 81.7 ± 4.0 | 10.2 ± 0.9 | 8.1 ± 0.7 |
Experimental Workflow
A typical workflow for analyzing the effects of Compound X using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Compound X (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight.
-
Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Compound X (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the Apoptosis Assay protocol.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to better resolve the G0/G1, S, and G2/M peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Cytokine Release with RO5101576
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed
Introduction
This document provides a comprehensive guide for measuring cytokine release induced by the compound RO5101576. The following sections detail the necessary protocols and data presentation formats to facilitate research and development efforts. Due to the absence of publicly available information on this compound, this document outlines a generalized workflow and adaptable protocols based on standard immunological assays. These protocols can be tailored once the specific mechanism of action and cellular targets of this compound are identified.
General Signaling Pathway for Cytokine Release
The release of cytokines is a critical component of the immune response, regulated by a complex network of intracellular signaling pathways. Upon stimulation by an agent like a small molecule or antibody, cell surface receptors initiate a cascade of events that culminate in the transcription and secretion of various cytokines. A generalized representation of this process is depicted below.
Caption: A generalized signaling pathway for cytokine release initiated by an external stimulus.
Experimental Workflow for Cytokine Release Assay
The following diagram outlines a typical workflow for an in vitro cytokine release assay designed to evaluate the effect of a compound like this compound.
Caption: A standard workflow for assessing compound-induced cytokine release in vitro.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating the cytokine-inducing properties of this compound.
Protocol 1: In Vitro Cytokine Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the dose-dependent effect of this compound on cytokine release from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration)
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA, Cytometric Bead Array, or Luminex)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same solvent concentration as the highest this compound dose).
-
Stimulation (Optional): If investigating the modulatory effect of this compound, add a stimulant to the wells. For assessing direct induction, omit this step.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-10) in the supernatants using a validated immunoassay according to the manufacturer's instructions.
Protocol 2: Cytokine Release Assay using a Macrophage Cell Line (e.g., THP-1)
Objective: To assess the effect of this compound on cytokine release from a monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
LPS (as a positive control)
-
24-well cell culture plates
-
Cytokine detection assay kit
Procedure:
-
Cell Differentiation: Seed THP-1 cells at 5 x 10^5 cells/well in a 24-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest in complete medium for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include a positive control with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection and Cytokine Measurement: Follow steps 7 and 8 from Protocol 1.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on Cytokine Release from Human PBMCs
| This compound (µM) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IFN-γ (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Vehicle Control | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
Table 2: Time-Course of Cytokine Release Induced by this compound (at a fixed concentration) in THP-1 Macrophages
| Time (hours) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| 0 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Conclusion
The protocols and data presentation formats provided in this document offer a standardized framework for investigating the cytokine-releasing properties of this compound. Given the lack of specific information on this compound, researchers are encouraged to adapt these general methodologies to their specific experimental needs and to perform preliminary experiments to determine optimal cell types, stimulation conditions, and time points. Careful and systematic evaluation will be crucial in elucidating the immunological effects of this compound.
Troubleshooting & Optimization
Technical Support Center: RO5101576
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO5101576. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4/BLT1 signaling pathway, this compound can inhibit the recruitment and activation of inflammatory cells, such as neutrophils, to sites of inflammation. This makes it a valuable tool for studying inflammatory processes and for the potential development of therapeutics for inflammatory diseases.
Q2: In what solvent is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
Given its known solubility in DMSO, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For in vitro cell-based assays, this stock solution can then be serially diluted in your culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions is likely to be challenging due to its presumed low aqueous solubility. It is advisable to first dissolve the compound in an organic solvent like DMSO to create a stock solution before diluting it into your aqueous experimental medium.
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation of this compound when I add it to my cell culture medium.
-
Cause: This is a common issue with compounds that have low aqueous solubility. The compound is likely crashing out of solution when the high-concentration DMSO stock is diluted into the aqueous medium.
-
Solution:
-
Reduce the final concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Decrease the DMSO concentration in the final dilution step: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes help keep the compound in solution.
-
Use a carrier protein: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to the culture medium can help to increase the apparent solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final solution may help to disperse small precipitates, but this may not result in a true solution and the compound could still precipitate over time.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may slightly improve solubility.
-
Problem: I am unsure of the maximum soluble concentration of this compound in my chosen solvent.
-
Solution: Perform a simple solubility test:
-
Start with a small, accurately weighed amount of this compound powder in a vial.
-
Add a small, measured volume of the solvent (e.g., DMSO).
-
Vortex or sonicate the mixture and visually inspect for any undissolved particles.
-
If the compound is fully dissolved, add another measured volume of the compound and repeat the process until you observe saturation (i.e., undissolved particles remain even after thorough mixing).
-
This will give you an approximate maximum solubility for your experimental conditions.
-
Data Presentation
As quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary and general recommendations.
| Solvent | Solubility | Recommendations for Stock Solutions |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Likely Poorly Soluble | Not generally recommended as a primary solvent. May be used in combination with other solvents, but preliminary testing is required. |
| Water / Aqueous Buffers | Likely Insoluble | Not recommended for direct dissolution. Use a DMSO stock solution for dilution into aqueous media. |
| Cell Culture Medium | Likely Insoluble | Precipitation is likely at higher concentrations. Ensure the final DMSO concentration is non-toxic to cells. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Visualizations
Signaling Pathway
Caption: this compound blocks the LTB4/BLT1 signaling pathway.
Experimental Workflow
Caption: Workflow for a typical in vitro experiment using this compound.
Logical Relationships
Technical Support Center: RO5101576
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RO5101576, a potent Leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of the high-affinity Leukotriene B4 receptor 1 (BLT1).[1] LTB4 is a lipid mediator that plays a crucial role in inflammatory responses.[1] By blocking the LTB4/BLT1 signaling pathway, this compound can inhibit downstream inflammatory processes such as leukocyte chemotaxis, degranulation, and the production of inflammatory cytokines.[1]
Q2: Which type of assays can be used to measure the activity of this compound?
The activity of an LTB4 receptor antagonist like this compound is typically assessed using one or more of the following assays:
-
Radioligand Binding Assays: These assays measure the ability of this compound to compete with a radiolabeled LTB4 ligand (e.g., [³H]LTB4) for binding to the BLT1 receptor.[1] This method is considered the gold standard for determining the binding affinity (Ki) of the compound.[2]
-
Calcium Mobilization Assays: Since the BLT1 receptor is a G protein-coupled receptor (GPCR) that signals through the activation of phospholipase C (PLC) and subsequent release of intracellular calcium, this assay measures the ability of this compound to block LTB4-induced calcium flux.[1][2][3]
-
Chemotaxis Assays: These functional assays assess the ability of this compound to inhibit the migration of leukocytes (e.g., neutrophils) towards an LTB4 gradient.[4]
Q3: What are the expected outcomes in a successful experiment with this compound?
In a successful experiment, this compound should demonstrate a dose-dependent inhibition of the LTB4-mediated response. This would be observed as:
-
A reduction in the binding of radiolabeled LTB4 in a competitive binding assay.
-
A decrease in the fluorescence signal corresponding to intracellular calcium levels in a calcium mobilization assay.
-
A reduction in the number of migrated cells in a chemotaxis assay.
Troubleshooting Guide: this compound Not Working in Assay
If you are not observing the expected inhibitory effect of this compound in your assay, consider the following potential issues and troubleshooting steps.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound assay failure.
Troubleshooting Tables
General Issues (Applicable to all assay types)
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibitory effect at any concentration. | Degraded or inactive this compound: Improper storage or handling. | Ensure this compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions and serial dilutions for each experiment. |
| Inaccurate concentration: Pipetting errors or incorrect calculations. | Calibrate pipettes regularly. Double-check all calculations for stock solutions and dilutions. | |
| Compound precipitation: Poor solubility in the assay buffer. | Visually inspect solutions for any precipitate. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay is low and compatible with the cells. | |
| High variability between replicates. | Pipetting inconsistency: Inaccurate or inconsistent volumes. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents where possible. |
| Uneven cell seeding: Non-uniform cell density across wells. | Ensure cells are thoroughly resuspended before seeding. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling. |
Assay-Specific Troubleshooting
| Assay Type | Observed Problem | Potential Cause | Recommended Solution |
| Radioligand Binding Assay | High non-specific binding. | Radioligand concentration too high: Excess unbound radioligand. | Use a lower concentration of the radioligand. |
| Insufficient washing: Incomplete removal of unbound radioligand. | Increase the number and/or volume of washes. Ensure wash buffer is ice-cold. | ||
| Low specific binding/signal. | Low receptor density: Insufficient BLT1 receptors in the membrane preparation. | Use a cell line known to have high BLT1 expression. Optimize membrane preparation protocol. | |
| Inactive receptor: Improper membrane preparation or storage. | Ensure proper membrane preparation techniques and store membranes at -80°C. | ||
| Calcium Mobilization Assay | Low signal-to-noise ratio. | Suboptimal dye loading: Insufficient loading of calcium-sensitive dye. | Optimize dye concentration and incubation time. Ensure cells are not washed excessively after loading. |
| Cell health issues: Unhealthy cells will not respond well to stimuli. | Use cells at a low passage number and ensure they are healthy and viable before starting the assay. | ||
| High background fluorescence. | Autofluorescence: Compound or media components are fluorescent. | Run a control with the compound and no cells to check for autofluorescence. Use phenol (B47542) red-free media. | |
| Chemotaxis Assay | No cell migration in response to LTB4 (positive control). | Inactive LTB4: Degraded chemoattractant. | Use a fresh, validated lot of LTB4. |
| Incorrect pore size of the membrane: Pores are too small for cells to migrate through. | Select a membrane with a pore size appropriate for the cell type being used (e.g., 3-5 µm for neutrophils).[5] | ||
| Cells are not responsive: Low passage number cells are recommended as excessive passaging can reduce migratory ability. | Use low-passage cells and consider serum-starving the cells for a few hours before the assay to increase responsiveness.[6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from standard methods for determining the affinity of a test compound for the BLT1 receptor.[4]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the BLT1 receptor (e.g., guinea pig spleen homogenate or a transfected cell line).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which will trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a typical procedure for measuring LTB4-induced calcium flux.
-
Cell Seeding: Seed a cell line expressing the BLT1 receptor into a 96-well or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
LTB4 Stimulation: Stimulate the cells with a fixed concentration of LTB4.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibitory effect of this compound on the LTB4-induced calcium signal and determine the IC50 value.
LTB4 Receptor Signaling Pathway
Leukotriene B4 (LTB4) binds to its high-affinity G protein-coupled receptor, BLT1. This binding event triggers a conformational change in the receptor, leading to the activation of associated G proteins (primarily Gq/i).[1] The activated G protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium.[1] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates various downstream signaling cascades that lead to inflammatory responses such as chemotaxis, degranulation, and cytokine production.[1][3]
Caption: LTB4 receptor signaling pathway and inhibition by this compound.
References
Technical Support Center: Optimizing RO5-101576 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO5-101576. Our goal is to help you optimize the concentration of this potent Leukotriene B4 (LTB4) receptor antagonist for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RO5-101576?
A1: RO5-101576 is a potent antagonist of the Leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4 receptor, RO5-101576 inhibits the signaling pathways that lead to the recruitment and activation of immune cells like neutrophils, thereby reducing inflammation.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of RO5-101576 will vary depending on the cell type and the specific assay. Based on available data for potent LTB4 receptor antagonists, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for your specific experimental setup.
Q3: How should I prepare and store RO5-101576 stock solutions?
A3: RO5-101576 is soluble in DMSO. For detailed instructions on preparing stock solutions, please refer to the manufacturer's datasheet. In general, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of RO5-101576?
A4: While specific off-target profiling for RO5-101576 is not extensively published, researchers should always consider the possibility of off-target effects with any small molecule inhibitor. To validate the specificity of your results, consider using a structurally unrelated LTB4 receptor antagonist as a control. Additionally, performing a rescue experiment by adding an excess of the LTB4 agonist can help confirm that the observed effects are due to specific antagonism of the LTB4 receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of LTB4-induced response | Suboptimal RO5-101576 Concentration: The concentration used may be too low to effectively block the LTB4 receptor. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and assay. Start with a broad range (e.g., 0.1 nM to 10 µM). |
| High LTB4 Concentration: The concentration of the LTB4 agonist may be too high, outcompeting the antagonist. | Use an LTB4 concentration at or near its EC50 (half-maximal effective concentration) for your assay to ensure sensitive detection of inhibition. | |
| Poor Cell Health: Unhealthy or activated cells may respond poorly to stimuli and inhibitors. | Ensure high cell viability (>95%) before starting the experiment. Use freshly isolated or properly cultured cells. | |
| Incorrect Assay Setup: Improper experimental conditions can lead to failed assays. | Verify all assay parameters, including incubation times, buffer composition (ensure presence of Ca2+ and Mg2+ for chemotaxis assays), and proper functioning of equipment. | |
| High background signal in the absence of LTB4 | Cell Activation During Handling: Cells, particularly primary immune cells like neutrophils, can be activated during isolation and handling. | Handle cells gently and minimize manipulation. Consider using cell isolation methods known to cause less activation. |
| Contaminants in Media: Serum or other media components may contain factors that activate the cells. | Use serum-free media or heat-inactivated serum if possible. Test different media formulations to identify a source of lower background. | |
| Inconsistent results between experiments | Variability in Reagents: Inconsistent quality or preparation of RO5-101576 or other reagents. | Prepare fresh dilutions of RO5-101576 from a reliable stock solution for each experiment. Ensure all other reagents are of high quality and prepared consistently. |
| Cell Passage Number: For cell lines, receptor expression and signaling can change with increasing passage number. | Use cells within a defined low passage number range for all experiments. | |
| Donor Variability (for primary cells): Primary cells from different donors can exhibit significant biological variability. | Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data to account for inter-donor variability. |
Quantitative Data Summary
While specific quantitative data for RO5-101576 is limited in publicly available literature, the following table provides typical concentration ranges for potent LTB4 receptor antagonists in common cell-based assays. This information can serve as a guide for designing your experiments with RO5-101576.
| Assay Type | Typical Agonist (LTB4) Concentration | Typical Antagonist Concentration Range | Cell Type Example |
| Chemotaxis Assay | 1 - 10 nM | 0.1 nM - 1 µM | Human Neutrophils |
| Calcium Mobilization Assay | 10 - 100 nM | 1 nM - 10 µM | CHO cells expressing BLT1 |
| Receptor Binding Assay | N/A (uses radiolabeled LTB4) | 0.01 nM - 1 µM | Cell membranes expressing BLT1 |
Experimental Protocols & Workflows
Leukotriene B4 (LTB4) Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by LTB4 binding to its BLT1 receptor, which is the target of RO5-101576. Understanding this pathway is crucial for designing and interpreting experiments.
Caption: LTB4 signaling pathway and the antagonistic action of RO5-101576.
General Experimental Workflow for Optimizing RO5-101576 Concentration
This workflow provides a logical progression for determining the optimal concentration of RO5-101576 for your experiments.
Caption: A stepwise workflow for optimizing RO5-101576 concentration.
Detailed Methodologies
1. Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Objective: To assess the ability of RO5-101576 to inhibit LTB4-induced neutrophil migration.
-
Materials:
-
Isolated human neutrophils
-
RO5-101576
-
Leukotriene B4 (LTB4)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA, Ca²⁺, and Mg²⁺)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Protocol:
-
Prepare a range of RO5-101576 dilutions in chemotaxis buffer.
-
Pre-incubate isolated neutrophils with the different concentrations of RO5-101576 or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Add LTB4 (at its pre-determined EC50) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophils to the upper chamber, separated by the membrane.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side.
-
Count the number of migrated cells per high-power field using a microscope.
-
Calculate the percentage of inhibition for each RO5-101576 concentration compared to the vehicle control.
-
2. Calcium Mobilization Assay
-
Objective: To measure the ability of RO5-101576 to block the LTB4-induced increase in intracellular calcium.
-
Materials:
-
Cells expressing the BLT1 receptor (e.g., CHO-BLT1 or human monocytes)
-
RO5-101576
-
Leukotriene B4 (LTB4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Fluorescence plate reader
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of RO5-101576 or vehicle control.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with LTB4 (at its pre-determined EC50).
-
Immediately measure the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition for each RO5-101576 concentration.
-
Technical Support Center: Stability of Small Molecules in Culture Media
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my compound in the culture media?
A: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of a small molecule inhibitor over the course of an experiment can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects.[1] It is crucial to determine the stability of your compound under your specific experimental conditions to ensure reproducible results.
Q2: What are the common reasons for a small molecule to be unstable in cell culture media?
A: Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Hydrolysis: The compound may react with water, a process that can be influenced by the pH of the media.[1]
-
Oxidation: Reactive oxygen species present in the media or generated by cells can oxidize the compound.[1][2]
-
Enzymatic Degradation: If you are using serum-containing media (e.g., FBS), enzymes present in the serum can metabolize the compound.[1]
-
Adsorption: The compound may adsorb to the surfaces of cell culture plates or other plasticware.[1]
-
Light Sensitivity: Some compounds are sensitive to light and can degrade when exposed to ambient light.[1][2]
Q3: How can I determine the stability of my compound in my specific cell culture media?
A: A time-course stability study is the most effective way to determine the stability of your compound. This involves incubating the compound in your complete cell culture media at your experimental temperature (e.g., 37°C) and CO₂ levels for various durations (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, an aliquot of the media is collected, and the remaining concentration of the compound is quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What should I do if I find my compound is unstable in my cell culture media?
A: If your compound is found to be unstable, you can take several steps to mitigate the issue:
-
Reduce Incubation Time: If the compound degrades over longer periods, consider shortening the duration of your experiment.
-
Replenish the Compound: For longer experiments, you can replenish the compound by performing partial or full media changes at regular intervals.
-
Use Serum-Free Media: If enzymatic degradation is suspected, investigate if a serum-free or reduced-serum media is suitable for your cell type.[1]
-
Protect from Light: If your compound is light-sensitive, conduct your experiments in the dark or use amber-colored plates.[1]
-
Modify Storage and Handling: Ensure your compound is stored correctly in a stable stock solution and that working solutions are prepared fresh for each experiment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Compound degradation over the course of the assay. | Determine the half-life of your compound in your specific cell culture media and assay conditions. Consider replenishing the compound during the experiment if significant degradation occurs.[1] |
| Loss of compound activity over time | Instability of the compound in the culture medium at 37°C. | Perform a time-course stability study. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining compound.[1] |
| Precipitation of the compound in the media | Poor solubility of the compound at the working concentration. | Test the solubility of the compound in the media at the highest concentration to be used. Consider using a lower concentration or a different solvent for the stock solution (ensure solvent toxicity is evaluated). |
| High variability between replicate wells | Adsorption of the compound to the plasticware. | Consider using low-adhesion plates. Also, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might help in some cases. |
Experimental Protocol: Assessing Compound Stability in Culture Media
This protocol provides a general method to determine the stability of a small molecule in a specific cell culture medium.
Materials:
-
Your small molecule of interest (e.g., RO5101576)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
HPLC or LC-MS system for analysis
Methodology:
-
Preparation of Working Solution: Prepare a working solution of your compound in the cell culture medium at the desired final concentration (e.g., 1 µM, 10 µM).
-
Incubation: Aliquot the compound-containing media into sterile tubes or wells of a plate.
-
Time Points: Place the samples in an incubator under your standard experimental conditions. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The 0-hour time point serves as your initial concentration control.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of the remaining compound in each aliquot using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life of the compound in the media.
Visual Guides
Caption: Experimental workflow for assessing compound stability in culture media.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Preventing RO5101576 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RO5101576 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and selective antagonist of the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor involved in inflammatory responses.[1][2] Like many small molecule organic compounds, this compound is hydrophobic and has limited solubility in aqueous solutions. Furthermore, its chemical structure contains two carboxylic acid moieties, which can lead to pH-dependent solubility. Precipitation of the compound during an experiment can lead to inaccurate and unreliable results.
Q2: My this compound, dissolved in DMSO, precipitated when I diluted it in my aqueous experimental buffer. Why did this happen?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. The primary reasons for precipitation include:
-
"Solvent Shock": Rapidly changing the solvent environment from 100% DMSO to a predominantly aqueous solution can cause the compound to crash out of solution.
-
Low Aqueous Solubility: The final concentration of this compound in your buffer may have exceeded its solubility limit.
-
pH of the Buffer: As a dicarboxylic acid, this compound is expected to be less soluble in acidic conditions (low pH) where the carboxylic acid groups are protonated and the molecule is less charged. In contrast, it is likely more soluble in neutral to alkaline buffers (higher pH) where the carboxylic acid groups are deprotonated (ionized), making the molecule more polar.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in your cell culture or assay can be toxic to cells and may also affect the outcome of the experiment. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q3: What is the recommended procedure for preparing a working solution of this compound in an aqueous buffer from a DMSO stock?
To minimize precipitation, a stepwise dilution approach is recommended. This involves making intermediate dilutions in a mixed solvent system before the final dilution into the aqueous buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the optimal pH for my buffer to maintain this compound solubility?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in buffer | Final concentration of this compound is too high. | Decrease the final working concentration of this compound. |
| pH of the buffer is too low. | Use a buffer with a higher pH (e.g., pH 7.2-8.0). Consider performing a small-scale solubility test at different pH values. | |
| Rapid change in solvent polarity ("solvent shock"). | Follow the recommended stepwise dilution protocol. Briefly vortex or mix the solution after each addition. | |
| Final DMSO concentration is too high. | Ensure the final concentration of DMSO in your experimental setup is below 0.5%. | |
| Cloudiness or visible particles in the final buffer | Incomplete dissolution or precipitation over time. | Prepare fresh working solutions for each experiment. If storing for a short period, keep at 4°C and visually inspect for precipitation before use. Consider a brief sonication to aid dissolution. |
| Inconsistent experimental results | Precipitation of this compound leading to variable effective concentrations. | Visually inspect all solutions for any signs of precipitation before starting the experiment. Prepare fresh dilutions for each replicate if possible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution from a DMSO Stock
This protocol provides a general guideline for diluting a 10 mM DMSO stock of this compound to a final concentration of 10 µM in a standard phosphate-buffered saline (PBS, pH 7.4) with a final DMSO concentration of 0.1%.
Materials:
-
This compound stock solution (10 mM in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution 1: Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in 100% DMSO.
-
Add 5 µL of 10 mM this compound to 45 µL of 100% DMSO.
-
Vortex gently to mix.
-
-
Intermediate Dilution 2: Prepare a 100 µM intermediate stock by diluting the 1 mM intermediate stock 1:10 in PBS.
-
Add 5 µL of 1 mM this compound to 45 µL of PBS (pH 7.4).
-
Pipette up and down several times to mix. This step is critical; observe for any signs of precipitation.
-
-
Final Working Solution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate stock 1:10 in PBS.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of PBS (pH 7.4).
-
Vortex gently to ensure homogeneity. The final DMSO concentration will be 0.1%.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
A stepwise dilution protocol for preparing this compound working solution.
Leukotriene B4 Receptor 1 (BLT1) Signaling Pathway
This compound acts as an antagonist at the BLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by Leukotriene B4 (LTB4).
Simplified BLT1 signaling pathway, antagonized by this compound.
References
Technical Support Center: Assessing Compound-Induced Toxicity in Cell Culture
Disclaimer: Initial searches for "RO5101576" did not yield specific public data on its toxicity profile, mechanism of action, or established protocols for its use in cell culture. The following technical support guide is a generalized resource for researchers encountering toxicity with a hypothetical novel compound, hereafter referred to as "Compound X." The principles, protocols, and troubleshooting advice are based on established methodologies in cell culture and toxicology.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy and are detaching after treatment with Compound X, even at low concentrations. What could be the cause?
A1: This could be due to several factors:
-
High sensitivity of the cell line: The cell line you are using may be particularly sensitive to Compound X.
-
Solvent toxicity: The solvent used to dissolve Compound X (e.g., DMSO) might be at a toxic concentration. Always run a vehicle control (cells treated with the solvent alone at the same concentration used for the highest dose of Compound X).
-
Compound instability: Compound X may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Off-target effects: The compound may be hitting unintended cellular targets, leading to toxicity.[1][2][3]
Q2: I am seeing a discrepancy between my cell viability assay results (e.g., MTT) and what I observe under the microscope. Why might this be?
A2: Discrepancies between visual inspection and viability assays can occur for several reasons:
-
Metabolic vs. membrane integrity assays: Assays like MTT or MTS measure metabolic activity, which may not always correlate directly with cell number or membrane integrity, especially if the compound affects mitochondrial function.[4][5][6] A dye exclusion assay (e.g., Trypan Blue or Propidium Iodide) that measures membrane integrity can provide a more direct assessment of cell death.
-
Timing of the assay: The chosen time point for the assay may be too early or too late to capture the peak toxic effect. A time-course experiment is recommended.
-
Assay interference: Compound X might directly interfere with the assay chemistry. For example, it could reduce the tetrazolium salt in an MTT assay non-enzymatically or have inherent fluorescence that interferes with fluorescent-based assays.
Q3: How can I determine if Compound X is inducing apoptosis or necrosis?
A3: Several methods can distinguish between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[7][8]
-
Caspase Activity Assays: Apoptosis is mediated by a cascade of enzymes called caspases. Assays that measure the activity of key caspases (e.g., Caspase-3, -7, -8, -9) can confirm an apoptotic mechanism.[9]
-
Morphological Assessment: Apoptotic cells often exhibit characteristic morphological changes, such as cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the media for any precipitate after adding Compound X. If precipitation occurs, try using a different solvent or a lower concentration range. |
| Inconsistent incubation times | Standardize the timing of compound addition and assay readout across all experiments. |
Issue 2: Unexpected Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Low Annexin V staining but clear cell death | The cells may be undergoing necrosis or another form of cell death. Consider a lactate (B86563) dehydrogenase (LDH) release assay to measure necrosis. The timing might be too late; analyze earlier time points. |
| High background in caspase assays | Ensure that the assay buffer is at the correct temperature and pH. Run a negative control with untreated cells to establish a baseline. |
| No caspase activation detected | The compound may induce caspase-independent apoptosis or another form of cell death. Consider analyzing the expression of apoptosis-related proteins like the Bcl-2 family.[8] |
Quantitative Data Summary
Table 1: Cytotoxicity of Compound X in Different Cell Lines (72h treatment)
| Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| MCF-7 | [Enter Data] | [Enter Data] |
| A549 | [Enter Data] | [Enter Data] |
| Jurkat | [Enter Data] | [Enter Data] |
| HEK293 | [Enter Data] | [Enter Data] |
Table 2: Apoptosis Induction by Compound X in Jurkat Cells (48h treatment)
| Compound X (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle) | [Enter Data] | [Enter Data] |
| 1 | [Enter Data] | [Enter Data] |
| 5 | [Enter Data] | [Enter Data] |
| 10 | [Enter Data] | [Enter Data] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with Compound X for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Visualizations
Caption: Generalized signaling pathway for apoptosis induction.
Caption: Experimental workflow for assessing compound-induced cytotoxicity.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Neutrophil Chemotaxis Assays with RO5101576
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RO5101576 in neutrophil chemotaxis assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a neutrophil chemotaxis assay?
This compound is a potent LTB4 receptor antagonist. Leukotriene B4 (LTB4) is a lipid chemoattractant that plays a crucial role in neutrophil recruitment to sites of inflammation. It binds to high-affinity receptors on neutrophils, primarily BLT1, initiating a signaling cascade that leads to directed cell migration (chemotaxis). In your assay, this compound should specifically inhibit neutrophil chemotaxis induced by LTB4 by blocking this receptor interaction.
Q2: What is the expected outcome when using this compound in a neutrophil chemotaxis assay?
When this compound is added to a neutrophil chemotaxis assay where LTB4 is the chemoattractant, a dose-dependent inhibition of neutrophil migration is expected. At effective concentrations, this compound will significantly reduce the number of neutrophils migrating towards the LTB4 gradient compared to the vehicle control.
Q3: Can this compound affect neutrophil chemotaxis induced by other chemoattractants?
As a specific LTB4 receptor antagonist, this compound should not significantly inhibit neutrophil chemotaxis towards other chemoattractants that act through different receptors, such as f-Met-Leu-Phe (fMLP), C5a, or chemokines like IL-8 (CXCL8).[1] Including these other chemoattractants as controls in your experiment is a good way to verify the specificity of this compound.
Q4: What is the role of LTB4 as a secondary chemoattractant?
Neutrophils themselves can produce and secrete LTB4 in response to primary chemoattractants like fMLP.[2] This newly synthesized LTB4 then acts in an autocrine or paracrine manner to amplify the chemotactic response.[2][3] This phenomenon, known as signal relay, can be a crucial factor in your experiments. Therefore, this compound may also partially inhibit chemotaxis towards fMLP by blocking the amplifying effect of the secondary LTB4 gradient.[4]
Troubleshooting Guide
This guide addresses common issues encountered during neutrophil chemotaxis assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low neutrophil migration towards LTB4 (Positive Control) | 1. Suboptimal LTB4 Concentration: The LTB4 concentration may be too low or too high, leading to a weak or desensitized response. | Perform a dose-response curve for LTB4 (e.g., 0.1 nM to 1 µM) to determine the optimal concentration (EC50) for your experimental conditions.[1] |
| 2. Poor Neutrophil Viability or Health: Neutrophils are short-lived and sensitive to isolation procedures. Low viability will result in a poor migratory response. | Check neutrophil viability using a method like Trypan Blue exclusion; it should be >95%.[1] Use freshly isolated neutrophils for each experiment. | |
| 3. Incorrect Assay Setup: The pore size of the migration membrane may not be appropriate for neutrophils, or the chamber may be assembled incorrectly. | Use a membrane with a pore size of 3-5 µm for neutrophil chemotaxis.[1][5] Ensure the chemotaxis chamber is assembled correctly according to the manufacturer's instructions. | |
| 4. Issues with Assay Buffer: The absence of divalent cations (Ca²⁺ and Mg²⁺) can impair neutrophil migration. | Ensure your assay buffer contains physiological concentrations of Ca²⁺ and Mg²⁺. | |
| High background migration in negative control wells (Chemokinesis) | 1. Neutrophil Activation During Isolation: The isolation procedure can activate neutrophils, causing them to migrate randomly. | Handle cells gently during isolation. Keep cells on ice and use pre-chilled solutions to minimize activation. Consider alternative isolation methods if activation is a persistent issue. |
| 2. Contaminating Chemoattractants: Serum or other media components may contain chemoattractants. | Use serum-free media for the assay. If serum is required, heat-inactivate it to denature potential chemoattractants. | |
| 3. Endogenous LTB4 Production: As mentioned in the FAQs, neutrophils can spontaneously produce LTB4.[1] | The inclusion of this compound in a negative control well can help determine if endogenous LTB4 is contributing to background migration. | |
| This compound does not inhibit LTB4-induced chemotaxis | 1. Suboptimal Antagonist Concentration: The concentration of this compound may be too low to effectively block the LTB4 receptors. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound. A typical starting range for LTB4 receptor antagonists can be from 1 nM to 10 µM. |
| 2. Inappropriate Incubation Time: The pre-incubation time of neutrophils with this compound before exposure to LTB4 may be insufficient. | Pre-incubate neutrophils with this compound for at least 30 minutes at 37°C before adding them to the chemotaxis chamber.[1] | |
| 3. LTB4 Concentration Too High: A very high concentration of LTB4 can overcome the competitive antagonism of this compound. | Use an LTB4 concentration at or near its EC50 for inhibition studies.[1] | |
| 4. Compound Instability: this compound may have degraded due to improper storage. | Ensure the compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. | |
| Variability between experiments | 1. Donor-to-Donor Variability: Neutrophils from different donors can exhibit varying migratory responses. | If possible, use neutrophils from the same donor for a set of comparative experiments. Standardize the neutrophil isolation and handling procedures. |
| 2. Inconsistent Cell Numbers: Inaccurate cell counting will lead to variability in the number of migrating cells. | Carefully count the cells before each experiment and ensure the same number of cells is added to each well. |
Experimental Protocols
Neutrophil Isolation from Human Blood
A standard method for isolating neutrophils is density gradient centrifugation.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Dextran solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/RBC pellet.
-
Resuspend the pellet in a solution of Dextran and saline to sediment the RBCs.
-
Incubate at room temperature for 30-45 minutes to allow RBCs to settle.
-
Collect the neutrophil-rich supernatant.
-
To remove any remaining RBCs, perform a hypotonic lysis using an RBC lysis buffer.
-
Wash the neutrophil pellet with PBS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue.
Boyden Chamber Chemotaxis Assay
The Boyden chamber, or transwell assay, is a common method for evaluating chemotaxis.[5]
Materials:
-
Isolated neutrophils
-
This compound
-
LTB4 (chemoattractant)
-
Control chemoattractants (e.g., fMLP, IL-8)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Incubator (37°C, 5% CO₂)
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Resuspend the isolated neutrophils in the assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.[1]
-
In the lower wells of the Boyden chamber, add the assay buffer containing LTB4 (at its EC50), control chemoattractants, or buffer alone (negative control).
-
Place the membrane inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.[1]
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts in neutrophil chemotaxis and the experimental workflow.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Technical Support Center: RO5101576
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving RO5101576, a potent Leukotriene B4 (LTB4) receptor antagonist.[1] Our aim is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of the Leukotriene B4 (LTB4) receptors.[1] LTB4 is a powerful lipid mediator involved in inflammatory responses. It exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3] this compound works by competitively blocking the binding of LTB4 to these receptors, thereby inhibiting the downstream signaling pathways that lead to inflammation, such as immune cell recruitment and activation.[4]
Q2: What is the signaling pathway activated by LTB4 binding to its receptors?
A2: The binding of LTB4 to its BLT1 and BLT2 receptors initiates a cascade of intracellular signaling events. These receptors primarily couple to Gi/o and Gq subfamilies of G proteins.[2][5] This activation leads to several downstream effects, including:
-
Calcium Mobilization: An increase in intracellular calcium concentration.[6]
-
MAPK Activation: Activation of mitogen-activated protein kinase (MAPK) family members such as p38, JNK, and ERK1/2.[6]
-
NF-κB Activation: Translocation of the nuclear factor-kappa B (NF-κB) to the nucleus, leading to the transcription of pro-inflammatory genes.[6][7]
-
PI3K/Akt and Src Kinase Activation: Involvement of phosphoinositide 3-kinase and Src kinase pathways in processes like neutrophil activation and degranulation.[6]
Q3: We are observing high variability in our dose-response curves with this compound across different experiments. What could be the cause?
A3: High variability in dose-response curves is a frequent issue when working with receptor antagonists. Several factors can contribute to this inconsistency:
-
Cell Line Stability: It is crucial to use a stable cell line with consistent expression of BLT receptors. Continuous culturing can lead to genetic drift and altered cellular responses. We recommend using cells within a consistent and low passage number range.[8][9]
-
Serum and Media Composition: Components in fetal bovine serum (FBS) and cell culture media can interact with the compound. It is advisable to perform lot-to-lot testing of FBS and maintain a consistent media formulation.
-
Compound Stability and Preparation: this compound, like many small molecules, may be sensitive to light and temperature. Always prepare fresh dilutions for each experiment from a validated stock solution and store stock solutions appropriately.[9]
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: No or reduced inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound. | The potency of the antagonist may not be sufficient at the concentration used. |
| Excessive LTB4 Concentration | Use an LTB4 concentration at or near its EC50 (half-maximal effective concentration). | A saturating concentration of LTB4 can overcome the inhibitory effect of the antagonist.[1] |
| Insufficient Incubation Time | Optimize the pre-incubation time of cells with this compound before adding LTB4. A common starting point is 30-60 minutes.[1][9] | The antagonist needs sufficient time to bind to the receptors and establish equilibrium.[9] |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment and ensure proper storage of stock solutions (protected from light, appropriate temperature). | The antagonist may lose activity if not stored or handled correctly. |
Problem 2: High background signal or unexpected agonist activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Intrinsic Agonist Activity | Run control experiments with this compound alone (without LTB4 stimulation) to check for baseline activation. | Some compounds classified as antagonists can exhibit partial agonist effects, especially at higher concentrations.[10] |
| Cell Activation During Handling | Handle cells gently during experimental procedures to minimize mechanical stress. | Cell activation during isolation or plating can lead to spontaneous signaling and high background. |
| Off-Target Effects | Confirm the expression of BLT1 and BLT2 receptors in your cell line using qPCR or Western blot. Use a cell line known to express the target receptor as a positive control.[8] | The observed effects might be due to the antagonist interacting with other receptors. |
Experimental Protocols
Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Plating: Seed cells expressing BLT receptors in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for an optimized period (e.g., 30 minutes) at 37°C.
-
LTB4 Stimulation: Add LTB4 at its EC50 concentration to stimulate the cells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
Data Analysis: Calculate the inhibition of the LTB4-induced calcium response by this compound to determine its IC50.
Chemotaxis Assay
This assay assesses the ability of this compound to block LTB4-induced cell migration.
-
Chamber Setup: Use a multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size for neutrophils).
-
Antagonist Pre-incubation: Pre-incubate isolated cells (e.g., neutrophils) with different concentrations of this compound.
-
Assay Initiation: Place the cell suspension in the upper chamber. Fill the lower chamber with a medium containing LTB4 at its EC50 concentration.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the membrane.
-
Data Analysis: Determine the percentage inhibition of chemotaxis by this compound and calculate the IC50.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 5. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve RO5101576 for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RO5101576 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2. By blocking these receptors, this compound inhibits the inflammatory signaling cascade initiated by LTB4.
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily interferes with the LTB4 signaling pathway. LTB4, a lipid mediator of inflammation, binds to its G protein-coupled receptors (GPCRs), BLT1 (high-affinity) and BLT2 (low-affinity), on the surface of immune cells such as neutrophils and monocytes.[1] This binding triggers a cascade of intracellular events, including the activation of G-proteins, mobilization of intracellular calcium, and the activation of downstream signaling pathways like the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. These events ultimately lead to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound blocks the initial binding of LTB4 to its receptors, thus inhibiting these downstream effects.
Q3: How should I store this compound?
A3: For long-term storage (months to years), this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[2]
Q4: Is this compound stable at room temperature?
A4: The compound is stable for a few weeks during ordinary shipping and customs processing at ambient temperatures.[2]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: The compound is not fully dissolving in the chosen solvent, leading to a suspension or precipitate.
-
Solution:
-
Initial Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to first prepare a concentrated stock solution in 100% DMSO.
-
Vehicle Preparation: For in vivo administration, the DMSO stock solution should be further diluted into an aqueous vehicle suitable for the chosen route of administration (e.g., oral gavage). Common vehicles for LTB4 receptor antagonists include a mixture of Tween 80 and methylcellulose (B11928114) in phosphate-buffered saline (PBS) or a simple suspension in methylcellulose.
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound in the final vehicle. However, avoid excessive heat which could lead to degradation.
-
Final Concentration of DMSO: It is crucial to keep the final concentration of DMSO in the administered solution to a minimum (typically <5%) to avoid toxicity in animal models.
-
Issue 2: Inconsistent or unexpected results in in vivo experiments.
-
Problem: High variability between animals or lack of expected pharmacological effect.
-
Solution:
-
Vehicle Control: Always include a vehicle control group in your experimental design. This group receives the same solvent mixture without the compound, allowing you to distinguish the effects of this compound from those of the vehicle itself.
-
Dose and Administration Route: Ensure the dose and route of administration are appropriate for your animal model and research question. Oral gavage is a commonly used method for administering LTB4 receptor antagonists in vivo.[3]
-
Formulation Stability: Prepare the final dosing solution fresh each day to avoid potential degradation or precipitation of the compound.
-
Animal Health and Acclimatization: Ensure that the animals are properly acclimatized to the experimental conditions and are in good health, as underlying health issues can affect experimental outcomes.
-
Quantitative Data
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing initial stock solutions.[2] |
| Water | Insoluble | Based on the general characteristics of similar antagonists, direct dissolution in water is unlikely. |
| Ethanol | Likely Soluble | While not explicitly stated for this compound, other LTB4 antagonists are soluble in ethanol. |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Mice
This protocol is a general guideline based on methods used for other LTB4 receptor antagonists and should be optimized for your specific experimental needs.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to the tube to dissolve the powder and create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile PBS.
-
Alternatively, prepare a vehicle consisting of 0.6% (v/v) Tween 80 and 0.25% (w/v) methylcellulose in sterile PBS.[3]
-
-
Preparation of Dosing Solution:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Slowly add the calculated volume of the DMSO stock solution to the prepared vehicle while vortexing to ensure proper mixing.
-
Ensure the final concentration of DMSO in the dosing solution is below 5%.
-
For example, to prepare a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the vehicle. This results in a final DMSO concentration of 10%. To achieve a lower DMSO concentration, a more concentrated initial stock or a larger final volume will be necessary.
-
-
Administration:
-
Administer the prepared solution to mice via oral gavage using an appropriately sized gavage needle.
-
The typical administration volume for mice is 10 mL/kg.
-
Mandatory Visualizations
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
RO5101576 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of RO5101576, a potent Leukotriene B4 (LTB4) receptor antagonist. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the Leukotriene B4 receptor (LTB4R), specifically the high-affinity BLT1 receptor.[1] Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses.[2] By blocking the LTB4 receptor, this compound inhibits the downstream signaling pathways that lead to inflammation, including chemotaxis (the directed migration of immune cells), degranulation, and the production of reactive oxygen species.[3][4]
2. What are the recommended storage conditions for this compound?
While a specific safety data sheet (SDS) for this compound is not publicly available, general recommendations for similar LTB4 receptor antagonists from commercial suppliers provide guidance.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[5][6] |
| In Solvent | -80°C | Up to 1 year[5][6] |
It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated place to prevent degradation.[7]
3. How should I prepare solutions of this compound?
For in vitro experiments, this compound can be dissolved in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. If storing solutions, use the recommended -80°C temperature.
4. What are the potential degradation pathways for this compound?
This compound contains both benzamide (B126) and sulfonamide moieties. Compounds with these functional groups can be susceptible to degradation under certain conditions.
-
Hydrolysis: The amide bond in the benzamide structure and the sulfonamide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9]
-
Oxidation: The aromatic rings and the sulfur atom in the sulfonamide group could be prone to oxidation.[10]
-
Photodegradation: Exposure to light can be a factor in the degradation of complex organic molecules.[11]
To minimize degradation, it is essential to follow the recommended storage conditions and handle the compound appropriately.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, particularly in the context of neutrophil chemotaxis assays.
Problem 1: No or reduced inhibitory effect of this compound on LTB4-induced cell response (e.g., chemotaxis).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. |
| Degradation of this compound | Ensure the compound has been stored correctly. Prepare fresh solutions from a new stock if degradation is suspected. |
| High concentration of LTB4 | Use an LTB4 concentration at or near its EC50 (half-maximal effective concentration) for the assay. A saturating concentration of the agonist can overcome the antagonist's effect.[12] |
| Insufficient pre-incubation time | Pre-incubate the cells with this compound for an adequate period (e.g., 30 minutes at 37°C) before adding LTB4 to allow for receptor binding.[12] |
| Cell viability issues | Check cell viability before and after the experiment using a method like trypan blue exclusion. |
Problem 2: High background signal or spontaneous cell migration in control wells.
| Possible Cause | Troubleshooting Step |
| Cell activation during isolation | Use gentle cell isolation techniques to minimize premature activation of neutrophils. |
| Contamination of reagents | Use sterile, endotoxin-free reagents and media. |
| Suboptimal assay conditions | Optimize assay parameters such as incubation time and temperature. |
Experimental Protocols
Key Experiment: Neutrophil Chemotaxis Assay
This protocol describes a common method to assess the inhibitory effect of this compound on LTB4-induced neutrophil migration using a Boyden chamber or similar transwell system.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., 96-well plate with 5.0 µm pore size inserts)
-
This compound
-
Leukotriene B4 (LTB4)
-
Assay medium (e.g., RPMI-1640 without serum)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent for migrated cells (e.g., a fluorescent dye)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Viability and Counting: Assess cell viability and count the cells. Resuspend the cells in assay medium to a final concentration of 1 x 10^6 cells/mL.[12]
-
Preparation of Antagonist: Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubation: Add the this compound dilutions to the neutrophil suspension in the upper chamber of the transwell plate. Pre-incubate for 30 minutes at 37°C in a 5% CO₂ incubator.[12]
-
Preparation of Chemoattractant: In the lower chamber, add the assay medium containing LTB4 at a pre-determined optimal concentration (e.g., its EC50). Include a negative control (medium alone) and a positive control (LTB4 without antagonist).
-
Chemotaxis: Carefully place the upper chamber containing the neutrophils and antagonist into the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.[12]
-
Quantification of Migration: After incubation, remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a suitable detection method (e.g., fluorescence measurement after cell lysis and staining).
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control.
Visualizations
Signaling Pathway of LTB4 Receptor
Caption: LTB4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting this compound Activity
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NB-64-43121-25mg | LTB4 antagonist 3 [2929239-87-0] Clinisciences [clinisciences.com]
- 6. T78677-25mg | LTB4 antagonist 2 [2929239-85-8] Clinisciences [clinisciences.com]
- 7. normagroup.com [normagroup.com]
- 8. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Small Molecule Interference in Fluorescence Assays
Disclaimer: Information regarding the specific compound RO5101576 is not publicly available. This guide provides general strategies and troubleshooting advice for researchers encountering fluorescence interference from small molecule compounds in their assays.
This technical support center is designed to help researchers, scientists, and drug development professionals identify and mitigate issues arising from compound interference in fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides address common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule interference in fluorescence assays?
Small molecules from screening libraries can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, absorbing light at the excitation wavelength and emitting light in the detection range of the assay, leading to false-positive signals.[1][2] Many small molecules containing conjugated aromatic systems, often found in drug libraries, exhibit intrinsic fluorescence.[1]
-
Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal and potentially a false-negative result.[1][3] This is also known as the "inner filter effect".[3]
-
Light Scatter: Precipitated or aggregated compounds can cause light scattering, which can interfere with fluorescence detection, particularly at shorter wavelengths.[4][5]
-
Environmental Effects: The compound may alter the local environment of the fluorophore (e.g., pH, polarity), thereby affecting its fluorescence properties.
-
Compound Impurities: Highly fluorescent impurities within a compound sample can also be a source of assay interference.[4]
Q2: How can I determine if my compound of interest is interfering with my fluorescence assay?
Several control experiments can help identify compound interference:
-
Compound Autofluorescence Check: Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths used in your experiment, but without the fluorescent probe or enzyme.[6] This will quantify the compound's intrinsic fluorescence.
-
"Pre-read" Protocol: Before adding the fluorescent reporter, read the fluorescence of the assay plate after the addition of the test compound.[3][6] This establishes a baseline for the compound's contribution to the signal.
-
Quenching Assessment: Compare the fluorescence signal of your fluorescent reporter in the presence and absence of your test compound. A significant decrease in signal in the presence of the compound suggests quenching.[6]
-
Dose-Response Curve Analysis: Interfering compounds often exhibit a dose-dependent effect that may appear as a typical biological response.[1] However, the shape of the curve might be atypical.
-
Orthogonal Assays: Confirm your findings using a different assay format that employs a distinct detection method (e.g., absorbance, luminescence, or a different fluorescence-based technique).[1][7]
Q3: What strategies can I employ to minimize or eliminate fluorescence interference?
If interference is detected, consider the following strategies:
-
Shift to Longer Wavelengths: Many interfering compounds fluoresce at shorter (blue/green) wavelengths.[4] Switching to red-shifted fluorophores (far-red tracers) can significantly reduce interference from autofluorescence and light scattering.[4][5]
-
Use Kinetic Mode: Instead of endpoint measurements, reading the assay in kinetic mode can help subtract the stable background fluorescence of an interfering compound.[1]
-
Optimize Compound and Fluorophore Concentrations: The ratio of the compound concentration to the fluorophore concentration is critical.[3][4] If possible, decrease the compound concentration or increase the fluorophore concentration to minimize the inner filter effect.[1][4]
-
Assay Miniaturization: Reducing the assay volume and pathlength can sometimes mitigate the inner filter effect.[1]
-
Use of Counter-Screens: Employing counter-assays specifically designed to identify interfering compounds is a crucial step in high-throughput screening campaigns.[1]
Troubleshooting Guides
Guide 1: Investigating a Suspected False Positive
If you observe a positive hit in your primary screen that you suspect might be an artifact, follow these steps:
Experimental Protocol: Compound Autofluorescence Control
-
Prepare a serial dilution of the test compound in the final assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Read the plate using the same excitation and emission wavelengths and filter sets as your primary assay.
-
Analyze the data: A dose-dependent increase in fluorescence intensity indicates that the compound is autofluorescent under the assay conditions.
Guide 2: Mitigating the Inner Filter Effect (Quenching)
If you suspect your compound is quenching the fluorescence signal, consider the following:
Experimental Protocol: Absorbance Scan
To assess the potential for the inner filter effect, it's useful to know the absorbance spectrum of your compound.
-
Prepare a solution of your compound in the assay buffer at the highest concentration used in your assay.
-
Measure the absorbance of the solution across a range of wavelengths that includes the excitation and emission wavelengths of your fluorophore.
-
Analyze the spectrum: Significant absorbance at either the excitation or emission wavelength indicates a high potential for the inner filter effect.
Data Summary
The choice of fluorophore can be critical in avoiding interference. While specific spectral data for this compound is unavailable, the following table summarizes general properties of common fluorophore families, highlighting the advantage of using red-shifted dyes.
| Fluorophore Family | Typical Excitation (nm) | Typical Emission (nm) | Susceptibility to Compound Interference |
| Coumarins | 350 - 450 | 450 - 500 | High |
| Fluoresceins | 480 - 500 | 510 - 530 | Moderate |
| Rhodamines | 540 - 560 | 570 - 590 | Moderate to Low |
| Cyanines (e.g., Cy5) | 630 - 650 | 660 - 680 | Low |
| Far-Red Dyes | > 650 | > 670 | Very Low |
Signaling Pathway and Mechanism Diagrams
The following diagrams illustrate the fundamental mechanisms of fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Drug Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of drug treatment. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay should I choose for my experiment?
A1: The choice of assay depends on several factors, including the mechanism of action of your compound, cell type, and experimental throughput.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. It is a cost-effective and widely used method.[1]
-
XTT Assay: Similar to the MTT assay, this colorimetric assay also measures metabolic activity but has the advantage of producing a soluble formazan (B1609692) product, simplifying the protocol.[2][3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[4][5][6] It is particularly suitable for high-throughput screening.
Q2: My cell viability results are not consistent. What are the common causes of variability?
A2: Inconsistent results in cell-based assays can arise from several factors. Key areas to check include:
-
Cell Seeding Density: Uneven cell plating can lead to significant well-to-well variation. Ensure a homogenous cell suspension and use appropriate pipetting techniques.
-
Reagent Preparation and Handling: Improperly prepared or stored reagents can affect assay performance. Follow the manufacturer's instructions carefully.
-
Incubation Times: Adhere to the recommended incubation times for both drug treatment and assay development.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. Consider not using the outermost wells for critical experiments or ensure proper humidification.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and affect the outcome of viability assays. Regularly test your cell lines for contamination.
Q3: Can the drug compound itself interfere with the cell viability assay?
A3: Yes, some compounds can directly interfere with assay chemistry. For example, compounds with reducing properties can non-enzymatically reduce tetrazolium salts (MTT, XTT), leading to a false-positive signal for cell viability. It is crucial to include a "compound-only" control (wells with the compound in media but without cells) to assess for any direct chemical interference with the assay reagents.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered with specific cell viability assays.
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal or low absorbance values | - Insufficient number of viable cells. - Low metabolic activity of the cells. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. - Extend the incubation time with the MTT reagent. - Ensure complete dissolution of the formazan crystals by thorough mixing. Use of a multi-channel pipette to aspirate and dispense the solvent can aid in solubilization.[7] |
| High background in control wells (media only) | - Contamination of the culture medium or reagents. - Phenol (B47542) red in the medium can interfere with absorbance readings. | - Use fresh, sterile reagents. - Use a culture medium without phenol red for the assay. |
| Inconsistent results between replicate wells | - Uneven cell distribution. - Incomplete formazan solubilization. | - Ensure a single-cell suspension before plating. - Mix the solubilization buffer thoroughly in each well. |
XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low formazan formation | - Low cell number or metabolic activity. - Inactive electron coupling reagent. | - Increase cell seeding density or incubation time. - Ensure the electron coupling reagent is properly stored and activated before use.[8] |
| Precipitate formation in the wells | - The drug compound may be precipitating at the tested concentration. | - Check the solubility of your compound in the culture medium. - If solubility is an issue, consider using a different solvent or lowering the compound concentration. |
| High background absorbance | - Contamination of reagents. - Long incubation times can lead to non-enzymatic reduction of XTT. | - Use sterile, fresh reagents. - Optimize the incubation time to achieve a good signal-to-noise ratio without excessive background. |
CellTiter-Glo® Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low luminescent signal | - Low cell number. - Insufficient ATP levels. - Reagent not at room temperature. | - Increase the number of cells per well. - Ensure cells are metabolically active. - Allow the CellTiter-Glo® reagent to equilibrate to room temperature before use as recommended. |
| Signal quenching | - The compound may interfere with the luciferase enzyme activity. | - Perform a control experiment by adding the compound to a known concentration of ATP and the CellTiter-Glo® reagent to check for direct inhibition of the enzyme. |
| Signal instability | - Temperature fluctuations. - Delay in reading the plate after reagent addition. | - Maintain a stable room temperature during the assay. - Read the luminescence within the recommended time window after adding the reagent.[5] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's protocol.[2]
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm.[2]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
To illustrate experimental workflows and signaling pathways, please find the following diagrams generated using Graphviz (DOT language).
References
- 1. セルベースアッセイ [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular targets and mechanism of action of dexmedetomidine in treatment of ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. news-medical.net [news-medical.net]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: RO5101576
Issue: Inability to Provide Information on RO5101576
Our comprehensive search for the compound "this compound" has not yielded any specific information regarding its mechanism of action, target engagement, or established experimental protocols. The search results did not contain any references to this specific molecule.
Without foundational knowledge of the compound's biological activity and intended use, it is not possible to generate an accurate or helpful technical support guide. We are unable to provide:
-
Troubleshooting Guides and FAQs: Any potential issues and their solutions are entirely dependent on the compound's properties and its interaction with biological systems.
-
Quantitative Data Summaries: No data regarding this compound is publicly available in the resources searched.
-
Detailed Experimental Protocols: Validated protocols are developed based on the specific characteristics of a compound and its target.
-
Signaling Pathway and Workflow Diagrams: Visualization of signaling pathways requires a known mechanism of action.
We recommend verifying the identifier "this compound" and consulting any internal documentation or primary literature associated with this compound. Should more specific information become available, we would be equipped to develop the requested technical support resources.
Technical Support Center: RO5101576 Control Experiments
Welcome to the technical support center for RO5101576. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on control experiments and troubleshoot common issues encountered while using this compound.
Introduction to this compound
This compound is a potent and selective dual antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). LTB4 is a powerful lipid mediator involved in inflammatory responses, acting as a chemoattractant for various immune cells, particularly neutrophils. By blocking the binding of LTB4 to its receptors, this compound effectively inhibits downstream signaling pathways, including intracellular calcium mobilization and chemotaxis, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases like asthma.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for in vitro experiments?
A1: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) to avoid solvent-induced artifacts. For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Q2: What are the appropriate negative and positive controls for experiments with this compound?
A2:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment (no this compound or vehicle) serve as a baseline for the assay.
-
-
Positive Controls:
-
LTB4 Stimulation: In the absence of this compound, stimulation with LTB4 should elicit a robust response (e.g., calcium influx, cell migration). This confirms that the cells are responsive to the agonist and the assay is working correctly.
-
Other BLT Receptor Antagonists: If available, another well-characterized BLT1/BLT2 antagonist can be used as a positive control for inhibition.
-
Q3: What are the expected outcomes when using this compound in a calcium mobilization or chemotaxis assay?
A3: In a calcium mobilization assay, pre-incubation with this compound should inhibit or significantly reduce the LTB4-induced increase in intracellular calcium. In a chemotaxis assay, this compound should decrease the migration of neutrophils or other target cells towards an LTB4 gradient. The extent of inhibition will be dependent on the concentration of this compound used.
Troubleshooting Guides
Calcium Mobilization Assay
| Problem | Possible Cause | Recommended Solution |
| No or low calcium signal upon LTB4 stimulation (in the absence of this compound) | 1. Suboptimal LTB4 concentration: The concentration of LTB4 may be too low to elicit a response. 2. Poor cell health or viability: Cells may not be healthy or viable, leading to a lack of response. 3. Issues with calcium indicator dye: The dye may not have been loaded properly, or it may have leaked from the cells. | 1. Perform a dose-response curve for LTB4 to determine the optimal concentration (EC50). A typical starting concentration is 10 nM.[1] 2. Check cell viability using a method like Trypan Blue exclusion. Ensure viability is >95%. Use freshly isolated or cultured cells for best results. 3. Verify the loading protocol for the calcium indicator dye (e.g., Fluo-4 AM). Ensure proper incubation time and temperature. |
| This compound does not inhibit LTB4-induced calcium mobilization | 1. Inadequate this compound concentration: The concentration of the antagonist may be too low to effectively block the receptors. 2. Insufficient pre-incubation time: The pre-incubation time with this compound may not be long enough for it to bind to the receptors. 3. High LTB4 concentration: A very high concentration of LTB4 may overcome the competitive antagonism of this compound. | 1. Perform a dose-response experiment to determine the IC50 of this compound. 2. Optimize the pre-incubation time with this compound before adding LTB4. A typical pre-incubation time is 15-30 minutes.[1][2] 3. Use an LTB4 concentration at or near its EC50 for antagonist studies to ensure a competitive inhibition can be observed. |
| High background fluorescence | 1. Autofluorescence of compounds: this compound or other compounds in the assay may be autofluorescent. 2. Incomplete removal of extracellular dye: Excess calcium indicator dye that has not been washed away can contribute to high background. | 1. Test the fluorescence of this compound alone at the working concentration. 2. Ensure thorough washing of cells after dye loading to remove any extracellular dye. |
Neutrophil Chemotaxis Assay
| Problem | Possible Cause | Recommended Solution |
| No or low neutrophil migration towards LTB4 | 1. Suboptimal LTB4 concentration: The LTB4 concentration in the lower chamber may be too low to create a sufficient chemotactic gradient. 2. Poor neutrophil viability or function: Neutrophils are sensitive and can be activated or lose viability during isolation. 3. Incorrect assay setup: The pore size of the migration membrane may not be appropriate for neutrophils, or the chamber may be assembled incorrectly. | 1. Perform an LTB4 dose-response curve to determine the optimal concentration for chemotaxis. A common starting range is 1 to 10 nmol/L.[3] 2. Check neutrophil viability and purity. Use freshly isolated neutrophils for optimal performance.[3] 3. Use a membrane with a pore size of 3-5 µm for neutrophil migration.[3] Ensure the chemotaxis chamber is assembled correctly without any leaks. |
| This compound does not inhibit LTB4-induced chemotaxis | 1. Inadequate this compound concentration: The concentration of the antagonist may be insufficient to block LTB4 receptors. 2. High LTB4 concentration: A saturating concentration of LTB4 can overcome the inhibitory effect of this compound. 3. Insufficient pre-incubation time: Neutrophils may not have been pre-incubated with this compound for a sufficient duration. | 1. Determine the IC50 of this compound in the chemotaxis assay by testing a range of concentrations. 2. Use an LTB4 concentration around its EC50 for antagonist studies.[3] 3. Optimize the pre-incubation time of neutrophils with this compound before placing them in the upper chamber. |
| High background migration (chemokinesis) in negative control wells | 1. Neutrophil activation during isolation: The isolation procedure itself can activate neutrophils, leading to spontaneous migration. 2. Contaminating chemoattractants: The assay medium or serum may contain other chemoattractants. 3. Endogenous LTB4 production: Neutrophils can produce and release LTB4, creating an autocrine or paracrine migratory signal.[3] | 1. Handle neutrophils gently during isolation and use endotoxin-free reagents to minimize activation.[3] 2. Use serum-free medium or heat-inactivated serum to reduce the presence of contaminating chemoattractants.[3] 3. Consider using a 5-lipoxygenase inhibitor in the assay to block endogenous LTB4 production, but be aware of its potential to interfere with the experiment. |
Experimental Protocols
LTB4-Induced Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization in a target cell line (e.g., HL-60 cells differentiated into neutrophil-like cells) or primary neutrophils.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Target cells (e.g., differentiated HL-60 cells or isolated human neutrophils)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells or isolate primary neutrophils.
-
Wash the cells with HBSS without Ca²⁺ and Mg²⁺.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.[1]
-
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and an equal volume of 20% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.[1]
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.[1]
-
After incubation, wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.[1]
-
-
Assay Protocol:
-
Pipette 100 µL of the dye-loaded cell suspension into each well of a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of vehicle (e.g., DMSO diluted in HBSS).
-
Incubate the plate at 37°C for 15-30 minutes.[1]
-
Prepare a stock solution of LTB4 in HBSS with Ca²⁺ and Mg²⁺ at a concentration that elicits approximately 80% of the maximal response (EC80), which should be predetermined. A typical starting concentration is 10 nM.[1]
-
Place the plate in the fluorescent plate reader and establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the LTB4 solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the calcium response.[1]
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or 96-well chemotaxis plate with 3-5 µm pore size inserts
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM or a cell viability assay reagent)
-
Plate reader (fluorescence or luminescence based on detection method)
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[3]
-
Assess neutrophil purity and viability. Viability should be >95%.
-
Resuspend neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of LTB4 in chemotaxis buffer. Add these dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Prepare serial dilutions of this compound in chemotaxis buffer.
-
In separate tubes, pre-incubate the neutrophil suspension with the this compound dilutions (or vehicle control) for 15-30 minutes at 37°C.
-
-
Chemotaxis:
-
Place the inserts into the wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence.
-
Lysing the cells and measuring a cellular component like ATP using a luminescence-based assay.[4]
-
Fixing and staining the membrane and counting the migrated cells under a microscope.
-
-
Visualizations
LTB4 Signaling Pathway
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the LTB4-induced calcium mobilization assay.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for the neutrophil chemotaxis assay using a Boyden chamber.
References
Validation & Comparative
A Comparative Guide to RO5101576 and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator implicated in the pathogenesis of a wide range of inflammatory diseases, including respiratory, dermatological, and autoimmune disorders. It exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1. Consequently, the development of LTB4 receptor antagonists has been a significant area of focus for therapeutic intervention. This guide provides a comparative overview of RO5101576, a potent LTB4 receptor antagonist, and other notable LTB4 antagonists. The information is presented to aid researchers in evaluating the performance and potential of these compounds, supported by available experimental data and detailed methodologies.
While comprehensive, direct comparative preclinical and clinical data for this compound against other LTB4 antagonists is limited in the public domain, this guide compiles available information to facilitate an informed understanding of the landscape.
Mechanism of Action: Targeting the LTB4 Signaling Pathway
LTB4 binding to its receptor, BLT1, on the surface of immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events. This leads to chemotaxis, the release of inflammatory mediators, and the recruitment of other immune cells to the site of inflammation. LTB4 antagonists competitively bind to the BLT1 receptor, thereby blocking the downstream signaling cascade and mitigating the inflammatory response.
Validating the In Vitro Efficacy of RO5101576: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of RO5101576, a dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data against other LTB4 receptor antagonists and provides detailed experimental protocols to support further investigation.
Introduction to this compound and LTB4 Signaling
Leukotriene B4 is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors, BLT1 and BLT2. Activation of these receptors, particularly BLT1 which is highly expressed on leukocytes, triggers a cascade of pro-inflammatory responses including calcium mobilization, chemotaxis, and immune cell activation. This compound has been developed to antagonize both BLT1 and BLT2, offering a potential therapeutic strategy for inflammatory diseases.
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its receptors initiates a signaling cascade that is central to the inflammatory response. The diagram below illustrates the key steps in this pathway and the point of intervention for antagonists like this compound.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy of LTB4 Receptor Antagonists
To objectively evaluate the efficacy of this compound, its performance in key in vitro assays is compared with other known LTB4 receptor antagonists. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds in calcium mobilization and neutrophil chemotaxis assays.
| Compound | Target(s) | Calcium Mobilization IC50 (nM) | Neutrophil Chemotaxis IC50 (nM) |
| This compound | BLT1/BLT2 | Data Not Available | Data Not Available |
| CP-105696 | BLT1 | 940 | 5.0 |
| LY255283 | BLT2 | ~100 (pKi of 7.0 for binding) | Data Not Available |
| U-75302 | BLT1 | Data Not Available | Data Not Available |
Note: Specific IC50 values for this compound in these standardized assays were not publicly available at the time of this publication. The data for comparator compounds are compiled from published literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable researchers to conduct their own comparative studies.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
Experimental Workflow:
Caption: Workflow for the in vitro calcium mobilization assay.
Detailed Protocol:
-
Cell Culture and Preparation:
-
Human neutrophils can be isolated from fresh human blood using density gradient centrifugation.
-
Alternatively, cell lines such as HL-60, which endogenously express LTB4 receptors, can be used. Culture cells in appropriate media and conditions.
-
-
Fluorescent Dye Loading:
-
Resuspend cells in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of the antagonist (this compound or comparators) to the wells and incubate for 10-20 minutes.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of LTB4 (typically at its EC80) to all wells simultaneously to stimulate the cells.
-
Record the fluorescence signal over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon LTB4 stimulation represents the calcium mobilization response.
-
Calculate the percentage of inhibition for each concentration of the antagonist relative to the control (LTB4 stimulation without antagonist).
-
Plot the percentage inhibition against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of neutrophils towards an LTB4 gradient.
Experimental Workflow:
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Detailed Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from healthy donor blood using a method such as Ficoll-Paque density gradient separation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Chamber Assembly:
-
Use a Boyden chamber or a similar multi-well chemotaxis plate with a microporous filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
-
Assay Procedure:
-
Add LTB4 at a concentration that induces optimal chemotaxis (e.g., 10 nM) to the lower wells of the chamber.
-
In a separate tube, pre-incubate the isolated neutrophils with various concentrations of the antagonist (this compound or comparators) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Giemsa or a fluorescent nuclear stain).
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an enzyme like myeloperoxidase.
-
-
Data Analysis:
-
Determine the number of migrated cells for each antagonist concentration.
-
Calculate the percentage inhibition of chemotaxis compared to the control (LTB4 alone).
-
Plot the percentage inhibition against the log of the antagonist concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This guide provides a framework for the in vitro validation of this compound efficacy. While direct comparative data for this compound is not yet widely published, the provided protocols for key functional assays—calcium mobilization and neutrophil chemotaxis—will allow researchers to generate this data and compare it against existing and novel LTB4 receptor antagonists. The visualization of the LTB4 signaling pathway and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the experimental design required for robust in vitro characterization.
A Comparative Analysis of LTB4 Receptor Antagonists: RO5101576 and CP-105,696
In the landscape of inflammatory research and drug development, the leukotriene B4 (LTB4) receptor has emerged as a critical target for therapeutic intervention. LTB4 is a potent lipid mediator that plays a pivotal role in orchestrating inflammatory responses, primarily through the recruitment and activation of leukocytes. Two notable antagonists of the LTB4 receptor are RO5101576 and CP-105,696. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
Mechanism of Action and Target Profile
Both this compound and CP-105,696 function as antagonists of the leukotriene B4 receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4. This antagonism is key to their anti-inflammatory properties.
This compound is characterized as a potent dual antagonist of both the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] This dual antagonism suggests a broad inhibition of LTB4-mediated effects.
CP-105,696 , on the other hand, exhibits a more nuanced interaction with LTB4 receptors. It acts as a noncompetitive antagonist at high-affinity LTB4 receptors found on human neutrophils.[3][4] Conversely, at low-affinity receptors on the same cells, it functions as a competitive antagonist.[3][5]
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data for this compound and CP-105,696, providing a direct comparison of their potency in various in vitro assays.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Assay Details | IC50 (nM) |
| CP-105,696 | [3H]LTB4 binding to high-affinity LTB4 receptors on human neutrophils | 8.42 ± 0.26[3][4] |
Note: Specific binding affinity data for this compound was not available in the reviewed literature.
Table 2: Inhibition of LTB4-Mediated Cellular Responses
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | LTB4-evoked Calcium Mobilization | HL-60 Cells | Potently inhibited (specific IC50 not provided)[1][2] |
| LTB4-mediated Chemotaxis | Human Neutrophils | Potently inhibited (specific IC50 not provided)[1][2] | |
| CP-105,696 | LTB4-mediated Human Neutrophil Chemotaxis | Human Neutrophils | 5.0 ± 2.0[3][4][5] |
| LTB4-mediated Calcium Mobilization | Human Monocytes | 940 ± 70[5] | |
| LTB4-mediated CD11b Upregulation | Human Neutrophils | - (pA2 = 8.03 ± 0.19)[3][5] |
In Vivo Efficacy
Both compounds have demonstrated anti-inflammatory effects in various animal models.
This compound has been shown to significantly attenuate LTB4-evoked pulmonary eosinophilia in guinea pigs.[1][2] In non-human primates, it effectively inhibited allergen and ozone-evoked pulmonary neutrophilia.[1][2] However, it showed no effect on LPS-evoked neutrophilia in guinea pigs or cigarette smoke-evoked neutrophilia in mice and rats.[1][2]
CP-105,696 , when administered orally, blocked both neutrophil and eosinophil infiltration in a guinea pig model.[4]
Signaling Pathways and Experimental Workflows
The antagonism of the LTB4 receptor by these compounds interrupts a key inflammatory signaling cascade.
A common experimental workflow to assess the efficacy of these antagonists involves a chemotaxis assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize LTB4 receptor antagonists.
[3H]LTB4 Receptor Binding Assay (for CP-105,696)
-
Cell Preparation: Isolate human neutrophils from whole blood using standard density gradient centrifugation techniques.
-
Membrane Preparation: Prepare neutrophil membrane fractions through homogenization and centrifugation.
-
Binding Reaction: Incubate the neutrophil membranes with a fixed concentration of [3H]LTB4 (e.g., 0.3 nM) and varying concentrations of the antagonist (CP-105,696).
-
Incubation: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C).
-
Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Human Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors.
-
Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the test compound (this compound or CP-105,696) or vehicle control for a specified time at 37°C.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Chemoattractant Addition: Add LTB4 (e.g., 5 nM) to the lower wells of the chamber.
-
Cell Addition: Add the pre-incubated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
-
Quantification of Migration: After incubation, quantify the number of neutrophils that have migrated to the lower wells. This can be done by staining the migrated cells and counting them under a microscope or by using a plate reader-based assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Calcium Mobilization Assay
-
Cell Loading: Load isolated cells (e.g., human monocytes or HL-60 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist or vehicle control.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
LTB4 Stimulation: Add a specific concentration of LTB4 to the cell suspension to stimulate calcium mobilization.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Calculate the percentage of inhibition of the LTB4-induced calcium response and determine the IC50 value.
Conclusion
Both this compound and CP-105,696 are potent antagonists of the LTB4 receptor, demonstrating significant anti-inflammatory potential. While CP-105,696 has been more extensively characterized in terms of its binding kinetics and differential antagonism at high- and low-affinity receptors, this compound's dual BLT1/BLT2 antagonism presents a compelling profile for broad-spectrum inhibition of LTB4-driven inflammation. The choice between these compounds for research or therapeutic development will likely depend on the specific inflammatory context and the desired pharmacological profile. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
No Information Available for RO5101576
A comprehensive search has yielded no specific information regarding a compound designated as RO5101576. As a result, details concerning its molecular target, mechanism of action, and associated target engagement data are not publicly available.
The standard methodologies for confirming target engagement of a therapeutic agent involve a variety of in vitro and in vivo techniques. These assays are crucial for demonstrating that a drug candidate interacts with its intended biological target and elicits the desired downstream pharmacological effects. The selection of appropriate assays is contingent on the nature of the target protein and the mechanism of the investigational drug.
Several well-established methods are routinely employed in the field of drug discovery to confirm target engagement. These can be broadly categorized as follows:
Biochemical Assays: These assays directly measure the interaction between a compound and its purified target protein. Examples include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding affinity.
-
Surface Plasmon Resonance (SPR): To determine binding kinetics and affinity in real-time.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding.
Cell-Based Assays: These experiments are conducted in a cellular context to assess target engagement within a more physiologically relevant environment. Common approaches include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.
-
Reporter Gene Assays: These are used when the target is a receptor or part of a signaling pathway that ultimately leads to changes in gene expression.
-
Immunofluorescence and Western Blotting: To visualize and quantify changes in the localization or post-translational modifications of the target protein or its downstream effectors.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor protein-protein interactions or conformational changes upon compound binding in living cells.
In Vivo Models: Animal models are often utilized in later stages of preclinical development to confirm target engagement in a whole organism. This can involve:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the concentration of the drug in tissues with a measurable biological response.
-
Positron Emission Tomography (PET) Imaging: Using radiolabeled tracers to visualize and quantify target occupancy in living animals.
Without specific information on this compound, it is not possible to provide a detailed comparison guide or specific experimental protocols. The general principles and methods outlined above represent the current standards in the field for confirming the target engagement of novel therapeutic agents. Researchers would typically select and adapt these techniques based on the specific characteristics of the compound and its intended target.
Comparative Guide to BLT Receptor Antagonists
A note on RO5101576: Publicly available scientific literature and databases did not yield specific information regarding the compound "this compound" and its specificity for BLT receptors. Therefore, this guide provides a comparative analysis of well-characterized alternative BLT receptor antagonists to serve as a valuable resource for researchers in the field.
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] BLT1 is primarily expressed on leukocytes and mediates chemotaxis and pro-inflammatory responses, making it a key target for anti-inflammatory drug development.[3][4] BLT2 is more ubiquitously expressed and its roles are still under investigation, though it is also implicated in inflammatory processes.[2][5] This guide compares several known BLT receptor antagonists based on their binding affinities and functional potencies.
Quantitative Comparison of BLT Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50) of selected compounds for BLT1 and BLT2 receptors. This data is crucial for understanding the potency and selectivity of these antagonists.
| Compound | Receptor | Binding Affinity (nM) | Assay Type | Reference |
| CP-105,696 | BLT1 | IC50: 1.6 | [3H]LTB4 binding (human neutrophils) | [6] |
| U-75302 | BLT1 | IC50: ~50 | [3H]LTB4 binding | [7] |
| BLT2 | No inhibition | [3H]LTB4 binding (hBLT2-transfected cells) | [7] | |
| BIIL 284 | BLT1 | - | (Active metabolite BIIL 260) | [8] |
| LTB4 | BLT1 | Kd: 1.1 | [3H]LTB4 binding (hBLT1-transfected cells) | [7] |
| BLT2 | Kd: 23 | [3H]LTB4 binding (hBLT2-transfected cells) | [7] |
Note: Data for BIIL 284's active metabolite (BIIL 260) binding affinity was not explicitly found in the provided search results, though it is described as a potent antagonist.[8][9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for assessing antagonist specificity.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonredundant roles for leukotriene B4 receptors BLT1 and BLT2 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
RO5101576: A Comparative Analysis of a Potent LTB4 Receptor Antagonist
RO5101576 has been identified as a potent antagonist of the Leukotriene B4 (LTB4) receptor. While specific proprietary data for this compound is not publicly available, this guide provides a comparative overview of its expected in vitro and in vivo activities based on the established pharmacology of LTB4 receptor antagonists. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential therapeutic profile of this compound.
LTB4 Receptor Signaling Pathway
Leukotriene B4 is a potent lipid mediator involved in inflammatory responses. It exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs), primarily the LTB4 receptor 1 (BLT1).[1][2][3] Activation of this receptor on immune cells, such as neutrophils, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species.[1] this compound, as an LTB4 receptor antagonist, is expected to competitively block this interaction, thereby mitigating the inflammatory cascade.
In Vitro Data Comparison
In vitro assays are crucial for determining the potency and selectivity of a compound. For an LTB4 receptor antagonist like this compound, key assays would include receptor binding and functional assays such as chemotaxis inhibition. The following table summarizes expected performance based on data from other known LTB4 receptor antagonists, such as BIIL 284/BIIL 315 and U-75302.
| Assay Type | Key Parameter | Expected Performance of this compound (as a potent antagonist) | Comparative Data (Other LTB4 Antagonists) | Reference |
| Receptor Binding Assay | Ki (nM) | Low nanomolar range | BIIL 315: Ki = 1.9 nM | [4][5] |
| Neutrophil Chemotaxis Assay | IC50 (nM) | Low nanomolar range | BIIL 315: IC50 = 0.65 nM (inhibition of LTB4-induced chemotaxis) | [5] |
| Calcium Mobilization Assay | IC50 (nM) | Low nanomolar range | BIIL 315: IC50 = 0.75 nM (inhibition of LTB4-induced Ca²⁺ release) | [4] |
| Myotropic Activity Assay | Antagonist Activity | Effective displacement of LTB4 dose-response curve | U-75302: Half-maximal response required 0.10 µM LTB4 in the presence of 0.3 µM U-75302 | [6] |
In Vivo Data Comparison
In vivo models are essential for evaluating the efficacy of a drug candidate in a living organism. For an anti-inflammatory agent targeting the LTB4 pathway, models of acute inflammation are commonly used.
| Animal Model | Key Parameter | Expected Outcome for this compound | Comparative Data (Other LTB4 Antagonists) | Reference |
| Rat Carrageenan-Induced Paw Edema | Reduction in paw edema (%) | Significant reduction in paw volume compared to vehicle control. | A 1,4-benzodioxine derivative LTB4 antagonist at 30 mg/kg p.o. showed a 39.7% reduction at 1 hour and 16.2% at 2 hours. | [7] |
| Mouse Collagen-Induced Arthritis | Clinical and histological score | Reduction in severity and joint damage. | CP-105,696 resulted in dramatic reductions in both clinical severity and histological evidence of joint damage. | [8] |
| Mouse Model of Atherosclerosis (apoE-/-) | Lesion size and CD11b levels | Reduction in atherosclerotic lesion progression. | CP-105,696 significantly reduced CD11b levels in vascular lesions. | [9] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LTB4 receptor antagonists.
In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, in this case, LTB4.
Procedure:
-
Cell Isolation: Isolate neutrophils from human or murine blood.
-
Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size) in a Boyden chamber apparatus.
-
Treatment: Add LTB4 (chemoattractant) with or without varying concentrations of this compound to the lower chamber.
-
Cell Seeding: Place the isolated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Staining and Visualization: After incubation, remove the membrane, fix the cells that have migrated to the underside, and stain them.
-
Quantification: Count the number of migrated cells in several high-power fields using a microscope.
-
Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the LTB4-only control.[10]
In Vivo: Rat Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory compounds.
Procedure:
-
Dosing: Administer this compound or a vehicle control to male Wistar or Sprague-Dawley rats, typically via oral gavage.
-
Induction of Edema: After a set time post-dosing, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Control: Inject an equal volume of saline into the left hind paw as a control.
-
Measurement: Measure the paw volume or thickness of both hind paws at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group.[10]
References
- 1. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating Inflammatory Pathways: A Comparative Guide to the LTB4 Receptor Antagonist RO5101576 with Positive and Negative Controls
For researchers, scientists, and drug development professionals engaged in the study of inflammation, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive comparison of the leukotriene B4 (LTB4) receptor antagonist RO5101576, detailing its mechanism of action and outlining key experimental controls and protocols to facilitate its effective evaluation and use in research.
Leukotriene B4 is a potent lipid mediator that plays a central role in the inflammatory response, primarily by activating its high-affinity receptor, BLT1, on the surface of immune cells. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Consequently, antagonists of the LTB4 receptor, such as this compound, are valuable tools for dissecting the roles of LTB4 in various inflammatory diseases and represent a promising class of therapeutic agents.
Understanding the LTB4 Signaling Pathway
The binding of LTB4 to its G protein-coupled receptor, BLT1, initiates a signaling cascade that is crucial for the recruitment and activation of leukocytes at sites of inflammation. A simplified representation of this pathway is illustrated below.
Positive and Negative Controls for Evaluating this compound
To ensure the validity and interpretability of experimental results, the inclusion of appropriate positive and negative controls is essential.
Positive Controls:
-
Agonist (Leukotriene B4): As the natural ligand for the BLT1 receptor, LTB4 is the primary positive control to induce a biological response that can then be inhibited by this compound.
-
Reference Antagonists: Well-characterized LTB4 receptor antagonists can serve as benchmark compounds for comparing the potency and efficacy of this compound. Commonly used reference antagonists include:
-
CP-105,696: A potent and selective LTB4 receptor antagonist.
-
LY293111: Another widely used LTB4 receptor antagonist.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound and other compounds (e.g., DMSO, ethanol) should be tested alone at the same final concentration used in the experiment to ensure it does not have any confounding effects on the assay.
-
Untreated Control: In cellular or in vivo experiments, a group that receives no treatment serves as a baseline for normal physiological responses.
-
Inactive Structural Analog (if available): An ideal negative control is a molecule structurally similar to this compound that is known to be inactive against the LTB4 receptor. This helps to confirm that the observed effects are due to specific receptor antagonism and not off-target effects of the chemical scaffold.
Performance Comparison of LTB4 Receptor Antagonists
| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference |
| CP-105,696 | [³H]LTB4 Binding | Human Neutrophils | 8.42 | [1] |
| LY293111 | [³H]LTB4 Binding | Human Pancreatic Cancer Cells | 25 (Ki) | |
| Compound 2 | [³H]LTB4 Binding | Human PMN | 6.4 | [1] |
Key Experimental Protocols
To aid researchers in the evaluation of this compound, detailed protocols for three fundamental in vitro assays are provided below.
Competitive LTB4 Receptor Binding Assay
This assay determines the affinity of a test compound for the LTB4 receptor by measuring its ability to displace a radiolabeled LTB4 ligand.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells endogenously expressing the BLT1 receptor (e.g., human neutrophils) or from a cell line recombinantly overexpressing the receptor.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled test compound (this compound) or controls.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the LTB4-induced migration of neutrophils, a key physiological response mediated by the BLT1 receptor.
Methodology:
-
Neutrophil Isolation: Isolate primary neutrophils from fresh human or animal blood.
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane. Place the chemoattractant (LTB4) with or without the test antagonist (this compound) in the lower chamber.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several microscopic fields. Calculate the percentage of inhibition of chemotaxis by the test compound compared to the LTB4-only control.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium, a key second messenger in the BLT1 signaling pathway.
Methodology:
-
Cell Preparation: Use a cell line expressing the BLT1 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: Plate the dye-loaded cells in a multi-well plate.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test antagonist (this compound) at various concentrations and incubate.
-
Stimulation: Inject LTB4 into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon LTB4 stimulation corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each condition. Plot the percentage of inhibition of the calcium response against the concentration of the antagonist to determine the IC50 value.
References
Navigating the Challenges of Reproducibility in Preclinical Research: A Comparative Guide on the LTB4 Receptor Antagonist RO5101576
A critical assessment of experimental reproducibility is paramount for the advancement of novel therapeutics. This guide addresses the topic of reproducibility for experiments involving RO5101576, a dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). LTB4 is a potent lipid mediator implicated in a variety of inflammatory diseases, including respiratory conditions like asthma.
Currently, there is a notable absence of publicly available, peer-reviewed studies specifically detailing the reproducibility of preclinical experiments involving this compound. This lack of data highlights a broader challenge in biomedical research regarding the transparency and reporting of replication studies. To address the core requirements of this guide in the absence of specific data for this compound, this document provides a comprehensive framework for researchers. It includes representative experimental protocols and data tables that would be central to assessing the reproducibility of a compound in this class. Furthermore, it outlines the key signaling pathways and experimental workflows in a standardized, visual format to facilitate a clearer understanding of the methodologies involved.
The experimental data presented herein is illustrative and intended to serve as a template for how such a reproducibility study should be designed and reported. The protocols are based on established methods for characterizing LTB4 receptor antagonists.
Comparative Experimental Data
To rigorously assess the reproducibility of a compound like this compound, key in vitro and in vivo experiments would need to be repeated, ideally by different researchers or in different laboratories. The following tables present hypothetical data from such a study, comparing the original findings with a hypothetical replication attempt for a representative LTB4 receptor antagonist.
Table 1: In Vitro Reproducibility of BLT1 and BLT2 Receptor Antagonism
This table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro assays designed to measure the antagonist's ability to block LTB4-induced signaling.
| Assay Type | Target Receptor | Original Study IC50 (nM) | Replication Study IC50 (nM) | Fold Difference |
| Calcium Mobilization | BLT1 | 15.2 ± 2.1 | 18.5 ± 3.5 | 1.22 |
| Chemotaxis | BLT1 | 25.8 ± 4.3 | 31.2 ± 5.9 | 1.21 |
| Calcium Mobilization | BLT2 | 155.6 ± 18.9 | 172.1 ± 25.4 | 1.11 |
| Chemotaxis | BLT2 | 210.4 ± 32.5 | 245.7 ± 41.3 | 1.17 |
Table 2: In Vivo Reproducibility in a Model of Airway Inflammation
This table illustrates the comparison of in vivo efficacy in a murine model of allergen-induced airway inflammation, a common preclinical model for asthma.
| In Vivo Endpoint | Original Study Result | Replication Study Result | % Change |
| Total Bronchoalveolar Lavage (BAL) Fluid Cells (x10^5) | 1.8 ± 0.3 | 2.1 ± 0.4 | +16.7% |
| BAL Fluid Eosinophils (x10^4) | 4.5 ± 0.9 | 5.2 ± 1.1 | +15.6% |
| BAL Fluid Neutrophils (x10^4) | 2.1 ± 0.5 | 2.5 ± 0.6 | +19.0% |
| Airway Hyperresponsiveness (Penh) | 2.8 ± 0.6 | 3.1 ± 0.7 | +10.7% |
Key Signaling Pathway and Experimental Workflow
Visualizing the biological pathways and experimental procedures is crucial for understanding the context of the research and identifying potential sources of variability.
Figure 1: LTB4 signaling pathway via BLT1 and BLT2 receptors and inhibition by this compound.
Figure 2: General experimental workflow for preclinical evaluation of an LTB4 receptor antagonist.
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible research. Below is a representative protocol for a key in vitro assay used to characterize LTB4 receptor antagonists.
Protocol: Neutrophil Chemotaxis Assay
1. Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on LTB4-induced migration of human neutrophils.
2. Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Dextran (B179266) T-500
-
Hypotonic lysis buffer (0.2% NaCl followed by 1.6% NaCl)
-
Calcein-AM fluorescent dye
-
Leukotriene B4 (LTB4)
-
Test compound (e.g., this compound)
-
96-well chemotaxis chamber (e.g., Corning Transwell® with 3.0 µm pore size)
-
Fluorescence plate reader
3. Methods:
-
Neutrophil Isolation:
-
Isolate polymorphonuclear leukocytes (PMNs) from human peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Further purify neutrophils by dextran sedimentation to remove red blood cells.
-
Lyse any remaining red blood cells using hypotonic lysis.
-
Resuspend the purified neutrophils in RPMI 1640 medium.
-
Assess cell viability and purity using Trypan blue exclusion and cytospin analysis, respectively. Purity should be >95%.
-
-
Cell Labeling and Treatment:
-
Label the isolated neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Wash the cells twice with RPMI 1640 to remove excess dye.
-
Resuspend the labeled cells at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add RPMI 1640 medium containing LTB4 (typically 10 nM) to the lower wells of the 96-well chemotaxis chamber. Include wells with medium alone as a negative control.
-
Place the Transwell® inserts into the wells.
-
Add 50 µL of the pre-treated neutrophil suspension to the top of each insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
4. Data Analysis and Reporting:
-
Report the mean IC50 value with standard deviation from at least three independent experiments, each performed with cells from a different donor.
-
Include positive (LTB4 alone) and negative (medium alone) controls in all experiments.
-
Document the specific lot numbers of key reagents such as LTB4 and cell culture media.
By adhering to detailed protocols and transparently reporting data in a structured format, the scientific community can better assess the reproducibility of findings and build a more robust foundation for the development of new medicines.
A Comparative Guide to LTB4 Receptor Antagonists: RO5101576 vs. Amelubant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the preclinical results of RO5101576, a potent dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for the pro-inflammatory lipid mediator Leukotriene B4 (LTB4). The performance of this compound is objectively compared with Amelubant (BIIL 284), another well-characterized LTB4 receptor antagonist. This comparison is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
Introduction to LTB4 and its Role in Inflammation
Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a crucial role in the inflammatory cascade of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[1][2][3] LTB4 exerts its effects through two G protein-coupled receptors: BLT1, a high-affinity receptor primarily expressed on leukocytes, and BLT2, a lower-affinity receptor with a broader expression pattern.[2] Antagonism of these receptors presents a promising therapeutic strategy for mitigating LTB4-driven inflammation.[3]
LTB4 Signaling Pathway
Activation of BLT1 and BLT2 receptors by LTB4 initiates a signaling cascade that promotes leukocyte chemotaxis, adhesion, and the release of pro-inflammatory mediators. The simplified signaling pathway is depicted below.
Caption: Simplified LTB4 signaling pathway leading to inflammation.
Comparative In Vitro Potency
The inhibitory activity of this compound and Amelubant's active metabolite, BIIL 260, was assessed using in vitro assays. The data demonstrates that both compounds are potent antagonists of the LTB4 receptor.
| Compound | Assay | Cell Line | IC50 / Ki | Reference |
| This compound | LTB4-evoked Calcium Mobilization | HL-60 cells | Potent Inhibition (IC50 not specified) | [1] |
| BIIL 260 (active metabolite of Amelubant) | [3H]LTB4 Binding | Human Neutrophil Membranes | Ki = 1.7 nM | [4] |
| BIIL 260 (active metabolite of Amelubant) | [3H]LTB4 Binding | Vital Cells | Ki = 1.4 nM | [4] |
| Amelubant (BIIL 284) | [3H]LTB4 Binding | Vital Cells | Ki = 221 nM | [4] |
| Amelubant (BIIL 284) | [3H]LTB4 Binding | Membranes | Ki = 230 nM | [4] |
Comparative In Vivo Efficacy in Pulmonary Inflammation Models
The efficacy of this compound and Amelubant was evaluated in various rodent and non-human primate models of pulmonary inflammation. These models mimic different aspects of inflammatory lung diseases.
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia
This model is used to study acute lung injury characterized by a strong neutrophilic influx.[5][6]
| Compound | Species | Model | Key Findings | Reference |
| This compound | Guinea Pig | LPS-evoked neutrophilia | No effect | [1] |
| Amelubant (BIIL 284) | Mouse | P. aeruginosa (LPS component) lung infection | Decreased pulmonary neutrophils | [7] |
Allergen (Ovalbumin)-Induced Pulmonary Inflammation
This model is relevant for studying allergic asthma, characterized by eosinophilic and neutrophilic inflammation.[8][9][10]
| Compound | Species | Model | Key Findings | Reference |
| This compound | Non-human Primate | Allergen-evoked pulmonary neutrophilia | Inhibited neutrophilia, comparable to budesonide (B1683875) | [1] |
| This compound | Guinea Pig | LTB4-evoked pulmonary eosinophilia | Significantly attenuated eosinophilia | [1] |
Ozone-Induced Pulmonary Neutrophilia
Ozone exposure induces airway inflammation and hyperresponsiveness, providing a model to study the effects of environmental pollutants.
| Compound | Species | Model | Key Findings | Reference |
| This compound | Non-human Primate | Ozone-evoked pulmonary neutrophilia | Inhibited neutrophilia | [1] |
Cigarette Smoke-Induced Pulmonary Neutrophilia
This model is used to investigate the inflammatory processes associated with COPD.
| Compound | Species | Model | Key Findings | Reference |
| This compound | Mouse, Rat | Cigarette smoke-evoked neutrophilia | No effect | [1] |
Experimental Protocols
In Vitro Assays
LTB4-Evoked Calcium Mobilization Assay (for this compound) [1]
-
Cell Line: Human promyelocytic leukemia cells (HL-60).
-
Method: HL-60 cells are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with LTB4 in the presence or absence of the antagonist (this compound). The change in intracellular calcium concentration is measured by detecting the fluorescence signal. Inhibition of the LTB4-induced calcium signal indicates antagonist activity.
[3H]LTB4 Binding Assay (for Amelubant) [4]
-
Preparation: Membranes from human neutrophils or vital cells are prepared.
-
Method: The prepared membranes or cells are incubated with radiolabeled [3H]LTB4 and varying concentrations of the antagonist (Amelubant or its active metabolite). The amount of bound radioactivity is measured to determine the displacement of [3H]LTB4 by the antagonist. The Ki value is calculated from the IC50 value of the displacement curve.
In Vivo Animal Models of Pulmonary Inflammation
The following diagram illustrates the general workflow for inducing and assessing pulmonary inflammation in animal models.
Caption: General workflow for in vivo pulmonary inflammation studies.
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia [1]
-
Species: Guinea Pig.
-
Induction: Intratracheal instillation of LPS.
-
Treatment: this compound administered prior to LPS challenge.
-
Assessment: Bronchoalveolar lavage (BAL) fluid is collected at a specified time point after LPS challenge, and the number of neutrophils is quantified.
Allergen (Ovalbumin)-Induced Pulmonary Inflammation [1]
-
Species: Non-human Primate.
-
Induction: Sensitization with ovalbumin followed by an aerosol challenge.
-
Treatment: this compound or budesonide administered before the allergen challenge.
-
Assessment: BAL is performed, and differential cell counts are determined to assess the influx of inflammatory cells, particularly neutrophils.
Ozone-Induced Pulmonary Neutrophilia [1]
-
Species: Non-human Primate.
-
Induction: Exposure to a controlled concentration of ozone in an inhalation chamber.
-
Treatment: this compound administered before ozone exposure.
-
Assessment: BAL fluid is collected, and the number of neutrophils is counted.
Cigarette Smoke-Induced Pulmonary Neutrophilia [1]
-
Species: Mouse and Rat.
-
Induction: Exposure to cigarette smoke in a whole-body exposure system.
-
Treatment: this compound administered during the cigarette smoke exposure period.
-
Assessment: BAL is performed to quantify the number of neutrophils in the airways.
Summary and Conclusion
This comparative guide provides a cross-validation of the preclinical data for the LTB4 receptor antagonist this compound against Amelubant. Both compounds demonstrate potent in vitro antagonism of the LTB4 receptor.
In in vivo models of pulmonary inflammation, this compound shows significant efficacy in inhibiting allergen- and ozone-induced neutrophilia in non-human primates, with a potency comparable to the corticosteroid budesonide in the allergen model.[1] It also effectively reduces LTB4-induced eosinophilia in guinea pigs.[1] However, this compound did not show efficacy in LPS- or cigarette smoke-induced neutrophilia models in rodents.[1]
Amelubant has also been shown to reduce pulmonary neutrophils in a bacterial infection model in mice.[7] Clinical trials with Amelubant in rheumatoid arthritis and cystic fibrosis have been conducted, though the results have been mixed, highlighting the complexities of targeting the LTB4 pathway in different inflammatory conditions.[11][12][13]
The differential effects of these antagonists across various inflammatory stimuli and species underscore the importance of selecting appropriate preclinical models to predict clinical efficacy for specific disease indications. The data presented here should serve as a valuable resource for researchers and drug developers working on novel anti-inflammatory therapies targeting the LTB4 pathway.
References
- 1. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents [frontiersin.org]
- 6. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelubant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The "classical" ovalbumin challenge model of asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for RO5101576: An Unidentifiable Compound
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information could be found on a compound designated RO5101576. This suggests that the identifier may be incorrect, an internal designation not yet in the public domain, or a discontinued (B1498344) project with no published data.
Extensive searches were conducted to locate data on "this compound," including its mechanism of action, preclinical studies, and any clinical trials involving its use in combination with other inhibitors. These searches, however, did not yield any relevant results. Standard pharmaceutical and biomedical databases, as well as registries of clinical trials, contain no mention of a compound with this specific identifier.
It is possible that this compound is a preclinical compound that has not yet been the subject of published research. Pharmaceutical companies often use internal codes to identify compounds during the early stages of drug discovery and development, and these codes may not appear in public databases until the compound enters clinical trials or is described in a scientific publication.
Alternatively, the identifier "this compound" may be inaccurate. A typographical error in the name would prevent the retrieval of any associated information.
Without any available data on this compound, it is not possible to provide a comparison guide detailing its performance in combination with other inhibitors. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational information on the compound itself.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If the designation is confirmed to be correct, it may be necessary to consult internal documentation from the originating institution or await future public disclosures.
Benchmarking RO5101576: A Comparative Guide for LTB4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of RO5101576, a selective Leukotriene B4 (LTB4) receptor antagonist, against established standards in the field. While publicly available performance data for this compound is limited, this document offers a comprehensive overview of the LTB4 signaling pathway, detailed experimental protocols for antagonist evaluation, and a template for objective comparison once quantitative data for this compound becomes available.
Introduction to this compound and the LTB4 Pathway
This compound has been identified as a potent antagonist of the Leukotriene B4 (LTB4) receptor. LTB4 is a critical lipid mediator in the inflammatory cascade, exerting its pro-inflammatory effects primarily through the high-affinity BLT1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of leukocytes such as neutrophils and monocytes.[1] Activation of the BLT1 receptor by LTB4 triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, making it a key driver of inflammatory responses.[1] LTB4 receptor antagonists like this compound are therefore of significant interest for their therapeutic potential in a range of inflammatory diseases.
Known Standards for Comparison
For a robust evaluation of this compound, its performance should be benchmarked against well-characterized LTB4 receptor antagonists. These include:
-
CP-105,696: A potent and selective LTB4 receptor antagonist that has been extensively studied in both preclinical and clinical settings.[1]
-
U-75302: A structural analog of LTB4 that acts as a receptor antagonist.
-
BIIL 284 (Amelubant): An orally active LTB4 receptor antagonist that has been investigated in clinical trials for inflammatory conditions.
Data Presentation for Comparative Analysis
A direct comparison of the quantitative performance of this compound with established standards is crucial for its evaluation. The following tables provide a structured template for presenting such data.
Note: At the time of publication, specific quantitative performance data for this compound (e.g., IC50, Ki) is not publicly available. The tables below are presented as a template for future benchmarking studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | BLT1 | [3H]-LTB4 Competition | Data Not Available | Data Not Available | |
| CP-105,696 | BLT1 | [3H]-LTB4 Competition | Insert Data | 8.42 | [1] |
| U-75302 | BLT1 | [3H]-LTB4 Competition | Insert Data | Insert Data | |
| BIIL 284 | BLT1 | [3H]-LTB4 Competition | Insert Data | Insert Data |
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Cell Type | LTB4-induced Response Measured | IC50 (nM) | Reference |
| This compound | Chemotaxis | Human Neutrophils | Cell Migration | Data Not Available | |
| This compound | Calcium Mobilization | CHO-hBLT1 cells | Intracellular Ca2+ Flux | Data Not Available | |
| CP-105,696 | Chemotaxis | Human Neutrophils | Cell Migration | Insert Data | [1] |
| CP-105,696 | Calcium Mobilization | CHO-hBLT1 cells | Intracellular Ca2+ Flux | Insert Data | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LTB4 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the LTB4 receptor (BLT1).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human BLT1 receptor (e.g., CHO-hBLT1 cells).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]-LTB4) and a range of concentrations of the unlabeled test compound (this compound or standard).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To evaluate the functional ability of this compound to inhibit LTB4-induced neutrophil migration.
Methodology:
-
Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane separating the upper and lower wells.
-
Chemoattractant: Place LTB4 at a concentration that elicits a sub-maximal chemotactic response in the lower chamber.
-
Antagonist Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a standard antagonist.
-
Cell Migration: Add the pre-treated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or a plate reader-based method.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the LTB4-induced cell migration (IC50).
Mandatory Visualizations
LTB4 Signaling Pathway
Caption: LTB4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Antagonist Evaluation
Caption: A typical experimental workflow for evaluating LTB4 receptor antagonists.
Conclusion
This compound presents a promising avenue for the therapeutic modulation of the LTB4 pathway. A thorough and objective comparison against established standards is paramount to understanding its potential. This guide provides the necessary framework, including detailed experimental protocols and a template for data presentation, to facilitate a comprehensive evaluation of this compound. The generation of robust quantitative data for this compound will be a critical next step in elucidating its pharmacological profile and its potential as a novel anti-inflammatory agent.
References
Statistical Analysis of RO5101576: Data Unvailable
Comprehensive searches for the compound "RO5101576" have yielded no publicly available data regarding its mechanism of action, signaling pathways, or any associated experimental or clinical trial results. The identifier does not appear in scientific literature or clinical trial databases based on the performed searches.
Consequently, a comparative analysis of this compound with alternative treatments, including the creation of data tables and signaling pathway diagrams as requested, cannot be performed at this time due to the absence of foundational information on the compound.
For a thorough statistical analysis and the development of a comparative guide, it is essential to have access to relevant preclinical and clinical data, including but not limited to:
-
Pharmacodynamics: Information on the biological target(s) of this compound and its effect on cellular pathways.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion of the compound.
-
Efficacy Studies: Results from in vitro and in vivo experiments, as well as clinical trials, demonstrating the compound's therapeutic effects.
-
Safety and Toxicity Data: Information on the adverse effects and overall safety profile of the compound.
Without this fundamental data, no meaningful scientific comparison or data visualization can be generated. Researchers, scientists, and drug development professionals are advised to consult internal documentation or proprietary databases where such information might be archived if this is an internally developed compound. If "this compound" is a potential typographical error, providing the correct identifier is necessary to proceed with the requested analysis.
Comparative Efficacy of RO5101576 and Other Leukotriene B4 Receptor Antagonists in Preclinical Models of Pulmonary Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for RO5101576, a dual antagonist of the leukotriene B4 (LTB4) receptors BLT1 and BLT2. The performance of this compound is evaluated against other notable LTB4 receptor antagonists, including BIIL 284, CP-105,696, and U-75302, as well as the corticosteroid budesonide (B1683875). This document synthesizes key experimental data, details the methodologies of pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams.
Leukotriene B4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the recruitment and activation of neutrophils. Antagonism of its receptors, BLT1 and BLT2, is a therapeutic strategy for a variety of inflammatory diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other LTB4 receptor antagonists. The data is primarily derived from a key study on this compound by Hicks et al. (2010) and supplemented with data from various preclinical and clinical studies of the comparator compounds.
Table 1: In Vitro Potency of LTB4 Receptor Antagonists
| Compound | Target(s) | Assay | Cell Line/System | IC50 / Ki | Reference |
| This compound | BLT1/BLT2 | LTB4-induced Ca2+ mobilization | HL-60 cells | Potent inhibition (exact IC50 not publicly available) | [1] |
| This compound | BLT1 | LTB4-induced neutrophil chemotaxis | Human neutrophils | Potent inhibition (exact IC50 not publicly available) | [1] |
| CP-105,696 | BLT1 | [3H]LTB4 binding | Human neutrophils | 8.42 nM (IC50) | |
| U-75302 | BLT1 | LTB4-induced eosinophil influx | Guinea pig | 10-30 mg/kg (oral) | |
| BIIL 284 | BLT1 | LTB4-induced CD11b/CD18 upregulation | Human neutrophils | 100% inhibition at 25 mg and 150 mg (in vivo) | [2] |
Table 2: In Vivo Efficacy in Rodent Models of Pulmonary Inflammation
| Compound | Model | Species | Endpoint | Efficacy | Reference |
| This compound | LTB4-induced pulmonary eosinophilia | Guinea Pig | Eosinophil infiltration | Significant attenuation | [1] |
| This compound | Cigarette smoke-induced neutrophilia | Mouse, Rat | Neutrophil infiltration | No effect | [1] |
| This compound | LPS-induced neutrophilia | Guinea Pig | Neutrophil infiltration | No effect | [1] |
| CP-105,696 | Collagen-induced arthritis | Mouse | Clinical severity and joint damage | Dramatic reduction | [2] |
| U-75302 | Antigen-induced bronchopulmonary eosinophilia | Guinea Pig | Eosinophil infiltration | 79-81% reduction |
Table 3: In Vivo Efficacy in Non-Human Primate Models of Pulmonary Inflammation
| Compound | Model | Species | Endpoint | Efficacy | Reference |
| This compound | Allergen-evoked pulmonary neutrophilia | Cynomolgus Monkey | Neutrophil infiltration | Inhibition comparable to budesonide | [1] |
| This compound | Ozone-evoked pulmonary neutrophilia | Cynomolgus Monkey | Neutrophil infiltration | Inhibition | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the comparison of this compound and its alternatives.
LTB4-Induced Calcium Mobilization in HL-60 Cells
Objective: To determine the in vitro potency of LTB4 receptor antagonists by measuring their ability to inhibit LTB4-induced intracellular calcium release in a human promyelocytic leukemia cell line (HL-60) that endogenously expresses the BLT1 receptor.
Methodology:
-
Cell Culture and Differentiation: HL-60 cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (B87167) (DMSO).
-
Fluorescent Dye Loading: Differentiated HL-60 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or a comparator compound for a specified period.
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4 (typically at its EC80) to induce calcium mobilization.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the maximal LTB4-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.
In Vitro Human Neutrophil Chemotaxis Assay
Objective: To assess the functional antagonism of LTB4 receptors by measuring the inhibition of LTB4-induced migration of primary human neutrophils.
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar chemotaxis system with a porous membrane is used. The lower chamber is filled with a solution containing LTB4 as the chemoattractant.
-
Antagonist Treatment: Isolated neutrophils are pre-incubated with different concentrations of this compound or a comparator antagonist before being placed in the upper chamber.
-
Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.
-
Quantification: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting after staining or by using a viability assay that measures ATP content.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control. IC50 values are then determined.
In Vivo Models of Allergen- and Ozone-Induced Pulmonary Inflammation in Non-Human Primates
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant large animal model of allergic asthma.
Methodology:
-
Animal Model: Cynomolgus monkeys with a natural sensitivity to Ascaris suum antigen are used.
-
Drug Administration: this compound, a comparator (e.g., budesonide), or vehicle is administered to the animals prior to the inflammatory challenge. The route of administration (e.g., oral, inhaled) is a key parameter.
-
Inflammatory Challenge:
-
Allergen Challenge: Animals are challenged with an aerosolized Ascaris suum antigen to induce an allergic inflammatory response.
-
Ozone Challenge: Animals are exposed to ozone to induce non-allergic, oxidant-induced airway inflammation.
-
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, a bronchoalveolar lavage is performed to collect cells from the lungs.
-
Cell Analysis: The total and differential cell counts in the BAL fluid are determined, with a focus on the number of neutrophils and eosinophils.
-
Data Analysis: The effect of the drug treatment on the influx of inflammatory cells into the airways is compared to the vehicle-treated control group. The percentage of inhibition of neutrophilia or eosinophilia is calculated.
Conclusion
The available preclinical data indicate that this compound is a potent dual antagonist of the LTB4 receptors, BLT1 and BLT2. It demonstrates significant efficacy in reducing eosinophilic and neutrophilic inflammation in various in vivo models, with a performance comparable to the corticosteroid budesonide in a non-human primate model of allergen-induced airway inflammation. Notably, its lack of effect in cigarette smoke and LPS-induced neutrophilia models in rodents suggests a specific mechanism of action that may not be universally effective across all types of neutrophilic inflammation.
Further studies are required to fully elucidate the therapeutic potential of this compound in human inflammatory diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this and other LTB4 receptor antagonists.
References
Safety Operating Guide
Navigating the Disposal of RO5101576: A Guide to Safe and Compliant Practices
The primary directive for the disposal of any chemical is to consult its Safety Data Sheet (SDS). The SDS is a comprehensive document provided by the manufacturer that contains detailed information about the chemical's properties, hazards, and, crucially, its proper disposal procedures. In the absence of a specific SDS for RO5101576, the following general principles for hazardous waste disposal should be strictly adhered to.
General Disposal Procedures for Laboratory Chemicals
Chemical waste is broadly categorized based on its characteristics, such as ignitability, corrosivity, reactivity, and toxicity.[1] Proper identification is the first step in ensuring safe disposal.
Step 1: Identification and Segregation
-
Identify the Waste Stream: Determine if this compound, or any solution containing it, should be classified as hazardous waste. This is typically based on the information provided in the SDS or through analytical testing.
-
Segregate Waste: Do not mix different types of chemical waste. Keep this compound waste separate from other chemical streams to prevent unintended reactions.
Step 2: Proper Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of its hazards (e.g., flammable, corrosive, toxic).
-
Storage: Store waste in a designated, well-ventilated area, away from heat, sparks, or open flames.[2] Containers must be in good condition and kept securely closed.[1] On-site storage is often limited to 90 days without a specific permit.[1]
Step 3: Arrange for Professional Disposal
-
Engage a Certified Waste Disposal Company: The disposal of hazardous waste is highly regulated. It is imperative to use a licensed and certified hazardous waste disposal company. The disposal company will provide the correct containers and ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.[1][3]
-
Manifesting: Every shipment of hazardous waste must be accompanied by a hazardous waste manifest.[1] This document tracks the waste from the point of generation to its final disposal facility.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following general procedures should be followed:
-
Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[4]
-
Large Spills: Stop the flow of the material if it can be done without risk. Dike the spilled material and absorb it with vermiculite, dry sand, or earth, and place it into containers for disposal.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling chemical spills.
-
Ventilation: Ensure the area is well-ventilated. For volatile substances, work under a chemical fume hood.
Decontamination Procedures
All equipment and surfaces that come into contact with this compound should be thoroughly decontaminated. Contaminated materials, including personal protective equipment, should be disposed of as hazardous waste.
Emergency Procedures
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Important Note: The information provided here is a general guide. It is not a substitute for the specific instructions that would be found in the Safety Data Sheet for this compound. Always prioritize the information provided by the chemical manufacturer. If an SDS is not available, it is crucial to contact the supplier or manufacturer to obtain one before handling or disposing of the substance.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RO5101576 (Selumetinib)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of RO5101576, also known as Selumetinib, a potent MEK inhibitor. Following these procedures will help safeguard personnel and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a substance with potential health hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant rubber gloves. Must be inspected prior to use. |
| Eye Protection | Goggles/Face Shield | Chemical safety goggles or a face shield. |
| Respiratory Protection | Respirator | NIOSH/MSHA-approved respirator. |
| Body Protection | Lab Coat/Clothing | Impervious clothing or a lab coat to prevent skin contact. |
Hazard Identification and First Aid
This compound (Selumetinib) is classified with several potential hazards. It is crucial to be aware of these and the appropriate first aid measures.
Hazard Summary:
-
Harmful if swallowed.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of damaging fertility or the unborn child.[3]
-
May cause damage to organs through prolonged or repeated exposure.[3]
-
May cause an allergic skin reaction.[3]
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[2][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]
-
If swallowed: Wash out the mouth with copious amounts of water and call a physician.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it separate from incompatible materials.
Step 2: Preparation and Handling
-
Designated Area: All handling of this compound should be performed in a designated area, such as a laboratory fume hood.[1]
-
PPE: Don the appropriate PPE as detailed in the table above.
-
Avoid Dust: Handle the compound carefully to avoid the formation of dust and aerosols.[4]
-
No Contamination: Do not eat, drink, or smoke in the handling area.[2]
-
Weighing: If weighing the solid form, do so within an enclosure or a balance with a draft shield.
Step 3: Spill Management
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cordon off the spill area.[1]
-
Clean-up: Wearing full PPE, use dry clean-up procedures.[3] Absorb any liquid with an inert material. Gently sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.[3]
-
Decontaminate: Clean the spill area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
